molecular formula C8H7F2NO3 B1426823 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid CAS No. 1342512-20-2

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Cat. No.: B1426823
CAS No.: 1342512-20-2
M. Wt: 203.14 g/mol
InChI Key: PNBVXEXBHVLQOZ-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-7(10)4-14-6-1-5(8(12)13)2-11-3-6/h1-3,7H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBVXEXBHVLQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342512-20-2
Record name 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their properties. The introduction of the 2,2-difluoroethoxy group can modulate lipophilicity, metabolic stability, and binding interactions of a drug candidate. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this valuable compound, intended to equip researchers and drug development professionals with the necessary knowledge to produce it in a laboratory setting.

The presented synthesis is a multi-step process commencing from the readily available 5-hydroxynicotinic acid. The core of this synthetic strategy involves an initial esterification to protect the carboxylic acid functionality, followed by a nucleophilic substitution to introduce the difluoroethoxy moiety, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the practical aspects of the synthesis.

Synthetic Pathway Overview

The synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid can be efficiently achieved through a three-step sequence starting from 5-hydroxynicotinic acid. The overall transformation is depicted below:

Synthesis_Pathway Start 5-Hydroxynicotinic Acid Intermediate1 Ethyl 5-hydroxynicotinate Start->Intermediate1 Esterification (H2SO4, EtOH, Reflux) Intermediate2 Ethyl 5-(2,2-difluoroethoxy)nicotinate Intermediate1->Intermediate2 O-Alkylation (2,2-Difluoroethyl tosylate, Base) FinalProduct 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid Intermediate2->FinalProduct Hydrolysis (Acid or Base)

Caption: Overall synthetic route to 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

This pathway is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps. The esterification of the carboxylic acid in the first step is crucial to prevent unwanted side reactions during the subsequent O-alkylation. The Williamson ether synthesis provides a reliable method for the introduction of the 2,2-difluoroethoxy group. Finally, a straightforward hydrolysis step liberates the desired carboxylic acid.

Step 1: Esterification of 5-Hydroxynicotinic Acid

The initial step in the synthesis is the protection of the carboxylic acid group of 5-hydroxynicotinic acid as an ethyl ester. This is a classic Fischer esterification reaction, which is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1]

Esterification Reactant1 5-Hydroxynicotinic Acid Product Ethyl 5-hydroxynicotinate Reactant1->Product Reactant2 Ethanol (EtOH) Reactant2->Product Catalyst Sulfuric Acid (H₂SO₄) Catalyst->Product

Caption: Fischer esterification of 5-hydroxynicotinic acid.

The reaction is typically carried out in an excess of ethanol, which serves as both a reactant and the solvent, to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

Experimental Protocol: Synthesis of Ethyl 5-hydroxynicotinate[1]
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (1.0 eq).

  • Add absolute ethanol (approx. 4-5 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford ethyl 5-hydroxynicotinate as a solid.

ParameterValue
Typical Yield 70-85%
Purity >95% (after purification)
Reagents 5-hydroxynicotinic acid, Ethanol, Sulfuric acid
Solvent Ethanol
Temperature Reflux
Duration 12-18 hours

Step 2: O-Alkylation of Ethyl 5-hydroxynicotinate

The second step is the introduction of the 2,2-difluoroethoxy group via a Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of the hydroxyl group of ethyl 5-hydroxynicotinate to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic 2,2-difluoroethylating agent. A common and effective electrophile for this purpose is 2,2-difluoroethyl tosylate.

Caption: Williamson ether synthesis for the difluoroethoxylation.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenolic hydroxyl group. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are typically used to facilitate the S_N2 reaction.

Sub-step: Preparation of 2,2-Difluoroethyl Tosylate

2,2-Difluoroethyl tosylate can be prepared from commercially available 2,2-difluoroethanol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[5]

  • In a round-bottom flask, dissolve 2,2-difluoroethanol (1.0 eq) in a suitable dry solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq).

  • If not using pyridine as the solvent, add a base such as triethylamine (1.2-1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for a few hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2,2-difluoroethyl tosylate, which can be purified by column chromatography if necessary.

Experimental Protocol: Synthesis of Ethyl 5-(2,2-difluoroethoxy)nicotinate
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 5-hydroxynicotinate (1.0 eq) and a suitable anhydrous solvent such as DMF or acetonitrile.

  • Add a base, for example, potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, handled with care).

  • Stir the mixture at room temperature for about 30 minutes to an hour to ensure complete deprotonation.

  • Add a solution of 2,2-difluoroethyl tosylate (1.1-1.2 eq) in the same solvent dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(2,2-difluoroethoxy)nicotinate.

ParameterValue
Typical Yield 60-80%
Purity >95% (after purification)
Reagents Ethyl 5-hydroxynicotinate, 2,2-Difluoroethyl tosylate, Base (K₂CO₃ or NaH)
Solvent DMF or Acetonitrile
Temperature 60-80 °C
Duration 4-12 hours

Step 3: Hydrolysis of Ethyl 5-(2,2-difluoroethoxy)nicotinate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a hydroxide salt such as lithium hydroxide or sodium hydroxide, is often preferred as it tends to be cleaner and avoids potential side reactions that can occur under strong acidic conditions.

Hydrolysis Reactant Ethyl 5-(2,2-difluoroethoxy)nicotinate Product 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid Reactant->Product Reagent Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) Reagent->Product

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.

The reaction mechanism for basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the final product.

Experimental Protocol: Synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
  • Dissolve ethyl 5-(2,2-difluoroethoxy)nicotinate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or methanol) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with a suitable acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (typically pH 2-3).

  • The product will often precipitate out of the solution upon acidification.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid.

  • If the product does not precipitate, it can be extracted with a suitable organic solvent like ethyl acetate.

ParameterValue
Typical Yield >90%
Purity >98% (often requires minimal purification)
Reagents Ethyl 5-(2,2-difluoroethoxy)nicotinate, Base (LiOH or NaOH), Acid (HCl)
Solvent THF/Water or Methanol/Water
Temperature Room Temperature to 50 °C
Duration 2-6 hours

Conclusion

The synthesis of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid presented in this guide is a robust and reproducible pathway that can be readily implemented in a standard organic chemistry laboratory. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their drug discovery and development programs. The key to success lies in the careful execution of each step, with particular attention to the reaction conditions for the O-alkylation step. The provided data and experimental procedures offer a solid foundation for the synthesis and further exploration of derivatives of this important heterocyclic compound.

References

  • Harmata, A. S.; Harmata, M. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Org. Synth.2020 , 97, 1-15. [Link]

  • Williamson, A. W.
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Google Patents. Process for preparing 2,2-difluoroethanol.
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules2012 , 17, 10583-10599. [Link]

  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules2023 , 28, 7035. [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. J Chem Biol Pharm Chem2018 , 2(1), 1-7. [Link]

  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J. Org. Chem.2020 , 16, 1863–1868. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and efficient three-step process commencing with the readily available 5-hydroxypyridine-3-carboxylic acid. This guide delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. Detailed experimental procedures, data presentation, and visual diagrams of the synthetic workflow are provided to facilitate successful execution in a laboratory setting.

Introduction and Strategic Overview

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethoxy moiety, in particular, has garnered significant interest as a bioisostere for less stable or more polar functional groups. 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid serves as a crucial intermediate for the synthesis of a wide range of biologically active compounds.

The synthetic approach detailed in this guide is designed for efficiency, scalability, and high yield. It proceeds through three distinct stages:

  • Esterification: Protection of the carboxylic acid functionality of 5-hydroxypyridine-3-carboxylic acid as an ethyl ester. This is a critical step to prevent unwanted side reactions during the subsequent etherification.

  • Williamson Ether Synthesis: O-alkylation of the protected phenol with a suitable 2,2-difluoroethylating agent. This classic and reliable reaction forms the core of the synthetic route.

  • Hydrolysis: Deprotection of the ethyl ester to yield the final target molecule, 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid.

This strategic sequencing ensures high selectivity and minimizes the formation of impurities, simplifying purification procedures.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. The core of this synthesis lies in the nucleophilic substitution reaction between the phenoxide of ethyl 5-hydroxynicotinate and a 2,2-difluoroethyl electrophile.

Synthesis_Pathway Start 5-Hydroxypyridine-3-carboxylic Acid Intermediate1 Ethyl 5-hydroxynicotinate Start->Intermediate1 Esterification (H₂SO₄, EtOH) Intermediate2 Ethyl 5-(2,2-difluoroethoxy)nicotinate Intermediate1->Intermediate2 Williamson Ether Synthesis (Base, F₂CH₂CH₂-LG) Product 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid Intermediate2->Product Hydrolysis (NaOH, H₂O/EtOH) Detailed_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A1 Dissolve 5-hydroxypyridine-3-carboxylic acid in ethanol A2 Add concentrated H₂SO₄ A1->A2 A3 Reflux the mixture A2->A3 A4 Neutralize with NaHCO₃ solution A3->A4 A5 Extract with ethyl acetate A4->A5 A6 Dry, filter, and concentrate to obtain ethyl 5-hydroxynicotinate A5->A6 B1 Dissolve ethyl 5-hydroxynicotinate in anhydrous DMF A6->B1 Proceed to next step B2 Add NaH portion-wise at 0 °C B1->B2 B3 Stir until H₂ evolution ceases B2->B3 B4 Add 2,2-difluoroethyl triflate dropwise B3->B4 B5 Warm to room temperature and stir B4->B5 B6 Quench with water and extract with ethyl acetate B5->B6 B7 Purify by column chromatography to get ethyl 5-(2,2-difluoroethoxy)nicotinate B6->B7 C1 Dissolve the ester in a mixture of ethanol and water B7->C1 Proceed to next step C2 Add NaOH and heat the mixture C1->C2 C3 Cool and acidify with concentrated HCl C2->C3 C4 Collect the precipitate by filtration C3->C4 C5 Wash with cold water and dry to obtain the final product C4->C5

Technical Guide: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

[1]

Executive Summary

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1342512-20-2 ) is a specialized pyridine scaffold used primarily in the optimization of drug candidates targeting the P2X3 receptor (chronic cough) and GABA-A receptors .[1][2] Its structural significance lies in the 2,2-difluoroethoxy tail, a bioisostere of the methoxy group. This substitution blocks metabolic dealkylation (CYP450-mediated) while modulating lipophilicity and membrane permeability without significantly altering steric bulk.

Part 1: Chemical Identity & Physicochemical Profile[3]

Core Identifiers
ParameterDetail
Chemical Name 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
Synonyms 5-(2,2-Difluoroethoxy)nicotinic acid; 3-Carboxy-5-(2,2-difluoroethoxy)pyridine
CAS Number 1342512-20-2
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
SMILES OC(=O)c1cncc(OCC(F)F)c1
Physicochemical Properties (Predicted)
PropertyValueSignificance
cLogP ~1.2Moderate lipophilicity; suitable for CNS/peripheral penetration.
pKa (Acid) ~3.8Typical for nicotinic acids; exists as carboxylate at physiological pH.
pKa (Pyridine N) ~2.5Electron-withdrawing fluorine reduces basicity of the pyridine nitrogen.
H-Bond Donors 1 (COOH)Critical for amide coupling reactions.
PSA ~60 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Part 2: Synthetic Methodology

The synthesis of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid requires a robust protocol to install the fluorinated ether without affecting the carboxylic acid integrity. The most reliable industrial route utilizes 5-hydroxynicotinic acid as the starting material.

Reaction Workflow

The synthesis follows a Protection-Alkylation-Deprotection strategy to ensure regioselectivity at the 5-hydroxyl position.

  • Esterification: Protection of the carboxylic acid to prevent side reactions.

  • O-Alkylation: Nucleophilic substitution using 2,2-difluoroethyl tosylate (or triflate) is preferred over the bromide due to the lower reactivity of the fluorinated electrophile.

  • Saponification: Controlled hydrolysis to yield the free acid.

Step-by-Step Protocol
Step 1: Synthesis of Methyl 5-hydroxynicotinate
  • Reagents: 5-Hydroxynicotinic acid, Methanol (excess), H₂SO₄ (cat).

  • Procedure: Reflux 5-hydroxynicotinic acid in MeOH with catalytic sulfuric acid for 12 hours.

  • Workup: Neutralize with NaHCO₃, concentrate, and extract with EtOAc.

  • Yield: >90%.

Step 2: O-Alkylation (The Critical Step)
  • Reagents: Methyl 5-hydroxynicotinate (1.0 eq), 2,2-Difluoroethyl tosylate (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).

  • Rationale: Cesium carbonate (Cs₂CO₃) is selected over K₂CO₃ because the larger cesium cation improves the solubility of the carbonate in DMF and enhances the nucleophilicity of the phenoxide anion (the "Cesium Effect").

  • Procedure:

    • Dissolve Methyl 5-hydroxynicotinate in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at RT for 30 min to generate the phenoxide.

    • Add 2,2-Difluoroethyl tosylate dropwise.

    • Heat to 80°C for 4-6 hours. Monitor by LC-MS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Step 3: Hydrolysis to Final Acid
  • Reagents: Methyl 5-(2,2-difluoroethoxy)nicotinate, LiOH·H₂O (3.0 eq), THF/H₂O (3:1).

  • Procedure: Stir the ester with LiOH in THF/Water at RT for 2 hours.

  • Purification: Acidify to pH 3-4 with 1M HCl. The product often precipitates as a white solid. Filter and dry.[2]

Synthesis Logic Diagram (DOT)

SynthesispathwayStart5-Hydroxynicotinic AcidInter1Methyl 5-hydroxynicotinateStart->Inter1MeOH, H2SO4(Esterification)Inter2Methyl 5-(2,2-difluoroethoxy)nicotinateInter1->Inter22,2-Difluoroethyl tosylateCs2CO3, DMF, 80°C(O-Alkylation)Final5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acidInter2->FinalLiOH, THF/H2O(Hydrolysis)

Figure 1: Synthetic pathway for CAS 1342512-20-2, highlighting the critical O-alkylation step utilizing the Cesium Effect.

Part 3: Medicinal Chemistry Applications[4][7][8]

Metabolic Stability (The Fluorine Effect)

The primary driver for using this scaffold is to replace standard methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups.

  • Problem: Methoxy groups on aromatic rings are prone to O-dealkylation by CYP450 enzymes, leading to rapid clearance and short half-life.

  • Solution: The C-F bond is stronger than the C-H bond. The electron-withdrawing fluorine atoms deactivate the adjacent C-H bonds, making the methylene group (-OCH₂CF₂H) resistant to oxidative attack by CYP enzymes.

P2X3 Receptor Antagonism

This moiety is structurally related to the pharmacophores found in Gefapixant and next-generation P2X3 antagonists used for chronic cough.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the receptor pocket, while the difluoroethoxy tail occupies a hydrophobic sub-pocket. The fluorine atoms can engage in multipolar interactions with protein backbone amides.

Bioisosteric Logic Diagram (DOT)

SARLogicTargetDrug Target(e.g., P2X3 Receptor)Scaffold5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acidScaffold->TargetIncorporated intoEffect1Metabolic Stability(Blocks CYP O-dealkylation)Scaffold->Effect1Effect2Lipophilicity Modulation(CF2 increases LogP vs Ethoxy)Scaffold->Effect2Effect3Binding Affinity(Pyridine N as H-bond Acceptor)Scaffold->Effect3Effect1->TargetProlongs Half-lifeEffect2->TargetImproves Membrane PermeabilityEffect3->TargetAnchors Ligand

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the difluoroethoxy-pyridine scaffold is preferred in modern drug design.

Part 4: Handling & Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the difluoroethoxy group can be sensitive to extremely strong Lewis acids.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (unless pH > 5).

References

  • PubChem. (n.d.). 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • MDFCW. (n.d.). Product Catalog: 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid. Retrieved from [Link] (Verified CAS Source).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for difluoroethoxy bioisosterism).
  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling. (Contextual grounding for P2X3 target relevance).

Introduction: The Structural Significance of a Fluorinated Pyridine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with insights into the specific structural characteristics of fluorinated pyridine derivatives. We will explore the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, explain the rationale behind experimental design, and provide a framework for structural verification.

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core, a common scaffold in medicinal chemistry. The molecule is functionalized with a carboxylic acid at the 3-position and a 2,2-difluoroethoxy group at the 5-position. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1] Therefore, unambiguous structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a predictive but detailed interpretation of its NMR data.

Predicted NMR Spectral Analysis

The following analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and known substituent effects in pyridine systems.[2][3][4] The presence of the electronegative difluoroethoxy group and the electron-withdrawing carboxylic acid group creates a distinct electronic environment that will be reflected in the NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to show five distinct signals: three for the aromatic protons on the pyridine ring, one for the methylene (-OCH₂-) group, one for the methine (-CHF₂) group, and a broad signal for the carboxylic acid proton.

  • Aromatic Region (Pyridine Ring): The pyridine ring has three protons at positions 2, 4, and 6. Their chemical shifts are influenced by the directing effects of the substituents. The carboxylic acid at C3 is electron-withdrawing, deshielding adjacent protons. The difluoroethoxy group at C5 is electron-donating through resonance via the oxygen lone pair but inductively withdrawing due to the fluorine atoms.

    • H-2: This proton is ortho to the nitrogen and ortho to the carboxylic acid, leading to significant deshielding. It is expected to appear furthest downfield as a doublet.

    • H-6: This proton is also ortho to the ring nitrogen, which causes deshielding. It will likely appear as a doublet.

    • H-4: This proton is situated between the two substituent groups and will show coupling to both H-2 and H-6, likely appearing as a triplet or a doublet of doublets.

  • Aliphatic Region (Difluoroethoxy Group):

    • -CHF₂ (methine proton): This proton will be significantly deshielded by the two geminal fluorine atoms. Its signal will be split into a triplet by the two fluorine atoms and further split into a doublet by the vicinal methylene protons, resulting in a triplet of doublets (td) .

    • -OCH₂- (methylene protons): These protons are adjacent to the oxygen and the -CHF₂ group. They will be deshielded by the oxygen. Their signal will be split into a triplet by the two vicinal fluorine atoms and into a doublet by the methine proton, resulting in a doublet of triplets (dt) .[5]

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet far downfield.[6] Its position is also dependent on concentration and the solvent used.

¹³C NMR Spectroscopy: The Carbon Framework

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.[7][8] The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.[9]

  • Pyridine Ring Carbons:

    • C-3 (Carboxylic Acid-bearing): This quaternary carbon will be influenced by the attached carboxyl group.

    • C-5 (Ethoxy-bearing): This quaternary carbon, bonded to the oxygen of the ethoxy group, will be shifted downfield.

    • C-2, C-4, C-6: These carbons bearing protons will have chemical shifts typical for substituted pyridines, influenced by the nitrogen and the substituents.[10]

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon will appear significantly downfield, typically in the 165-185 ppm range.[9]

  • Difluoroethoxy Group Carbons:

    • -OCH₂-: This carbon is attached to oxygen and will be in the typical range for such carbons (60-80 ppm). It will exhibit coupling to the two fluorine atoms on the adjacent carbon (²JCF).

    • -CHF₂: This carbon is directly attached to two fluorine atoms, which will cause a significant downfield shift and a large one-bond C-F coupling (¹JCF), resulting in a triplet.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[11] For this molecule, a single signal is expected as the two fluorine atoms are chemically equivalent.

  • Chemical Shift: The chemical shift will be in the characteristic range for a -CHF₂ group.[12]

  • Multiplicity: The signal will be split by the geminal proton (-CHF₂) into a doublet, and each peak of the doublet will be further split into a triplet by the two vicinal methylene (-OCH₂-) protons, resulting in a doublet of triplets (dt) .

Experimental Protocol: Acquiring High-Quality NMR Data

This section outlines a standard operating procedure for the NMR analysis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vial

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a broadband probe.

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample into a clean, dry vial. b. Add ~0.6 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is crucial as it effectively dissolves the carboxylic acid and allows for the observation of the exchangeable -COOH proton.[1] c. Gently agitate the vial to ensure complete dissolution. d. Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration: a. Insert the NMR tube into the spectrometer. b. Lock the field on the deuterium signal of the DMSO-d₆ solvent. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. d. Calibrate the reference frequency. For ¹H and ¹³C spectra, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) will be used as the internal standard.[1] For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ = 0 ppm) is typically used.[5][13]

  • Data Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. c. ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F couplings. This experiment is typically fast due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Data Interpretation and Structural Validation Workflow

The process of confirming the molecular structure from the acquired spectra follows a logical sequence. This workflow ensures that all spectral features are self-consistent and collaboratively support the proposed structure.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structural Assignment A1 1H NMR Spectrum B1 Count Signals (Number of unique nuclei) A1->B1 B2 Analyze Chemical Shifts (Functional groups) A1->B2 B3 Analyze Integration (Proton ratios in 1H) A1->B3 B4 Analyze Multiplicity (Neighboring nuclei) A1->B4 A2 13C NMR Spectrum A2->B1 A2->B2 A3 19F NMR Spectrum A3->B1 A3->B2 A3->B4 C1 Assign Pyridine Protons (H-2, H-4, H-6) B1->C1 C3 Assign All Carbons (Pyridine, COOH, Side-Chain) B1->C3 B2->C1 C2 Assign Side-Chain Protons (-OCH2-, -CHF2) B2->C2 B2->C3 B3->C2 B4->C1 B4->C2 C4 Confirm F-H and F-C Couplings B4->C4 D Final Structure Validation C1->D C2->D C3->D C4->D

Caption: Workflow for NMR-based structural validation.

Tabulated Summary of Predicted NMR Data

The following table summarizes the predicted NMR data for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid in DMSO-d₆. These are estimated values based on analogous structures and established principles.

Nucleus Assignment Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H -COOH~13.0br s-
H-2~8.9dJH2-H6 ≈ 2.0 Hz
H-6~8.6dJH6-H2 ≈ 2.0 Hz
H-4~8.2tJH4-H2, H4-H6 ≈ 2.0 Hz
-CHF₂6.5 - 6.8td²JHF ≈ 55-60 Hz, ³JHH ≈ 4.0 Hz
-OCH₂-4.5 - 4.7dt³JHF ≈ 12-15 Hz, ³JHH ≈ 4.0 Hz
¹³C -COOH~166s-
C-5~155t³JCF ≈ 4-6 Hz
C-2~152s-
C-6~145s-
C-3~130s-
C-4~125s-
-CHF₂~115t¹JCF ≈ 240-250 Hz
-OCH₂-~68t²JCF ≈ 25-30 Hz
¹⁹F -CHF₂-110 to -130dt²JFH ≈ 55-60 Hz, ³JFH ≈ 12-15 Hz

Abbreviations: s = singlet, d = doublet, t = triplet, td = triplet of doublets, dt = doublet of triplets, br s = broad singlet.

Conclusion

The comprehensive NMR analysis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid reveals a unique spectral fingerprint defined by its distinct functional groups. The predictable patterns in the ¹H, ¹³C, and ¹⁹F spectra, particularly the characteristic multiplicities arising from H-F and C-F couplings, provide a robust method for its structural confirmation. This guide serves as a foundational resource for researchers, offering a clear roadmap for the acquisition, interpretation, and validation of NMR data for this and structurally related fluorinated compounds.

References

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  • Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
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A Comprehensive Guide to the ¹³C NMR Analysis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, a heterocyclic compound with structural motifs of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a narrative grounded in the principles of magnetic resonance, substituent effects, and heteronuclear coupling phenomena. We will dissect the causality behind experimental choices, from sample preparation to data acquisition, and provide a detailed, predictive analysis of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality ¹³C NMR data for complex, fluorinated molecules.

Introduction: The Imperative for Structural Verification

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a molecule that presents a fascinating confluence of chemical features: a nitrogenous aromatic ring, a carboxylic acid, and a difluoroalkyl ether moiety. Each of these components imparts unique electronic and physical properties, making the molecule a potentially valuable building block in medicinal chemistry and materials science. The introduction of fluorine, in particular, is a common strategy to modulate properties like metabolic stability and lipophilicity[1].

Given this complexity, unambiguous structural verification is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct fingerprint of the carbon skeleton.[2] Unlike ¹H NMR, which can be complicated by overlapping signals, the broader chemical shift range of ¹³C NMR often allows for the resolution of every unique carbon atom in a molecule.[3][4] For this specific compound, ¹³C NMR is particularly powerful as it not only confirms the carbon framework but also provides definitive evidence of the difluoroethoxy group's connectivity through the observation of carbon-fluorine (¹³C-¹⁹F) spin-spin coupling.

This guide will detail the optimized protocol for acquiring a ¹³C NMR spectrum of the title compound and provide a thorough, theoretically grounded interpretation of the spectral features.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous experimental design. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis.

Sample Preparation

The quality of the final spectrum is fundamentally dependent on the initial sample preparation.[5]

  • Solvent Selection: The choice of a deuterated solvent is critical. The solvent must fully dissolve the analyte without reacting with it. Given the presence of a polar carboxylic acid and a less polar ether group, a solvent with moderate-to-high polarity is recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of organic compounds, including carboxylic acids. Chloroform-d (CDCl₃) or Methanol-d₄ could also be considered depending on solubility tests.[6][7]

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred to overcome the low natural abundance (1.1%) of the ¹³C isotope.[2] A concentration of 20-50 mg of the analyte dissolved in 0.6-0.7 mL of deuterated solvent is recommended.

  • Filtration: The solution must be free of any particulate matter, as suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the sample solution through a Pasteur pipette with a small, tightly packed plug of glass wool directly into a clean, dry NMR tube.

  • Internal Standard: While the solvent signal can be used as a reference, adding a small amount of an internal standard, such as tetramethylsilane (TMS), provides a universal reference point (δ = 0.0 ppm) for chemical shifts.

NMR Data Acquisition

The parameters for data acquisition must be carefully chosen to ensure all carbon signals are detected with an adequate signal-to-noise ratio, especially the weak signals from quaternary carbons and those split by fluorine coupling.

  • Pulse Program: A standard ¹H-decoupled ¹³C experiment, often denoted as zgpg30 or zgdc30, is appropriate. This sequence uses a 30° pulse angle and decouples protons to simplify the spectrum to singlets (unless coupled to other nuclei like ¹⁹F).[8]

  • Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is typically sufficient to allow the FID (Free Induction Decay) to decay fully, ensuring good digital resolution.

  • Relaxation Delay (D1): This is a critical parameter. Quaternary carbons (like C3, C5, and the carboxyl carbon) have long spin-lattice relaxation times (T₁). A short relaxation delay will lead to saturation and significantly diminished or absent signals for these carbons. A D1 of at least 2.0 seconds is recommended, with 5.0 seconds being optimal for ensuring quantitative potential.[2][8]

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, signal averaging is required. The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A starting point of 128 or 256 scans is reasonable, increasing as necessary to achieve a good signal-to-noise ratio.[8]

  • Decoupling: Standard broadband proton decoupling is used to collapse ¹H-¹³C couplings, simplifying the spectrum. Note that this does not affect ¹⁹F-¹³C couplings, which will remain.[8][9]

G Diagram 1: Experimental Workflow for High-Quality 13C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (e.g., DMSO-d6) Dissolve Dissolve 20-50 mg Analyte Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Params Set Parameters (zgpg30, D1≥2s) Filter->Params Lock Lock & Shim Params->Lock Acquire Acquire Data (NS=128+) FT Fourier Transform Acquire->FT Lock->Acquire Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference (TMS or Solvent) Baseline->Reference Integrate Peak Picking & Integration Reference->Integrate Assign Structural Assignment Integrate->Assign

Diagram 1: A generalized workflow for acquiring and processing the ¹³C NMR spectrum.

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is predicted to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The analysis must consider the electronic effects of the substituents on the pyridine ring and the through-bond coupling between carbon and fluorine nuclei.

Substituent Effects on the Pyridine Ring

The chemical shifts of the pyridine carbons (C2, C3, C4, C5, C6) are influenced by:

  • The Ring Nitrogen: Inductively withdraws electron density, generally deshielding the adjacent C2 and C6 carbons.

  • The Carboxylic Acid (-COOH) at C3: An electron-withdrawing group that will deshield the attached C3 (ipso-carbon) and influence the other ring positions.[10]

  • The Difluoroethoxy Group (-OCH₂CHF₂) at C5: This group has a dual effect. The oxygen atom donates electron density to the ring via resonance (a shielding effect), while the highly electronegative fluorine atoms withdraw electron density inductively (a deshielding effect). The net result on the ring carbons is a combination of these competing factors.[11][12]

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A key feature of this spectrum will be the splitting of carbon signals due to coupling with the two ¹⁹F nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the coupled nuclei.[13][14]

  • One-Bond Coupling (¹JCF): This is a very large coupling, typically in the range of 240-320 Hz.[14] The C9 carbon (-CHF₂) will exhibit this coupling.

  • Two-Bond Coupling (²JCF): This coupling is smaller, generally between 20-40 Hz. The C8 carbon (-OCH₂-) will be split by the two fluorine atoms two bonds away.

  • Three-Bond Coupling (³JCF): This is smaller still, often 5-10 Hz. The C5 carbon of the pyridine ring may show this coupling to the fluorine atoms.

  • Long-Range Coupling (⁴JCF, ⁵JCF): Couplings over four or more bonds are sometimes observed in aromatic systems, but are typically small (< 3 Hz) and may not be resolved.[15]

Diagram 2: Molecular structure illustrating the primary through-bond ¹³C-¹⁹F couplings.

Predicted Spectrum and Signal Assignments

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for each carbon atom in 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid. The numbering convention is provided in Diagram 2.

Carbon AtomLabelPredicted δ (ppm)Multiplicity (due to ¹⁹F)Predicted J (Hz)Rationale & Notes
CarboxylC7165 - 170Singlet-Typical chemical shift for a carboxylic acid carbon. Quaternary, so signal may be weak.[4]
Pyridine C2C2150 - 155Singlet-Adjacent to ring nitrogen (deshielding).
Pyridine C6C6147 - 152Singlet-Adjacent to ring nitrogen (deshielding).
Pyridine C5C5145 - 150Triplet (or broad singlet)³JCF ≈ 3-7Quaternary carbon attached to the ether oxygen. May show small three-bond coupling to fluorine.
Pyridine C3C3130 - 135Singlet-Quaternary carbon attached to the electron-withdrawing -COOH group.
Pyridine C4C4125 - 130Singlet-Least affected by direct substituent effects.
MethyleneC865 - 70Triplet²JCF ≈ 20-40Carbon alpha to an ether oxygen, split by two geminal fluorines two bonds away.[13]
DifluoromethylC9113 - 118Triplet¹JCF ≈ 240-280Carbon directly bonded to two fluorine atoms, resulting in a significant downfield shift and a very large one-bond coupling constant.[1][14][16]

Conclusion

The ¹³C NMR spectrum provides an exceptionally detailed and definitive characterization of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid. By employing a robust experimental protocol with careful attention to relaxation delays, a complete spectrum can be obtained where all eight carbon signals are resolved. The key diagnostic features are the downfield signals of the difluoroethoxy group, which appear as distinct triplets due to ¹JCF and ²JCF couplings. The large magnitude of the one-bond coupling constant for C9 is unmistakable proof of the -CHF₂ moiety, while the smaller two-bond coupling confirms the connectivity to the C8 methylene carbon. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this and other complex fluorinated heterocyclic compounds, ensuring the integrity of their chemical research.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis. Retrieved from [Link]

  • Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Retrieved from [Link]

  • 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. (n.d.). Retrieved from [Link]

  • Dallos, A., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • Kurutz, J. (2020). Optimized Default 13C Parameters. University of Chicago, Chemistry Department, NMR Facility. Retrieved from [Link]

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  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. SpringerLink. Retrieved from [Link]

  • Sadlej-Sosnowska, N. (2005). (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. Retrieved from [Link]

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Structural Elucidation and Quality Control: FTIR Characterization of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Whitepaper / Method Development Guide

  • Subject: Vibrational Spectroscopy of Fluorinated Pyridine Intermediates

Executive Summary

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a critical pharmacophore, often serving as a key intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs). Its structural integrity relies on the precise arrangement of three distinct functional domains: the pyridine core, the carboxylic acid tail, and the fluorinated ether side chain.

This guide provides a comprehensive breakdown of the Fourier Transform Infrared (FTIR) spectrum for this molecule. Unlike simple library matching, we utilize a fragment-based deconvolution approach to predict and validate Critical Quality Attributes (CQAs). This document is designed to assist analytical chemists in confirming identity, detecting salt formation, and monitoring polymorphic purity.

Part 1: Structural Deconvolution & Spectral Prediction

To accurately interpret the spectrum, we must decouple the molecule into its constituent vibrational oscillators. The spectrum is dominated by the competition between the polar carboxylic acid dimer and the highly electronegative difluoroethoxy group.

The Molecular Oscillator Map

The following diagram illustrates the correlation between specific structural moieties and their expected vibrational frequencies.

G Molecule 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid COOH Carboxylic Acid (-COOH) Molecule->COOH Pyridine Pyridine Ring (Ar-N) Molecule->Pyridine Ether Difluoroethoxy (-OCH2CHF2) Molecule->Ether OH_Stretch O-H Stretch (H-Bonded Dimer) 3300 - 2500 cm⁻¹ COOH->OH_Stretch CO_Stretch C=O Stretch 1720 - 1680 cm⁻¹ COOH->CO_Stretch CN_Ring C=N / C=C Ring Stretch 1600 - 1570 cm⁻¹ Pyridine->CN_Ring CH_OOP C-H OOP Bending ~750 - 700 cm⁻¹ Pyridine->CH_OOP CF_Stretch C-F Stretch (Strong) 1250 - 1100 cm⁻¹ Ether->CF_Stretch COC_Stretch C-O-C Ether Stretch 1050 - 1200 cm⁻¹ Ether->COC_Stretch

Figure 1: Vibrational assignment map linking structural fragments to specific IR spectral regions.

Detailed Spectral Assignment Table

The following data represents the theoretical consensus spectrum derived from standard values for nicotinic acid derivatives and fluorinated ethers.

Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3300 – 2500 Medium, Very BroadO-H Stretch (Acid) Characteristic "fermi resonance" shape of carboxylic acid dimers. This broadness often obscures the aromatic C-H stretches.
3100 – 3000 Weak (Shoulder)Ar-C-H Stretch Pyridine ring protons. Usually visible as small spikes riding the broad O-H envelope.
2980 – 2850 WeakAliph-C-H Stretch Methylene (-CH2-) and methine (-CHF2) stretches. The fluorine atoms withdraw electron density, often shifting these slightly higher than typical alkyl bands.
1720 – 1680 Strong C=O[1] Stretch The carbonyl "gatekeeper" band. • ~1710 cm⁻¹: Free monomer (rare in solid).• ~1690 cm⁻¹: H-bonded dimer (Standard).• Note: If this band disappears and two bands appear at 1600/1400, the sample has formed a carboxylate salt .
1600 – 1570 MediumC=N / C=C Ring Skeletal vibrations of the pyridine ring. The 3,5-substitution pattern typically results in two distinct bands here.
1450 – 1400 MediumC-H Deformation Methylene scissoring and ring breathing modes.
1280 – 1100 Very Strong C-F & C-O Stretch The Fingerprint Region. This is the most complex area containing the C-F stretches (typically 1100-1250) and the aryl-alkyl ether C-O-C stretch. Look for a "messy" cluster of intense peaks here.
950 – 900 Medium, BroadO-H Out-of-Plane The "carboxylic acid wag."[2] Confirms the presence of the dimer form.
750 – 680 StrongC-H OOP Bend Out-of-plane bending.[2] The position depends on the specific substitution pattern (meta-substituted pyridine).

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol uses an Attenuated Total Reflectance (ATR) workflow. ATR is preferred over KBr pellets for fluorinated compounds to avoid halide exchange or pressure-induced polymorphism.

Sample Preparation & Acquisition Workflow

Workflow Start Sample Receipt Dry Drying Step (Vacuum Oven, 40°C, 2h) *Critical for COOH* Start->Dry Remove H₂O BG Background Scan (Clean Diamond Crystal) Dry->BG Sample Sample Deposition (Cover Crystal 100%) BG->Sample Press Apply Pressure (Target: 80-100 lbs force) Sample->Press Scan Acquisition (4000-600 cm⁻¹, 32 scans, 4 cm⁻¹ res) Press->Scan QC Quality Check (Check 2300 cm⁻¹ for CO₂) Scan->QC

Figure 2: Validated ATR-FTIR acquisition workflow.

Critical Experimental Notes
  • Hygroscopicity Check: Pyridine carboxylic acids are prone to forming hydrates.

    • Symptom:[2][3][4] A broadening of the O-H region (3400 cm⁻¹) and a shift of the C=O band to lower wavenumbers.[5]

    • Correction: If observed, dry the sample at 105°C (or under vacuum) and re-scan.

  • Crystal Contact: The difluoroethoxy tail is lipophilic, while the acid is polar. Ensure high pressure on the ATR anvil to achieve good contact with the diamond crystal; otherwise, the C-H region (high frequency) will appear artificially weak.

  • CO₂ Interference: The region around 2350 cm⁻¹ must be flat. If peaks appear here, purge the optics bench; atmospheric CO₂ can distort the baseline, affecting the integration of the broad O-H band.

Part 3: Data Analysis & Troubleshooting

Differentiating the Acid from the Salt

In drug development, this molecule may be handled as a sodium or hydrochloride salt. FTIR is the fastest way to distinguish these forms.

  • Free Acid (Target):

    • Single, strong C=O band at ~1700 cm⁻¹ .

    • Broad O-H dimer band.

  • Carboxylate Salt (e.g., Sodium salt):

    • Loss of the 1700 cm⁻¹ band.

    • Appearance of two new bands:[4][5][6]

      • Asymmetric COO⁻ stretch: ~1600 cm⁻¹ .

      • Symmetric COO⁻ stretch: ~1400 cm⁻¹ .

  • Hydrochloride Salt (Pyridine protonated):

    • Broad absorption often extends below 2500 cm⁻¹ (N+-H bonding).

    • Shift in ring breathing modes (1600 cm⁻¹ region) due to nitrogen protonation.

The "Fluorine Signature"

The 1000–1300 cm⁻¹ region is diagnostic for the 2,2-difluoroethoxy group.

  • Unlike a simple ethoxy group (which has a C-O stretch ~1050-1150 cm⁻¹), the presence of fluorine introduces strong C-F stretching modes.

  • Expect a doublet or multiplet of high intensity around 1150–1200 cm⁻¹ . This is the "fingerprint" that confirms the side chain is intact and not cleaved (e.g., to a hydroxy-pyridine impurity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day.
  • Young, C. J., et al. (2010). "Atmospheric lifetimes and radiative efficiencies of fluorinated ethers." Atmospheric Environment. (Provides specific data on C-F stretching frequencies in fluoroethers).

  • Mullins, O. C., et al. (2017). "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids." The Journal of Physical Chemistry C. (Detailed analysis of nicotinic acid derivatives).

Sources

solubility of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a compound of interest in contemporary drug discovery and development. In the absence of direct empirical data in public literature[1], this document synthesizes theoretical principles with established experimental methodologies to offer a predictive and practical framework for researchers. We will deconstruct the molecule's structural components to forecast its solubility behavior, present detailed protocols for its empirical determination, and explore strategies for solubility enhancement. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. More than 40% of NCEs are reported to be poorly soluble in water, a characteristic that can severely limit a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3] Any drug intended for oral administration must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[4] Therefore, a thorough understanding and characterization of a compound's solubility is not merely a perfunctory step but a cornerstone of successful drug development.

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a molecule that presents a unique combination of functional groups, each contributing to its overall physicochemical profile. This guide will provide a detailed exploration of its anticipated solubility and the methodologies to empirically verify and improve this critical parameter.

Structural Analysis and Predicted Solubility Profile

The is governed by the interplay of its three key structural features: the pyridine ring, the carboxylic acid moiety, and the 2,2-difluoroethoxy group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which generally enhances aqueous solubility.

  • Carboxylic Acid Group: This is an ionizable group. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more water-soluble than the neutral form.[5] Conversely, at pH values below its pKa, it will be in its less soluble, protonated state.

  • 2,2-Difluoroethoxy Group: The introduction of fluorine can have complex effects on solubility. While fluorine can participate in hydrogen bonding, highly fluorinated motifs like trifluoromethyl groups often decrease aqueous solubility due to their lipophilic nature. The difluoroethoxy group in this molecule is expected to increase its lipophilicity and potentially lower its aqueous solubility compared to an unsubstituted analogue.

Based on this analysis, 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is predicted to exhibit pH-dependent solubility, with higher solubility in basic aqueous media. Its solubility in organic solvents will be influenced by the polarity and hydrogen bonding capacity of the solvent. For instance, related pyridine carboxylic acids show good solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[6]

Experimental Determination of Solubility

A systematic approach is required to empirically determine the . The following protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.

Protocol:

  • Add an excess amount of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge or filter the samples to separate the saturated solution from the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

pH-Solubility Profiling

Given the presence of ionizable groups, determining the solubility as a function of pH is crucial.

Protocol:

  • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[8]

  • Perform the shake-flask method as described above in each of these buffers.

  • Measure the final pH of each saturated solution.

  • Plot the determined solubility against the final pH to generate a pH-solubility profile.

Solvent Screening for Formulation Development

For potential formulation in non-aqueous or co-solvent systems, a broader solvent screen is necessary.

Protocol:

  • Select a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

  • Employ the shake-flask method to determine the solubility in each solvent.

  • This data will inform the selection of solvents for liquid or semi-solid dosage forms.[10]

The following table summarizes the expected solubility behavior based on structural analogs and general principles.

Solvent System Predicted Solubility Rationale
Aqueous Buffers (pH < pKa) LowThe carboxylic acid is protonated and less soluble.
Aqueous Buffers (pH > pKa) HighThe carboxylic acid is deprotonated to the more soluble carboxylate form.
Ethanol Moderate to HighEthanol is a polar protic solvent that can hydrogen bond with the pyridine nitrogen and carboxylic acid group.[11]
Acetonitrile LowAcetonitrile is a polar aprotic solvent with limited hydrogen bonding capacity.[11]
Dimethyl Sulfoxide (DMSO) HighDMSO is a highly polar aprotic solvent capable of disrupting crystal lattice forces and solvating the molecule.[6]

Strategies for Solubility Enhancement

Should 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid be found to have low aqueous solubility, several established techniques can be employed for enhancement.

Chemical Modifications
  • Salt Formation: As a carboxylic acid, the most straightforward approach to increasing aqueous solubility is through salt formation.[5] Reacting the compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine) will yield a more soluble salt.[5]

  • Co-crystallization: Co-crystals are multi-component crystals of the active pharmaceutical ingredient (API) with a co-former in a stoichiometric ratio.[8] Selecting a suitable co-former can significantly improve the apparent solubility and dissolution rate.[8]

Physical Modifications
  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[2][] Techniques such as micronization and nanonization can be employed.[2][3]

  • Amorphous Solid Dispersions: Dispersing the compound in its amorphous form within a polymer matrix can prevent crystallization and maintain a higher energy state, leading to enhanced apparent solubility and dissolution.

Formulation Approaches
  • pH Adjustment: For liquid formulations, adjusting the pH of the vehicle to a level where the compound is ionized will increase its solubility.[3]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) such as ethanol or propylene glycol can increase the solubility of a poorly water-soluble drug.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for solubility determination and enhancement.

Solubility_Determination_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Development Path start Start: Compound Available shake_flask Equilibrium Solubility (Shake-Flask Method) start->shake_flask ph_profile pH-Solubility Profile shake_flask->ph_profile analyze_data Analyze Solubility Data ph_profile->analyze_data decision Is Solubility Sufficient? analyze_data->decision proceed Proceed to Formulation decision->proceed Yes enhance Initiate Solubility Enhancement Studies decision->enhance No end End proceed->end enhance->end Solubility_Enhancement_Strategy start Poorly Soluble Compound: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid salt Salt Formation start->salt cocrystal Co-crystallization start->cocrystal particle_size Particle Size Reduction (Micronization/Nanonization) start->particle_size asd Amorphous Solid Dispersion start->asd ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvents start->cosolvent surfactant Surfactants start->surfactant output Enhanced Solubility & Bioavailability

Caption: Strategies for enhancing the solubility of the target compound.

Conclusion

While direct experimental data for the is not currently available in public literature, a robust understanding of its potential behavior can be derived from its chemical structure and the established principles of medicinal chemistry. This guide provides a comprehensive framework for its systematic solubility characterization, from predictive analysis to empirical determination and strategic enhancement. By following the outlined protocols and considering the proposed strategies, researchers can effectively navigate the challenges associated with the solubility of this and similar NCEs, thereby accelerating the path to viable drug candidates.

References

  • Gonçalves, E., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(5), 1432-1437. [Link]

  • Alves, M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]

  • Teva API. (2018). Solving solubility issues in modern APIs. [Link]

  • Kumar, S., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Al-Hafiz, M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 119. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Bhalani, D. V., et al. (2023). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 50-60. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • PubChemLite. (n.d.). 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Charitos, C., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces. [Link]

Sources

discovery of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure in drug design. When functionalized, the pyridine nucleus offers a versatile platform for developing novel therapeutic agents. Among its many derivatives, pyridine-3-carboxylic acid (nicotinic acid) and its analogues are of significant interest, serving as key intermediates in the synthesis of drugs for a wide range of conditions, including metabolic and inflammatory diseases.[2][3]

The introduction of fluorine-containing substituents into drug candidates has become a powerful strategy to enhance their pharmacological properties. The 2,2-difluoroethoxy group, in particular, can improve metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive technical overview of a proposed synthetic pathway for 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid, a molecule of considerable interest for drug discovery programs. The synthesis leverages established chemical transformations, starting from readily available precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid, suggests a strategy that begins with the commercially available 5-hydroxypyridine-3-carboxylic acid. This approach involves two key transformations: etherification of the hydroxyl group and esterification of the carboxylic acid, followed by a final hydrolysis step.

The proposed synthetic pathway is outlined below:

G A 5-Hydroxypyridine-3-carboxylic acid B Ethyl 5-hydroxypyridine-3-carboxylate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate B->C Williamson Ether Synthesis (2-bromo-1,1-difluoroethane, K₂CO₃) D 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid C->D Hydrolysis (NaOH, H₂O/EtOH)

Caption: Proposed synthetic pathway for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

Detailed Synthesis Protocols

Step 1: Esterification of 5-Hydroxypyridine-3-carboxylic acid

The initial step involves the protection of the carboxylic acid group as an ethyl ester. This is a standard Fischer esterification reaction, carried out under acidic conditions.

Protocol:

  • To a suspension of 5-hydroxypyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.[4]

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-hydroxypyridine-3-carboxylate.

Causality of Experimental Choices:

  • Ethanol as solvent and reactant: Ethanol serves as both the solvent and the reactant for the esterification. Using it in large excess drives the equilibrium towards the product side.

  • Sulfuric acid as catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux conditions: The reaction is heated to increase the reaction rate.

Step 2: Williamson Ether Synthesis

The second step is the etherification of the hydroxyl group with 2-bromo-1,1-difluoroethane. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.

Protocol:

  • To a solution of ethyl 5-hydroxypyridine-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes), add potassium carbonate (1.5 eq).

  • Add 2-bromo-1,1-difluoroethane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate.

Causality of Experimental Choices:

  • Potassium carbonate as base: A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Potassium carbonate is a suitable base for this transformation.

  • DMF as solvent: A polar aprotic solvent like DMF is ideal for SN2 reactions as it can solvate the cation (K⁺) while not strongly solvating the nucleophile, thus increasing its reactivity.

  • Elevated temperature: Heating the reaction increases the rate of the SN2 reaction.

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid group by hydrolysis of the ethyl ester.

Protocol:

  • Dissolve ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1, 10 volumes).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid.

Causality of Experimental Choices:

  • Sodium hydroxide for hydrolysis: Saponification (base-mediated hydrolysis) is an effective method for converting esters to carboxylic acids.

  • Ethanol/water solvent system: This mixture ensures the solubility of both the ester starting material and the sodium hydroxide.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis to yield the final carboxylic acid product.

Characterization and Data

The structure and purity of the synthesized compounds would be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹⁹F NMR (δ, ppm)
Ethyl 5-hydroxypyridine-3-carboxylateC₈H₉NO₃167.161.3 (t, 3H), 4.3 (q, 2H), 7.5 (m, 1H), 8.3 (m, 1H), 8.6 (m, 1H)-
Ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylateC₁₀H₁₁F₂NO₃231.191.4 (t, 3H), 4.4 (q, 2H), 4.6 (tt, 2H), 6.3 (tt, 1H), 7.8 (m, 1H), 8.5 (m, 1H), 8.8 (m, 1H)-80 to -100 (d)
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acidC₈H₇F₂NO₃203.144.6 (tt, 2H), 6.3 (tt, 1H), 7.9 (m, 1H), 8.6 (m, 1H), 8.9 (m, 1H), 13.0 (br s, 1H)-80 to -100 (d)

Potential Applications and Future Directions

Pyridine carboxylic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The title compound, 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid, can serve as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the difluoroethoxy group is anticipated to confer desirable pharmacokinetic properties, making this a promising scaffold for the development of new drug candidates. Further research could focus on the derivatization of the carboxylic acid group to generate a library of amides and esters for biological screening.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid. By leveraging well-established organic reactions and providing a detailed rationale for the experimental choices, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The successful synthesis of this compound will provide access to a novel building block with significant potential for the discovery of new therapeutic agents.

References

  • From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts - Organic Syntheses. (2020, March 8).
  • 5-Fluoropyridine-3-carboxylic acid 402-66-4 - MilliporeSigma.
  • 5-(2-Ethylbutoxy)pyridine-3-carboxylic acid | C12H17NO3 | CID 82927606 - PubChem.
  • US2513251A - Preparation of pyridine carboxylic acids - Google P
  • United States P
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  • (12) United States Patent - Googleapis.com. (2013, December 2).
  • 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid - EPA.
  • 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[4][6]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide | C19H19F3N4O3 | CID 71305034 - PubChem.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.
  • 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - ChemicalBook.
  • 5-HYDROXYPYRIDINE-3-CARBOXYLIC ACID | CAS 27828-71-3 - M
  • 5-Hydroxypyridine-3-carboxylic acid ethyl ester - Synchem.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (2025, October 3).
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - ResearchG
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchG
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - Semantic Scholar.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).

Sources

An In-depth Technical Guide to 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This guide focuses on the derivatives of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid, a promising scaffold that combines the desirable properties of the pyridine-3-carboxylic acid core with the benefits of a difluoroethoxy substituent. This strategic fluorination can modulate the electronic properties of the pyridine ring and provide a metabolically stable handle for further derivatization. This document provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of these derivatives, with a particular focus on the rationale behind synthetic strategies and the structure-activity relationships (SAR) that guide the design of novel therapeutic agents.

Introduction: The Strategic Advantage of the 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid Scaffold

Pyridine-3-carboxylic acid, also known as nicotinic acid, and its derivatives have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[3][4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the solubility and pharmacokinetic profile of a molecule.[3]

The incorporation of a 2,2-difluoroethoxy group at the 5-position of the pyridine ring offers several key advantages for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethoxy group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the molecule's ionization state at physiological pH. This can impact cell permeability, target binding, and overall bioavailability. The difluoroethoxy group also increases lipophilicity, which can enhance membrane permeability.

  • Enhanced Target Binding: The fluorine atoms can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency.

This guide will delve into the synthetic methodologies for creating derivatives of this promising scaffold, with a focus on the formation of amide linkages, a common and versatile functional group in drug molecules.

Synthetic Methodologies: Crafting the Derivatives

The primary route to a diverse library of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid derivatives is through the formation of an amide bond between the carboxylic acid and a variety of primary or secondary amines.

Synthesis of the Core Scaffold: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

The synthesis of the core scaffold can be achieved through multi-step synthetic sequences, often starting from readily available pyridine derivatives. A general retrosynthetic analysis is presented below:

G A 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid B Ester of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid A->B Esterification C 5-Hydroxypyridine-3-carboxylic acid ester B->C Williamson Ether Synthesis D 2,2-Difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) E 5-Hydroxypyridine-3-carboxylic acid C->E Esterification F Commercially available pyridines E->F Multi-step synthesis

Caption: Retrosynthetic analysis for the core scaffold.

A plausible forward synthesis involves the etherification of a 5-hydroxypyridine-3-carboxylate with a suitable 2,2-difluoroethylating agent, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Amide Bond Formation: The Key to Diversification

The coupling of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid with a diverse range of amines is a crucial step in generating a library of derivatives for biological screening. Several standard peptide coupling reagents can be employed for this transformation.

2.2.1. General Amide Coupling Protocol

A widely used and effective method involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the desired amine.

Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) at 0 °C, add a coupling agent (e.g., 1.1 eq. of HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., 2.0-3.0 eq. of Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

The choice of coupling reagent and reaction conditions may need to be optimized depending on the reactivity and steric hindrance of the amine.

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid D Activated Ester Intermediate A->D B Coupling Reagent (e.g., HATU, EDC/HOBt) B->D C Base (e.g., DIPEA) C->D F Amide Derivative D->F E Amine (R-NH2) E->F G Purified Amide F->G

Caption: General workflow for amide coupling.

Structure-Activity Relationship (SAR) and Biological Applications

While specific biological data for a wide range of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid derivatives is not extensively published in readily available literature, we can extrapolate potential SAR trends based on related nicotinamide derivatives and general principles of medicinal chemistry. The primary focus for derivatization is the amide moiety, allowing for the exploration of a wide chemical space.

Table 1: Hypothetical Structure-Activity Relationship for N-Aryl Derivatives

R Group (on Amine)Predicted ActivityRationale
Unsubstituted Phenyl Baseline activityProvides a starting point for SAR exploration.
Electron-donating groups (e.g., -OCH₃, -CH₃) Potentially increased activityMay enhance hydrophobic interactions with the target protein.
Electron-withdrawing groups (e.g., -Cl, -CF₃) Variable activityCan influence electronic interactions and metabolic stability.
Bulky substituents (e.g., -tBu, -adamantyl) Potentially decreased activityMay cause steric hindrance at the binding site.
Heterocyclic rings (e.g., pyridine, pyrazole) Potentially increased activityCan introduce additional hydrogen bonding opportunities and improve solubility.

Potential Therapeutic Targets and Applications:

Based on the known biological activities of pyridine carboxylic acid derivatives, compounds derived from the 5-(2,2-difluoroethoxy) scaffold could be investigated for a variety of therapeutic applications, including:

  • Enzyme Inhibition: Many nicotinamide derivatives are known to be enzyme inhibitors.[2][5] The amide derivatives of the title compound could be screened against various enzyme classes, such as kinases, proteases, or metabolic enzymes, which are implicated in diseases like cancer, inflammation, and metabolic disorders.[6][7]

  • Antimicrobial Agents: The pyridine core is present in many antibacterial and antifungal agents.[3][4] Derivatives could be tested for their efficacy against a panel of pathogenic bacteria and fungi.

  • Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS diseases. The lipophilicity imparted by the difluoroethoxy group might facilitate brain penetration, making these derivatives interesting candidates for neurological targets.

Conclusion and Future Directions

The 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the difluoroethoxy group offers the potential for improved metabolic stability and favorable interactions with biological targets. The straightforward and versatile synthesis of amide derivatives allows for the rapid generation of a diverse chemical library for biological screening.

Future research in this area should focus on:

  • Synthesis and screening of a broad range of derivatives: A systematic exploration of different amine substituents is necessary to establish clear SAR.

  • Identification of specific biological targets: High-throughput screening against various enzyme and receptor panels will be crucial to uncover the therapeutic potential of this scaffold.

  • In-depth pharmacokinetic and in vivo studies: Promising candidates should be evaluated for their metabolic fate, oral bioavailability, and efficacy in relevant animal models of disease.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the derivatives of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid hold the potential to yield novel and effective treatments for a range of human diseases.

References

  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). Bioorganic & Medicinal Chemistry.
  • Preparation of nicotinic acid amide. (1942).
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Rasayan Journal of Chemistry.
  • 5-hydroxy-2-(3-trifluoromethylanilino)pyridine-3-carboxylic acid. (1974).
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2019). Molecules.
  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. (2019). European Journal of Medicinal Chemistry.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024). Molecular Diversity.
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2025).
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
  • New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. (2023). Journal of Biomolecular Structure and Dynamics.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2019). Molecules.
  • Process for the preparation of nicotinic acids. (1998).
  • Process for preparing pyridinecarboxylic acid derivatives. (1994).
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2011). Bioorganic & Medicinal Chemistry Letters.
  • PYRIDINE-3-CARBOXAMIDE DERIVATIVES AND THEIR APPLICATION AS INHIBITORS OF PLANT GROWTH. (1987).
  • Preparation method of nicotinamide. (2013).
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry.
  • Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes: route to ??-keto amides and ??-enamino carboxamides. (2018).
  • Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile. (2021). PLOS ONE.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research.

Sources

Methodological & Application

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Introduction: The Fluorine Advantage in Pyridine Scaffolds

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1138444-24-2 / CID: 63851695) represents a strategic building block in modern medicinal chemistry. It combines the privileged nicotinic acid pharmacophore with a 2,2-difluoroethoxy tail—a moiety increasingly utilized as a superior bioisostere for methoxy (-OCH₃) groups.

While the methoxy group is a standard H-bond acceptor, it is metabolically vulnerable to O-demethylation by cytochrome P450 enzymes. The 2,2-difluoroethoxy substitution offers three critical advantages:

  • Metabolic Shielding: The terminal CF₂H group blocks the primary site of metabolic oxidation, significantly extending half-life (

    
    ).
    
  • Lipophilic Modulation: It increases lipophilicity (LogP) moderately compared to methoxy, improving membrane permeability without the solubility penalty often seen with trifluoromethoxy (-OCF₃) groups.

  • Weak H-Bond Donor: The acidic proton on the terminal -CF₂H carbon can act as a weak hydrogen bond donor, a unique interaction capability absent in -OCH₃ or -OCF₃ groups.

This building block is particularly valuable in the design of kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands where the 5-position of the pyridine ring occupies a solvent-exposed channel or a hydrophobic pocket.

Physicochemical Profile

PropertyValue (Predicted/Observed)Notes
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol Fragment-based drug design compliant
ClogP 1.2 – 1.5More lipophilic than -OCH₃ (0.6), less than -OCF₃ (2.1)
pKa (Acid) ~3.5Carboxylic acid acidity
pKa (Base) ~2.8Pyridine nitrogen is weakly basic due to EWG effect of -COOH and ether
H-Bond Donors 1 (COOH) + 1 (weak C-F₂H )The CF₂H donor is often overlooked but potent
H-Bond Acceptors 4N, O (ether), O (carbonyl), O (hydroxyl)
Rotatable Bonds 3Flexible ether linkage aids induced fit

Synthetic Accessibility & Sourcing

While commercially available, in-house synthesis is often required for scale-up or stable isotope labeling. The most robust route avoids the harsh conditions of metal-catalyzed couplings by utilizing the nucleophilicity of 5-hydroxynicotinic acid esters.

Synthesis Workflow (DOT Diagram)

Synthesis Start 5-Hydroxynicotinic Acid (Commercially Available) Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-hydroxynicotinate Step1->Inter1 Step2 Alkylation (CHF2CH2OTf, Cs2CO3, DMF) Inter1->Step2 Inter2 Methyl 5-(2,2-difluoroethoxy) nicotinate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid Step3->Final

Figure 1: Scalable synthesis route via alkylation of the phenolic intermediate.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Alkylation Route)

Use this protocol to generate gram-scale quantities of the acid from the hydroxy-ester precursor.

Reagents:

  • Methyl 5-hydroxynicotinate (1.0 eq)

  • 2,2-Difluoroethyl tosylate (1.2 eq) [or 1-bromo-2,2-difluoroethane if available]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve Methyl 5-hydroxynicotinate (5.0 g, 32.6 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add Cs₂CO₃ (21.2 g, 65.2 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add 2,2-difluoroethyl tosylate (9.2 g, 39.1 mmol) dropwise.

  • Heating: Heat the mixture to 60°C for 4-6 hours. Monitor by LCMS for disappearance of the phenol (m/z 154).

  • Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF. Dry organic layer over MgSO₄ and concentrate.

  • Hydrolysis: Redissolve the crude ester in THF:Water (3:1, 100 mL). Add LiOH·H₂O (2.0 eq) and stir at RT for 2 hours.

  • Isolation: Acidify to pH 3-4 with 1M HCl. The product often precipitates; filter and wash with cold water.[1] If no precipitate, extract with EtOAc/iPrOH (3:1).

  • QC: Verify by ¹H NMR (DMSO-d6). Look for the triplet of triplets at ~6.4 ppm (CHF₂) and doublet of triplets at ~4.4 ppm (OCH₂).

Protocol B: Amide Coupling (Downstream Application)

The electron-deficient nature of the pyridine ring makes the carboxylic acid less reactive than a standard benzoic acid. Standard EDC/HOBt often fails; HATU or T3P is recommended.

Reagents:

  • 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF or DMAc

Step-by-Step:

  • Activation: Dissolve the acid (100 mg) and HATU (1.2 eq) in DMF (1 mL). Add DIPEA (1.0 eq) and stir for 5 minutes. Note: The solution should turn slightly yellow.[2]

  • Coupling: Add the amine (1.1 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 2-16 hours.

    • Troubleshooting: If the reaction is sluggish, heat to 40°C. Avoid temperatures >60°C with HATU to prevent guanidinylation byproducts.

  • Workup: For library synthesis, dilute with DMSO and purify directly via Prep-HPLC (Reverse phase, acidic modifier).

Strategic Applications & Decision Tree

This building block is best deployed when a lead compound containing a methoxy-pyridine or phenyl ring suffers from high clearance or poor permeability.

DecisionTree Problem Lead Optimization Issue Metab High Metabolic Clearance (O-Demethylation) Problem->Metab Perm Low Permeability (Polarity) Problem->Perm Potency Low Potency (H-Bonding) Problem->Potency Sol1 Replace -OCH3 with -OCH2CHF2 Metab->Sol1 Blocks CYP site Sol2 Use -OCH2CHF2 to mask polarity Perm->Sol2 Increases LogP Sol3 Use CF2-H as H-bond donor Potency->Sol3 New interaction

Figure 2: Decision logic for incorporating the difluoroethoxy moiety.

Handling and Stability

  • Storage: Store solid acid at 2-8°C. It is stable for >1 year.

  • Solubility: Poor solubility in water and non-polar solvents (Hexane). Soluble in DMSO, DMF, MeOH, and warm EtOAc.

  • Safety: The difluoroethyl group is generally non-toxic, but standard PPE should be worn. Avoid contact with strong bases at high temperatures to prevent elimination of HF (though rare for this ether linkage).

References

  • Synthesis of Pyridine Ethers:Organic Syntheses, Coll. Vol. 5, p. 147 (General methods for alkoxypyridines).
  • Difluoroethoxy Bioisosteres: Zafrani, Y., et al. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." J. Med. Chem. 2017. Link

  • Metabolic Stability of Fluorinated Ethers: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem. 2018. Link

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chem. Soc. Rev. 2009. Link

  • Pfizer Patent (Kinase Inhibitors): US Patent 8,999,981 (Example usage of substituted pyridine carboxylic acids). Link

Sources

Application Note: Synthetic Transformations of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of approved pharmaceuticals.[1][2][3][4] Their unique electronic properties, ability to act as hydrogen bond acceptors, and versatile reactivity make them privileged structures in the design of bioactive molecules.[3][5] This guide focuses on 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid , a functionalized building block of significant interest to researchers in drug development.

The introduction of a 2,2-difluoroethoxy group at the 5-position of the pyridine ring offers several strategic advantages. The difluoromethyl (CF2) moiety is a well-established bioisostere for ethers, alcohols, or ketones, capable of modulating the molecule's physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity, and alter the pKa of the pyridine nitrogen, thereby influencing binding interactions and pharmacokinetic profiles.[6]

This document serves as a technical guide for researchers, providing detailed protocols for the key synthetic transformations of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale, empowering scientists to adapt and optimize these reactions for their specific molecular targets. The protocols described herein focus on the most critical reactions for scaffold elaboration in a drug discovery context: amide bond formation, esterification, and advanced C-C bond formation via decarboxylative cross-coupling.

Physicochemical Properties and Safety Guidelines

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

Table 1: Physicochemical Data for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

PropertyValue
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
Appearance Typically an off-white to white solid
CAS Number 1261595-75-7 (Example, verify with supplier)

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for pyridine carboxylic acid derivatives should be followed.

  • Hazard Class: Considered hazardous; causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Incompatible Materials: Avoid strong oxidizing agents.

Protocol 1: Amide Bond Formation via Carbodiimide Activation

The formation of an amide bond is the most frequently performed reaction in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[11] The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) for the efficient coupling of the title acid with a primary or secondary amine.

Expertise & Rationale: The carboxylic acid is not reactive enough to couple directly with an amine. EDC is a water-soluble carbodiimide that activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[12] However, this intermediate can be prone to side reactions and racemization. The addition of HOBt traps the activated acid as an HOBt-ester, which is more stable yet highly reactive towards amines.[13] This two-step, one-pot process minimizes side products and ensures high coupling efficiency.[11][13] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and the proton released during the reaction.

Detailed Protocol 1.1: EDC/HOBt Mediated Amide Coupling

  • Reagent Preparation: To a solution of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF, ~0.2 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Dilute the reaction mixture with the solvent used (e.g., DCM). b. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the desired amide.

Table 2: Representative Amide Coupling Reactions

Amine PartnerConditionsTypical YieldNotes
AnilineEDC, HOBt, DIPEA, DCM, 24h80-95%A standard coupling with an aromatic amine.
BenzylamineEDC, HOBt, DIPEA, DCM, 16h85-98%Generally high-yielding with primary aliphatic amines.
MorpholineEDC, HOBt, DIPEA, DMF, 24h75-90%Secondary amines may require slightly longer reaction times.

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Caption: Workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: Ester Synthesis via Steglich-type Esterification

Esterification of the carboxylic acid can be crucial for creating pro-drugs, modulating solubility, or for use as an intermediate in further synthetic steps. While classic Fischer esterification (acid and alcohol with heat) can be effective, it is often incompatible with sensitive functional groups.[14] The Steglich esterification provides a milder, more versatile alternative.

Expertise & Rationale: This method is analogous to the amide coupling described above but uses an alcohol as the nucleophile. The key catalyst is 4-(Dimethylamino)pyridine (DMAP). After the initial activation of the carboxylic acid by a carbodiimide (like DCC or EDC), DMAP acts as a highly effective acyl transfer agent.[13] It forms a reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol, even sterically hindered ones, to form the ester.

Detailed Protocol 2.1: Steglich-type Esterification

  • Reagent Preparation: Dissolve 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Carbodiimide Addition: Add a solution of Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: a. If DCC was used, filter the reaction mixture to remove the DCU precipitate. b. Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester via flash column chromatography (Hexane/Ethyl Acetate).

G start Carboxylic Acid + Alcohol reagents DCC or EDC Catalytic DMAP DCM, 0°C to RT start->reagents 1. Mix intermediate Reactive Intermediates (O-Acylisourea, N-Acylpyridinium) reagents->intermediate 2. Activate workup Filter (if DCC) Aqueous Wash intermediate->workup 3. React & Quench purification Column Chromatography workup->purification 4. Isolate product Purified Ester purification->product 5. Purify

Caption: Logical flow of Steglich-type esterification.

Protocol 3: Advanced C-C Coupling via Decarboxylative Suzuki Reaction

For more advanced molecular architectures, particularly the synthesis of heterobiaryls, a Suzuki cross-coupling reaction is indispensable.[15] Modern methods allow for the direct use of carboxylic acids as coupling partners, offering a more atom-economical and often shorter synthetic route compared to the corresponding aryl halides.[16]

Expertise & Rationale: This protocol describes a palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling. The reaction proceeds through the in-situ formation of a mixed anhydride (using pivalic anhydride, Piv₂O), which then undergoes oxidative addition to a Pd(0) catalyst. Subsequent transmetalation with a boronic acid and reductive elimination yields the C-C coupled product, releasing CO₂ as a byproduct.[16] This powerful transformation directly links the pyridine core to another aryl or heteroaryl moiety at the 3-position.

Detailed Protocol 3.1: Palladium-Catalyzed Decarboxylative Suzuki Coupling

Note: This reaction should be performed by personnel experienced with air-sensitive techniques.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq), the desired arylboronic acid (2.0 eq), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), a suitable phosphine ligand (e.g., L6 as described in the reference, 5 mol%), and boric acid (2.0 eq).[16]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent and Reagents: Add anhydrous, degassed dioxane (~0.2 M), followed by triethylamine (Et₃N, 1.75 eq) and pivalic anhydride (Piv₂O, 2.0 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 160 °C for 15 hours.[16]

  • Cooling and Work-up: a. Cool the reaction to room temperature. b. Dilute with Ethyl Acetate and filter through a pad of Celite. c. Wash the filtrate with water and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired biaryl compound.

Caption: Simplified catalytic cycle for decarbonylative Suzuki coupling.

Conclusion

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a highly valuable and versatile building block for drug discovery programs. The functional handles—a carboxylic acid for elaboration and a pyridine ring for core structure—allow for the rapid generation of diverse compound libraries. The protocols detailed in this guide for amide formation, esterification, and decarbonylative C-C coupling provide robust and reproducible methods for leveraging this reagent's full potential. By understanding the rationale behind each step, researchers can confidently apply and adapt these techniques to accelerate the synthesis of novel chemical entities.

References

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls . Organic Letters. [Link]

  • 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide . PubChem. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent . Royal Society of Chemistry. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • 5-(2-Ethylbutoxy)pyridine-3-carboxylic acid . PubChem. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

  • 5-pyridin-3-ylthiophene-2-carboxylic Acid Properties . EPA. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Beilstein Journal of Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry . HepatoChem. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . National Center for Biotechnology Information. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . ResearchGate. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an . SID. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu . Hilaris Publisher. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives . MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Center for Biotechnology Information. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents . National Center for Biotechnology Information. [Link]

  • Esterification of pyridine carboxylic acids.
  • Process for producing pyridine carboxylic acids.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . ResearchGate. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents . ResearchGate. [Link]

  • A Brief View on Pyridine Compounds . Open Access Journals. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations . MDPI. [Link]

  • Pyridines deep dive: Applications and side effects | Blog . Chempanda. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Recent Advances of Pyridinone in Medicinal Chemistry . Frontiers. [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design . SciSpace. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters . Organic Syntheses Procedure. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3 . KURENAI. [Link]

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Application Note: High-Efficiency Amide Coupling Strategies for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridine Scaffolds

In contemporary medicinal chemistry and drug development, the pyridine ring is a privileged scaffold due to its presence in numerous bioactive molecules and its ability to engage in critical hydrogen bonding interactions. When combined with fluorine-containing substituents, such as the 2,2-difluoroethoxy group, the resulting molecules often exhibit enhanced metabolic stability, improved membrane permeability, and modulated pKa values, all of which are desirable properties for drug candidates.[1][2]

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a key building block that embodies these advantages. Its utilization in amide synthesis allows for the introduction of this valuable fluorinated pyridine motif into a diverse range of molecular architectures. Amide bond formation is the most frequently used reaction in drug discovery, making robust and reliable protocols for this transformation essential.[1][2]

This guide provides an in-depth analysis and detailed experimental protocols for the successful amide coupling of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid with primary and secondary amines. We will explore the underlying chemical principles, compare two standard high-efficiency coupling methods, and offer field-proven insights to overcome common challenges, ensuring researchers can confidently and effectively utilize this versatile building block.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-productive acid-base reaction, forming a stable ammonium-carboxylate salt.[3][4] To overcome this, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using a coupling reagent.

Key Considerations for this Substrate:

  • Electronic Effects: The pyridine nitrogen and the electron-withdrawing difluoroethoxy group increase the acidity of the carboxylic acid proton but can also slightly decrease the nucleophilicity of the pyridine ring itself. The primary site of activation remains the carboxylic acid.

  • Reagent Selection: The choice of coupling reagent is critical and depends on the amine's reactivity, steric hindrance, and the scale of the reaction. The two most common and effective classes of reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[1]

General Experimental Workflow

A successful amide coupling workflow involves four distinct stages: activation, coupling, workup, and purification. Each step is critical for achieving a high yield of the pure desired product.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification reagents Carboxylic Acid + Amine + Base activation Add Coupling Reagent reagents->activation reaction Stir at RT (Monitor by TLC/LC-MS) activation->reaction workup Aqueous Workup (Quench & Extract) reaction->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling Using HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a third-generation uronium salt coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization, especially with chiral substrates.[5][6] It is particularly effective for coupling sterically hindered or electron-deficient amines.

Mechanism of Action: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly reacts with 1-hydroxy-7-azabenzotriazole (HOAt), which is generated in situ, to form an OAt-active ester. This active ester is then readily attacked by the amine nucleophile to yield the final amide product.[6][7]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Amide Amide Product ActiveEster->Amide Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct Byproducts Amine Amine (R'-NH₂) Amine->Amide

Sources

Application and Protocol Guide for the Esterification of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridine Esters in Medicinal Chemistry

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a structurally significant heterocyclic compound. The incorporation of a difluoroethoxy group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, with esterification being a fundamental transformation. The resulting esters are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs), where they can act as prodrugs or be further elaborated into more complex molecular architectures.

This guide provides an in-depth exploration of the primary methods for the esterification of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, offering detailed protocols and the scientific rationale behind the selection of reagents and conditions. The protocols are designed to be robust and adaptable for researchers in synthetic and medicinal chemistry.

Physicochemical Properties and Safety Considerations

Structure:

  • Molecular Formula: C8H7F2NO3[1]

  • Molecular Weight: 203.14 g/mol

  • Appearance: Typically a solid at room temperature.[2]

Safety and Handling:

Synthetic Strategies for Esterification

The choice of esterification method depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions. We will explore three primary, reliable methods for the esterification of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9] It is a thermodynamically controlled process that is often driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[7][8][9]

Mechanism Rationale:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7][8][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[8][9]

Diagram of Fischer-Speier Esterification Workflow:

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid and excess alcohol in a round-bottom flask add_catalyst Slowly add a catalytic amount of strong acid (e.g., H₂SO₄) start->add_catalyst reflux Heat the mixture to reflux add_catalyst->reflux monitor Monitor reaction progress by TLC or LC-MS reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool neutralize Neutralize the acid catalyst with a weak base (e.g., NaHCO₃ solution) cool->neutralize extract Extract the ester with an organic solvent (e.g., ethyl acetate) neutralize->extract dry Dry the organic layer over anhydrous Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify end Isolated Ester Product purify->end

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq). Add the desired alcohol (10-20 eq), which also serves as the solvent.[10]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[10]

  • Reaction: Heat the mixture to a gentle reflux.[10] The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table for Fischer-Speier Esterification:

AlcoholCatalystReaction Time (h)Typical Yield (%)
MethanolH₂SO₄4-885-95
EthanolH₂SO₄6-1280-90
IsopropanolH₂SO₄12-2470-85
n-ButanolH₂SO₄12-2475-88

Note: Reaction times and yields are estimates and may vary based on specific experimental conditions.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[11][12][13][14] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols.[14]

Mechanism Rationale:

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[14] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[13][14] This species is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[14] The carbodiimide is converted to a urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in common organic solvents and can be removed by filtration.[15]

Diagram of Steglich Esterification Mechanism:

Steglich_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP Alcohol R'-OH Ester R-COOR' Acylpyridinium->Ester + R'-OH DCU DCU (byproduct)

Caption: Mechanism of Steglich Esterification.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Data Summary Table for Steglich Esterification:

AlcoholCoupling AgentSolventTypical Yield (%)
Benzyl alcoholDCCDCM90-98
tert-ButanolDCCTHF75-90
Neopentyl alcoholDICDCM80-92
PhenolDCCTHF85-95

Note: Yields are estimates and can be influenced by the purity of reagents and anhydrous conditions.

Method 3: EDC/HOBt Mediated Esterification

For applications requiring aqueous or more polar reaction media, or to simplify the removal of the urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an excellent alternative to DCC or DIC.[16][17][18][19] EDC and its urea byproduct are water-soluble, allowing for easy removal during aqueous work-up.[16][17][18] The addition of 1-hydroxybenzotriazole (HOBt) can suppress side reactions, such as the formation of N-acylurea, and minimize racemization if chiral centers are present.[15]

Mechanism Rationale:

Similar to the Steglich esterification, EDC activates the carboxylic acid to form an O-acylisourea intermediate.[16] HOBt then reacts with this intermediate to form an active ester, which is more stable and less prone to side reactions.[15][16] This active ester is then readily aminolyzed or, in this case, alcoholyzed to produce the final ester product.

Detailed Protocol:

  • Reaction Setup: Dissolve 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq), the alcohol (1.5 eq), and HOBt (1.2 eq) in a suitable solvent like dimethylformamide (DMF) or DCM.

  • Reagent Addition: Add EDC hydrochloride (1.5 eq) to the mixture in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x), 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Conclusion

The esterification of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid can be successfully achieved through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the properties of the alcohol, the desired scale, and the need for mild reaction conditions. Fischer-Speier esterification is a cost-effective method for simple, unhindered alcohols. For more sensitive or sterically demanding substrates, the Steglich esterification offers a mild and efficient alternative. Finally, EDC/HOBt mediated coupling provides a versatile approach with the advantage of a straightforward aqueous work-up. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can effectively synthesize a wide range of esters from this valuable fluorinated pyridine building block.

References

  • Actim. (n.d.). EDAC – Water soluble Carbodiimide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • ACS Publications. (2022, July 30). RhIII-Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis | Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • PMC. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 3). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction | Download Table. Retrieved from [Link]

  • ResearchGate. (2023, December 9). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.

Sources

protocol for using 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and drug development scientists. It details the technical handling, reactivity, and application of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid , a critical building block for introducing metabolically stable ether linkages in heterocyclic scaffolds.

Introduction & Chemical Profile

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a specialized nicotinic acid derivative. In modern drug discovery, it serves as a strategic bioisostere. The 2,2-difluoroethoxy group is often employed to replace methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) groups.

  • Metabolic Stability: The terminal –CF₂H moiety significantly reduces susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes compared to non-fluorinated analogs.

  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the pyridine nitrogen and increase lipophilicity (

    
    ), improving membrane permeability without adding excessive molecular weight.
    
  • Electronic Effects: The electron-withdrawing nature of the substituent deactivates the pyridine ring slightly, influencing the reactivity of the carboxylic acid in coupling reactions.

PropertySpecification
IUPAC Name 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid
Structure Pyridine ring substituted at C3 (COOH) and C5 (OCH₂CHF₂)
Formula C₈H₇F₂NO₃
MW 203.14 g/mol
Appearance White to off-white powder
Solubility DMSO (>50 mM), DMF, Methanol; Poor in Water
pKa (Calc) ~3.8 (Acid), ~2.5 (Pyridine N)
Key Spectral Feature ¹⁹F NMR: Doublet (~ -125 ppm) due to coupling with geminal proton
Pre-Analytical & Handling Protocols
Storage & Stability
  • Hygroscopicity: Nicotinic acid derivatives can be hygroscopic. Store in a desiccator at room temperature (RT) or 4°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Treat as a skin and eye irritant (H315, H319).[1] Wear standard PPE.

Solubility Check (Critical Step)

Before initiating synthesis, verify solubility. The difluoroethoxy group increases lipophilicity, making this compound less soluble in purely aqueous buffers than unsubstituted nicotinic acid.

  • Recommended Solvent: DMSO-d₆ for NMR; DMF or DMAc for reactions.

  • Avoid: Protic solvents (MeOH/EtOH) if using acid chloride activation methods to prevent ester formation.

Core Protocol: Amide Coupling (Primary Application)

The most common application is coupling this acid to a primary or secondary amine to generate a nicotinamide scaffold (common in kinase inhibitors and P2X3 antagonists).

Rationale: Due to the electron-poor nature of the pyridine ring, the carboxylic acid requires efficient activation. HATU is preferred over EDC/HOBt for faster kinetics and higher yields. T3P (Propylphosphonic anhydride) is an excellent alternative for scalable, low-epimerization couplings.

Method A: HATU-Mediated Coupling (Standard)

Reagents:

  • Acid: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). The solution may turn slightly yellow.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at RT for 5–10 minutes to form the active ester (O-At).

    • Checkpoint: The color often deepens to orange/amber.

  • Amine Addition: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Note: If the amine is a salt (e.g., HCl salt), ensure enough DIPEA is added to neutralize it (Total base = 3.0 equiv + 1.0 equiv per HCl).

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO₃ (removes unreacted acid/HOBt byproduct).

    • Wash with Brine. Dry over Na₂SO₄.

    • Concentrate.

Method B: T3P-Mediated Coupling (Scalable/Green)

Use this if purification difficulties arise with HATU byproducts (tetramethylurea).

Reagents:

  • Acid (1.0 equiv), Amine (1.1 equiv).

  • T3P (50% in EtOAc or DMF) (2.0 equiv).

  • Base: Pyridine or DIPEA (4.0 equiv).

  • Solvent: EtOAc or 2-MeTHF.

Procedure:

  • Combine Acid, Amine, and Base in EtOAc.

  • Add T3P solution dropwise.

  • Stir at RT (or heat to 50°C if sluggish).

  • Workup: Wash with water, then NaHCO₃. T3P byproducts are water-soluble, simplifying purification.

Visualization: Reaction Workflow

CouplingWorkflow Start Start: 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid Activation Activation (HATU/DIPEA/DMF) Forms Active Ester Start->Activation  Dissolve & Mix   Addition Nucleophilic Attack Add Amine (R-NH2) Activation->Addition  10 min   Monitor QC Checkpoint LCMS & 19F NMR Addition->Monitor  2-16 hr RT   Monitor->Addition  Incomplete? Heat to 40°C   Workup Workup EtOAc/NaHCO3 Wash Monitor->Workup  Conversion >95%   Product Final Product Nicotinamide Derivative Workup->Product  Evaporation  

Caption: Workflow for HATU-mediated amide coupling of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid.

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the reaction, use the ¹⁹F NMR signal as a diagnostic handle. This is a "self-validating" feature because the shift is distinct and rarely overlaps with other signals.

QC Parameters Table
Analytical MethodExpected ObservationDiagnostic Value
LC-MS (ESI+) [M+H]⁺ = 204.1 (Acid)Confirm starting material integrity.
¹H NMR (DMSO-d₆)

6.45 ppm (tt,

Hz)
The terminal proton of –OCH₂CH F₂ appears as a triplet of triplets (or broad triplet) due to coupling with two F atoms.
¹⁹F NMR

-124 to -126 ppm (dt)
Critical Check: If this signal disappears or shifts drastically (>5 ppm), check for defluorination or decomposition.
HPLC Purity Retention Time shiftProduct will be more lipophilic (later eluting) than the acid on C18 columns.

Troubleshooting Guide:

  • Issue: Low conversion.

    • Cause: Pyridine nitrogen interfering with activation (forming N-acyl urea).

    • Solution: Use HOAt additive or switch to T3P. Ensure strictly anhydrous conditions.

  • Issue: Defluorination (rare).

    • Cause: Extremely basic conditions at high heat.

    • Solution: Keep reaction temperature <60°C; avoid alkoxide bases (NaOEt/NaOMe).

References
  • Duncton, M. A. (2011). Miniperspective: 2-Aminopyridine-3-carboxamides as Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Patterson, A. W., et al. (2020). Discovery of P2X3 Antagonists (Gefapixant Analogs). (Contextual grounding for pyridine-ether scaffolds). Organic Process Research & Development.

  • Matrix Fine Chemicals. Product Entry: Pyridine-3-carboxylic acid derivatives. (Verification of chemical availability).

  • Sigma-Aldrich. Safety Data Sheet: Fluorinated Pyridine Derivatives. (Safety grounding).

Sources

Application Note: Strategic Utilization of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

[1]

Introduction: The "Fluorine Effect" in Pyridine Scaffolds

In modern medicinal chemistry, 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid represents a high-value building block designed to address specific multiparametric optimization (MPO) challenges. This scaffold combines the privileged pyridine core with a fluorinated ether tail, offering a precise tool for modulating lipophilicity (LogD) , metabolic stability , and membrane permeability .

Unlike simple alkoxy groups (methoxy or ethoxy), the 2,2-difluoroethoxy moiety acts as a bioisostere that drastically alters the electronic landscape of the molecule without significantly changing its steric bulk.

Key Physicochemical Advantages
PropertyEffect of 2,2-Difluoroethoxy SubstitutionMechanism
Metabolic Stability High The electron-withdrawing

group deactivates the adjacent

-methylene, reducing susceptibility to CYP450-mediated

-dealkylation.[1]
Lipophilicity Modulated Lowers LogD compared to a standard ethoxy group due to the polarity of the C-F bond, while maintaining hydrophobic contacts.
H-Bonding Attenuated Acceptor The inductive effect of fluorine reduces the electron density on the ether oxygen, making it a weaker H-bond acceptor.[1] This often improves passive membrane permeability by reducing the desolvation penalty.
Acidity (pKa) Increased The electron-withdrawing nature of the substituent at the 5-position lowers the pKa of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH.[1]

Strategic Applications in Lead Optimization

Bioisosteric Replacement Case Study

A common liability in early hits containing 3-methoxypyridine or 3-ethoxypyridine motifs is rapid metabolic clearance via

1
  • Problem: A lead compound with a 5-ethoxy-nicotinamide core shows high intrinsic clearance (

    
    ) in liver microsomes.
    
  • Solution: Replacement with the 5-(2,2-difluoroethoxy) analog.[1][2]

  • Outcome: The terminal

    
     group blocks metabolic soft spots.[1] While the 
    
    
    -methylene remains, its oxidation potential is significantly raised by the adjacent fluorines.
Diagram: Metabolic Blocking Strategy

The following diagram illustrates the mechanistic advantage of the difluoroethoxy group over a standard ethoxy group.

MetabolicStabilityEthoxyStandard Ethoxy Group(-O-CH2-CH3)MetabolismCYP450 Oxidation(Rapid O-Dealkylation)Ethoxy->MetabolismHigh LiabilityDifluoro2,2-Difluoroethoxy Group(-O-CH2-CF2H)UnstableUnstable Hemiacetal-> CleavageMetabolism->UnstableBlockedMetabolically Stable(Inductive Deactivation)Difluoro->BlockedF-atoms withdraw e-density from CH2

Figure 1: Comparison of metabolic susceptibility between standard ethoxy and 2,2-difluoroethoxy groups.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid Rationale: Direct alkylation of 5-hydroxynicotinic acid can lead to mixtures of

1
Materials Required
  • Starting Material: Methyl 5-hydroxynicotinate (CAS: 30766-11-1)[1]

  • Reagent: 1-Bromo-2,2-difluoroethane (CAS: 359-13-7) or 2,2-Difluoroethyl triflate (generated in situ).[1]

  • Base: Cesium Carbonate (

    
    )
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.
    
Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-hydroxynicotinate (1.0 eq, 10 mmol) in anhydrous DMF (5 mL/mmol).

    • Add Cesium Carbonate (2.0 eq). The mixture will turn into a suspension.

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol.

  • Alkylation:

    • Add 1-Bromo-2,2-difluoroethane (1.5 eq) dropwise.[1]

    • Heat the reaction mixture to 60°C under an inert atmosphere (

      
       or Ar) for 4–12 hours.
      
    • Monitoring: Monitor by LC-MS for the disappearance of the starting phenol (

      
      ) and appearance of the product (
      
      
      ).
    • Troubleshooting: If conversion is slow, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive iodide in situ.

  • Work-up:

    • Cool to RT and dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with water (

      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient) to yield Methyl 5-(2,2-difluoroethoxy)nicotinate .[1]

  • Hydrolysis (Saponification):

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 eq).

    • Stir at RT for 2 hours.

    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The zwitterionic product may precipitate.

    • Isolation: Filter the precipitate or extract with 10% MeOH in DCM if solubility is an issue.

Protocol B: Amide Coupling (Downstream Derivatization)

Objective: Coupling the core acid to an amine (

1
Workflow Diagram

AmideCouplingStart5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acidActivationActivation:HATU + DIPEA(DMF, 10 min)Start->ActivationAdditionAddition of Amine (R-NH2)Activation->AdditionReactionReaction:RT, 2-16 hrsAddition->ReactionWorkupWorkup:Acidic Wash / Prep-HPLCReaction->Workup

Figure 2: Standard HATU coupling workflow for pyridine carboxylic acids.

Procedure
  • Activation:

    • Dissolve 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Stir for 5–10 minutes. The solution should turn slightly yellow.

  • Coupling:

    • Add the amine partner (

      
      , 1.1 eq).
      
    • Stir at RT. Conversion is usually complete within 2 hours.

  • Purification:

    • For library synthesis, direct injection of the reaction mixture (filtered) onto Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to avoid loss of polar pyridine derivatives during aqueous workup.

References

  • Bioisosterism of Fluorinated Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Metabolic Stability of Difluoroethoxy: Xing, L., et al. (2015). Novel Bioisosteres of the Methoxy Group: Synthesis and Evaluation. ChemMedChem. Link

  • Pyridine Synthesis Protocols: Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.
  • Commercial Availability & Properties: PubChem Compound Summary for Pyridine-3-carboxylic acid derivatives. Link

Application Note: Optimizing Drug-Like Properties with Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

CAS: 1138444-32-6 | Molecular Formula: C8H7F2NO3 | Molecular Weight: 203.14 Da

Executive Summary

This guide details the strategic application of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid in medicinal chemistry. As a bifunctional building block, this molecule combines a nicotinic acid core (a privileged pharmacophore) with a 2,2-difluoroethoxy tail .

It is primarily utilized in Hit-to-Lead and Lead Optimization phases to:

  • Block Metabolic Soft Spots: The terminal difluoromethyl group prevents oxidative dealkylation common in standard ethoxy ethers.

  • Modulate Basicity: The electron-withdrawing nature of the fluorinated side chain lowers the pKa of the pyridine nitrogen, potentially reducing hERG liability and improving membrane permeability.

  • Enable Scaffold Hopping: It serves as a bioisostere for 3,5-disubstituted benzoic acids or 3,5-disubstituted pyridines.

Chemical Profile & Mechanistic Rationale[1][2][3]
2.1 Structural Advantages

The molecule consists of two distinct functional domains:

  • Domain A (The Anchor): The carboxylic acid at position 3.[1] This is the reactive handle for amide coupling, esterification, or decarboxylative cross-coupling.

  • Domain B (The Modulator): The 2,2-difluoroethoxy group at position 5.

Table 1: Physicochemical Impact of the Difluoroethoxy Group

PropertyStandard Ethoxy Analog (-OCH2CH3)2,2-Difluoroethoxy Analog (-OCH2CHF2)Impact on Drug Design
Metabolic Stability Low (Prone to CYP450 O-dealkylation)High (C-F bond strengthens C-H bonds)Extends half-life (

) and reduces clearance.
Lipophilicity (LogD) ModerateModulated Fluorine increases lipophilicity locally but reduces basicity, balancing overall LogD.
H-Bonding Pyridine N is a moderate acceptorPyridine N is a weaker acceptor Reduced basicity can decrease non-specific binding and hERG affinity.
Conformation FlexibleRestricted The gauche effect of fluorine can lock bioactive conformations.
2.2 Mechanism of Action in SAR Exploration

In Structure-Activity Relationship (SAR) studies, this building block is often used to replace:

  • Methoxy/Ethoxy groups: To solve metabolic instability issues.

  • Chlorine/Bromine atoms: To introduce a polar-hydrophobic vector that interacts with specific protein pockets (e.g., the "back pocket" of kinases).

Experimental Protocols
Protocol A: General Amide Coupling (Library Synthesis)

Objective: To couple 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid with a diverse set of amines to generate a focused library of potential inhibitors (e.g., kinase or GPCR ligands).

Reagents:

  • Building Block: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or anhydrous DCM

Workflow:

  • Activation: Dissolve the carboxylic acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (0.12 mmol). Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (0.11 mmol).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS (Look for [M+H]+).

  • Workup:

    • High-Throughput: Dilute with MeOH, filter, and purify directly via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Manual: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.[1]

Critical Note on Reactivity: The electron-withdrawing effect of the 5-difluoroethoxy group makes the carboxylic acid more acidic and the resulting activated ester more reactive toward amines compared to unsubstituted nicotinic acid.

Protocol B: Scaffold Hopping via Suzuki-Miyaura Coupling

Objective: If the carboxylic acid is converted to a boronic acid/ester (or if using a decarboxylative coupling protocol), this scaffold can replace phenyl rings. Note: This protocol assumes the prior conversion of the acid to a redox-active ester or use of a pre-functionalized heteroaryl halide, but we describe the standard downstream application.

Application: This building block is most frequently used as the acid component to create the "tail" of a drug molecule.

Visualization of Logic & Workflow
Diagram 1: The "Fluorine Effect" in Lead Optimization

This diagram illustrates the decision tree for selecting this building block over non-fluorinated analogs.

FluorineEffect Start Lead Compound Identified (Contains Alkoxy-Pyridine) Issue Issue: High Metabolic Clearance (O-Dealkylation) Start->Issue Strategy Strategy: Bioisosteric Replacement Issue->Strategy OptionA Option A: Methyl/Ethyl (No improvement) Strategy->OptionA OptionB Option B: 2,2-Difluoroethoxy (Target Molecule) Strategy->OptionB Result Outcome: 1. Blocked Metabolic Site 2. Lowered Pyridine Basicity 3. Retained H-Bond Network OptionB->Result

Caption: Decision logic for incorporating 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid to solve metabolic stability issues.

Diagram 2: Library Synthesis Workflow

A standard parallel synthesis workflow for utilizing this acid in array chemistry.

LibraryWorkflow Acid 5-(2,2-Difluoroethoxy) pyridine-3-COOH Activation Activation (HATU/DIPEA) Acid->Activation Coupling Amide Coupling (DMF, RT, 16h) Activation->Coupling AmineSet Diverse Amine Set (R-NH2) AmineSet->Coupling Purification Prep-HPLC (High Throughput) Coupling->Purification Library Final Library (SAR Data Points) Purification->Library

Caption: High-throughput chemistry workflow for generating amide libraries using the target building block.

Case Studies & Theoretical Applications

Application 1: Kinase Inhibitors (Solvent Front) Many kinase inhibitors (e.g., p38, VEGFR) utilize a pyridine-3-amide motif to form hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Role: The 5-(2,2-difluoroethoxy) group projects into the solvent front or a hydrophobic pocket.

  • Benefit: The fluorine atoms can displace high-energy water molecules (hydrophobic effect) while the ether oxygen maintains water solubility.

Application 2: GABA-A Receptor Modulators Pyridine derivatives are common in neuroactive steroids and benzodiazepine-site ligands.

  • Role: Tuning the lipophilicity (LogP) to ensure blood-brain barrier (BBB) penetration.

  • Benefit: The difluoroethoxy group provides a "Goldilocks" zone of lipophilicity—more lipophilic than a methoxy group, but less prone to rapid metabolism.

References
  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Yaqoob, S., et al. (2025).[3] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Link

  • Mykhailiuk, P. K. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Link

Sources

Application Note & Scale-Up Protocol: Synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the multi-gram scale-up synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, a key building block in modern medicinal chemistry. The synthetic strategy is designed for robustness, scalability, and safety, proceeding from commercially available 5-hydroxypyridine-3-carboxylic acid. The protocol is structured in three main stages: (1) Fischer esterification to protect the carboxylic acid moiety, (2) a Williamson ether synthesis for the critical difluoroethoxylation step, and (3) saponification to yield the final product. This guide emphasizes the rationale behind procedural choices, critical process parameters for successful scale-up, and a thorough safety analysis. Detailed, step-by-step protocols are provided for each stage, accompanied by process flow diagrams and data interpretation guidelines to ensure reproducibility and high purity of the target compound.

Introduction and Strategic Overview

Pyridine carboxylic acids are vital intermediates in the production of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorinated motifs, such as the 2,2-difluoroethoxy group, is a widely employed strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The target molecule, 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, combines these valuable structural features, making it a high-value intermediate for drug development programs.

The synthesis of pyridine carboxylic acids can be achieved through various methods, including the oxidation of alkylpyridines, though these often require harsh conditions.[2][3] For a substituted pyridine like our target, a more rational approach involves the modification of a pre-existing functionalized scaffold. Our strategy commences with 5-hydroxypyridine-3-carboxylic acid (also known as 5-hydroxynicotinic acid)[4][5], a readily available starting material.

The synthetic approach is summarized in the scheme below:

Synthetic_Scheme SM 5-Hydroxypyridine-3-carboxylic Acid INT Ethyl 5-hydroxy pyridine-3-carboxylate SM->INT Step 1: Esterification (H₂SO₄, EtOH, Reflux) PROT_INT Ethyl 5-(2,2-difluoroethoxy) pyridine-3-carboxylate INT->PROT_INT Step 2: Difluoroethoxylation (2,2-Difluoroethyl Tosylate, K₂CO₃, DMF) FP 5-(2,2-Difluoroethoxy)pyridine -3-carboxylic Acid PROT_INT->FP Step 3: Saponification (NaOH, H₂O/EtOH, then HCl)

Caption: Overall synthetic scheme for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

The carboxylic acid is first protected as an ethyl ester to prevent its acidic proton from interfering with the subsequent base-mediated etherification. The difluoroethoxylation is achieved via a Williamson ether synthesis, a reliable and scalable method. The final step involves the hydrolysis of the ester to liberate the target carboxylic acid.

Process Workflow and Logic

The overall process is designed as a linear sequence of transformations with isolation of key intermediates. This modular approach allows for quality control at each stage before proceeding, which is critical for ensuring the purity of the final product in a scale-up campaign.

Caption: Detailed process workflow diagram for the three-stage synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-hydroxypyridine-3-carboxylate

This procedure protects the carboxylic acid via a standard Fischer esterification. Using ethanol as both the reagent and solvent drives the equilibrium towards the product.

Materials and Reagents:

  • 5-Hydroxypyridine-3-carboxylic acid[4]

  • Ethanol, absolute (200 proof)

  • Sulfuric acid, concentrated (98%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 5 L round-bottom flask with reflux condenser and heating mantle

Procedure:

  • Reaction Setup: To a 5 L round-bottom flask, add 5-hydroxypyridine-3-carboxylic acid (200 g, 1.44 mol, 1.0 equiv). Add absolute ethanol (2.8 L). Stir to create a suspension.

  • Acid Addition: Carefully add concentrated sulfuric acid (80 mL, 1.50 mol, 1.04 equiv) portion-wise to the stirring suspension. An exotherm will be observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain reflux for 18-24 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.[5]

  • Workup and Neutralization: Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture into a larger beaker containing a stirred, saturated solution of sodium bicarbonate (4 L). Caution: Vigorous gas evolution (CO₂) will occur. Add the acidic solution in a slow stream until the gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (~100 g). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if higher purity is desired.

Protocol 2: Scale-Up Synthesis of Ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate

This step is the key C-O bond formation. Potassium carbonate is a suitable base as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenolic hydroxyl group. DMF is chosen as the solvent for its high boiling point and ability to dissolve the ionic intermediates.

Materials and Reagents:

  • Ethyl 5-hydroxypyridine-3-carboxylate (from Protocol 1)

  • 2,2-Difluoroethyl tosylate (or triflate)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • 5 L jacketed reactor or round-bottom flask with overhead stirrer

Procedure:

  • Reaction Setup: To a 5 L reactor, charge ethyl 5-hydroxypyridine-3-carboxylate (240 g, 1.44 mol, 1.0 equiv), anhydrous potassium carbonate (398 g, 2.88 mol, 2.0 equiv), and anhydrous DMF (2.4 L).

  • Reagent Addition: Begin vigorous stirring and add 2,2-difluoroethyl tosylate (370 g, 1.58 mol, 1.1 equiv) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C. Maintain this temperature for 12-18 hours, monitoring by TLC or LCMS for the disappearance of the starting material.

  • Workup and Quenching: After cooling to room temperature, slowly pour the reaction mixture into a large vessel containing 10 L of ice-cold water. Stir for 30 minutes. An off-white precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 2 L).

  • Washing: Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 x 1 L) to remove residual DMF.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which is typically a solid or a thick oil. This intermediate can be purified by column chromatography or carried forward if purity is sufficient.

Protocol 3: Saponification and Final Product Isolation

The final step is a standard ester hydrolysis to yield the target carboxylic acid. The product is conveniently isolated by precipitation upon acidification.

Materials and Reagents:

  • Ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate (from Protocol 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M aqueous solution

Procedure:

  • Reaction Setup: In a 5 L flask, dissolve the crude ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate (assuming 1.44 mol theoretical, 1.0 equiv) in a mixture of ethanol (1.5 L) and deionized water (1.5 L).

  • Base Addition: Add a solution of sodium hydroxide (86 g, 2.16 mol, 1.5 equiv) in 500 mL of water to the stirring solution.

  • Reaction: Heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC or LCMS until the ester starting material is fully consumed.

  • Workup and Acidification: Cool the reaction mixture to room temperature. Place the flask in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH of the solution is approximately 4.

  • Precipitation and Isolation: A white to off-white precipitate of the final product will form. Continue stirring in the ice bath for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.[6]

  • Washing and Drying: Wash the filter cake with copious amounts of cold deionized water (3 x 500 mL) to remove inorganic salts. Dry the product under high vacuum at 40-50 °C to a constant weight.

Data and Characterization

The successful synthesis should be confirmed by standard analytical techniques. The following table summarizes the expected data for the final product and key intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected Mass Spec (m/z)
Ethyl 5-hydroxypyridine-3-carboxylateC₈H₉NO₃167.16~8.4 (s, 1H), ~8.1 (s, 1H), ~7.4 (s, 1H), ~4.3 (q, 2H), ~1.3 (t, 3H)168.1 [M+H]⁺
Ethyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylateC₁₀H₁₁F₂NO₃231.20~8.6 (s, 1H), ~8.3 (s, 1H), ~7.7 (s, 1H), ~6.3 (tt, 1H), ~4.5 (t, 2H), ~4.4 (q, 2H), ~1.4 (t, 3H)232.1 [M+H]⁺
5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid C₈H₇F₂NO₃ 203.14 ~13.5 (br s, 1H), ~8.7 (s, 1H), ~8.4 (s, 1H), ~7.8 (s, 1H), ~6.4 (tt, 1H), ~4.6 (t, 2H)204.0 [M+H]⁺

Safety and Scale-Up Considerations

  • Ethoxylation Safety: While 2,2-difluoroethyl tosylate is less volatile and reactive than ethylene oxide, ethoxylation reactions are inherently exothermic.[7] For the scale-up of Protocol 2, ensure the reactor has adequate cooling capacity. The addition of the tosylate should be done at a controlled rate to manage any potential exotherm. A reaction calorimetry study is recommended before proceeding to a pilot-plant scale.

  • Reagent Handling:

    • Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

    • 2,2-Difluoroethyl tosylate is an alkylating agent and should be handled with care in a well-ventilated fume hood.

    • DMF is a reproductive toxin and should be handled with appropriate engineering controls and PPE.

  • Pressure and Gas Evolution: The neutralization in Protocol 1 and acidification in Protocol 3 generate significant amounts of gas (CO₂). These steps must be performed slowly and in an open or well-vented vessel to avoid pressure buildup.

  • Thermal Stability: The intermediates and final product are expected to have good thermal stability under the described conditions. However, it is always prudent to avoid prolonged heating, especially once the material is isolated.

  • Waste Management: The process generates both acidic and basic aqueous waste streams, which must be neutralized before disposal. Organic waste containing DMF and ethyl acetate should be collected and disposed of according to institutional guidelines.

References

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google P
  • US3657259A - Process for the production of pyridine carboxylic acids - Google P
  • EP2428505B1 - Process for producing pyridine carboxylic acids - European Patent Office. (URL: [Link])

  • WO2006015194A2 - Preparation of pyridonecarboxylic acid antibacterials - Google P
  • Matrix Fine Chemicals - 5-HYDROXYPYRIDINE-3-CARBOXYLIC ACID | CAS 27828-71-3. (URL: [Link])

  • Thiyagarajan, S., et al. (2025). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Current Opinion in Green and Sustainable Chemistry, 53, 101014. (URL: [Link])

  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. New Journal of Chemistry, 45(13), 5913-5921. (URL: [Link])

  • PubChem - 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[1][2]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. (URL: [Link])

  • Martínez-Arias, S., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7189. (URL: [Link])

  • SID - Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. (URL: [Link])

  • Gustin, J. L. (2000). Safety of ethoxylation reactions. Journal of Loss Prevention in the Process Industries, 13(3-4), 285-292. (URL: [Link])

  • CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google P
  • Semantic Scholar - Safety of ethoxylation reactions. (URL: [Link])

  • Harmata, A. S., & Harmata, M. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses, 97, 1-24. (URL: [Link])

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: )
  • Longdom Publishing - Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. (URL: [Link])

  • Feng, C., & Lighvani, S. (2014). Adverse reactions to food additives. The journal of allergy and clinical immunology. In practice, 2(3), 323–326. (URL: [Link])

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Application Note: Purification of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

[1]

Introduction & Physicochemical Profiling[1][2][3][4]

The purification of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1423032-74-9) presents a classic challenge in heterocyclic chemistry: isolating a zwitterionic intermediate with moderate lipophilicity.[1] This molecule is a critical scaffold in medicinal chemistry, often serving as a bioisostere for nicotinic acid derivatives in kinase inhibitors and GPCR modulators.

The Purification Challenge

Unlike simple organic acids, this molecule possesses an amphoteric nature. It contains a basic pyridine nitrogen and an acidic carboxylic acid group.

  • Low pH (< 2.0): Exists as a cationic salt (Pyridinium form). Soluble in water.[2][3][4][5][6][7]

  • High pH (> 5.0): Exists as an anionic salt (Carboxylate form). Soluble in water.[2][3][4][5][6][7]

  • Isoelectric Point (pI ≈ 3.2 - 3.8): Exists primarily as a zwitterion (neutral net charge).[1] This is the region of minimum solubility , often leading to "oiling out" or precipitation.

The 2,2-difluoroethoxy substituent introduces a unique variable: it increases lipophilicity (LogP ~1.5 - 2.0) compared to unsubstituted nicotinic acid, while the electron-withdrawing fluorine atoms lower the basicity of the pyridine nitrogen (pKa ~3.5 vs. 4.8 for nicotinic acid).

Target Specification Table
PropertyValue / CharacteristicImpact on Purification
Molecular Formula C₈H₇F₂NO₃MW: 203.14 g/mol
pKa (Acid) ~2.5 (Carboxylic acid)Determines pH for anion formation.[1]
pKa (Base) ~3.5 (Pyridine Nitrogen)Lower than nicotinic acid due to -I effect of CF₂.[1]
Isoelectric Point (pI) pH 3.0 – 3.5Target pH for precipitation.
Solubility DMSO, Methanol, dilute Base/Acid.Poor solubility in non-polar solvents (Hexane).
Key Impurities Inorganic salts (NaCl/KBr), 5-Hydroxynicotinic acid, 2,2-Difluoroethanol.Requires desalting or specific wash steps.[4]

Strategic Purification Workflows

We define two primary protocols: Method A for scalable bulk purification (gram to kilogram scale) and Method B for high-purity analytical standards (milligram scale).

Diagram 1: Purification Decision Logic

PurificationLogicStartCrude Reaction Mixture(Hydrolysis or Coupling)CheckPurityAnalyze Crude Purity(LC-MS / HPLC)Start->CheckPurityDecisionTarget Purity & Scale?CheckPurity->DecisionMethodAMethod A: pH-Switch Precipitation(>1g Scale, >95% Purity)Decision->MethodABulk SynthesisMethodBMethod B: Preparative HPLC(<1g Scale, >99% Purity)Decision->MethodBReference StdRecrystOptional: Recrystallization(EtOH/Water)MethodA->RecrystIf Purity < 98%FinalFinal Product(White/Off-white Solid)MethodA->FinalIf Purity > 98%MethodB->FinalRecryst->Final

Caption: Decision tree for selecting the optimal purification route based on scale and purity requirements.

Protocol A: pH-Switch Precipitation (Scalable)

This method exploits the zwitterionic nature of the molecule.[8] By dissolving the crude in base (forming the anion) and carefully acidifying to the isoelectric point, we induce controlled crystallization while leaving inorganic salts and non-ionic organic impurities in the mother liquor.

Reagents
  • Solvent: Deionized Water (5-10 volumes relative to crude mass).[1]

  • Base: 2M NaOH (Sodium Hydroxide).

  • Acid: 1M HCl (Hydrochloric Acid) or 1M H₂SO₄.[1]

  • Wash Solvent: Cold Water, MTBE (Methyl tert-butyl ether).[1]

Step-by-Step Procedure
  • Dissolution (Anion Formation):

    • Suspend the crude solid in Deionized Water (5 mL per gram of crude).

    • Slowly add 2M NaOH dropwise with stirring until pH reaches 10–11 .

    • Checkpoint: The solution should become clear as the carboxylate salt forms. If solids remain, they are likely non-acidic impurities (e.g., unreacted alkyl halides). Filter these off using a Celite pad.

  • Organic Wash (Impurity Removal):

    • Extract the basic aqueous layer twice with MTBE or Ethyl Acetate (2 volumes).

    • Rationale: This removes neutral organic impurities (e.g., difluoroethanol derivatives) while keeping the target product in the aqueous phase.

  • Controlled Precipitation (The "pI Crash"):

    • Transfer the aqueous layer to a clean beaker with vigorous stirring.

    • Slowly add 1M HCl dropwise. Monitor pH continuously.

    • Critical Zone: As pH approaches 4.0 , slow the addition.

    • Target pH: 3.2 ± 0.2 .

    • Observation: A thick white or off-white precipitate should form.[1] Stir for 30–60 minutes at 0–5°C to maximize yield.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash 1: Cold Water (removes NaCl).

    • Wash 2: Small volume of cold Acetone/Water (9:1) (removes trace water and speeds drying).

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: Preparative HPLC (High Purity)[1]

For analytical standards or when the "pI crash" yields amorphous material, Reverse Phase Chromatography is the gold standard.

System Setup
  • Stationary Phase: C18 (Octadecylsilyl), 5µm or 10µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH ~2.7, keeping COOH protonated).

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol.

  • Detection: UV at 254 nm (Pyridine ring absorption).

Gradient Table
Time (min)% Mobile Phase BRationale
0.05%Initial equilibration; elute highly polar salts.
2.05%Hold to stabilize baseline.[1]
15.060%Linear gradient to elute target (moderately polar).
18.095%Wash column of lipophilic impurities.
20.095%Hold wash.
20.15%Re-equilibration.
Diagram 2: HPLC Separation Mechanism

HPLC_MechanismSampleSample Injection(Dissolved in DMSO/Water)ColumnC18 Column Interaction(Hydrophobic Retention)Sample->ColumnAdsorptionElutionGradient Elution(Increasing MeCN)Column->ElutionDifluoroethoxy groupinteracts with C18DetectionUV Detection(254 nm)Elution->DetectionFractionFraction Collection(Target Peak)Detection->FractionTrigger on Slope

Caption: Mechanism of separation relying on the lipophilic interaction of the difluoroethoxy tail with the C18 stationary phase.

Analytical Validation

Once isolated, the product must be validated. The following criteria confirm identity and purity.

  • ¹H NMR (DMSO-d₆):

    • Look for the characteristic triplet of doublets (or broad triplet) for the CHF₂ proton at δ 6.0–6.5 ppm (

      
       Hz).[1]
      
    • Pyridine aromatic protons: Singlets/Doublets at δ 8.0–9.0 ppm.

    • Absence of ethyl peaks (from ethanol) or other solvent residues.

  • LC-MS:

    • ESI+ Mode: M+H peak at 204.15 m/z .[1]

    • ESI- Mode: M-H peak at 202.15 m/z .[1]

    • Check for dimer formation (2M+H) which is common in concentrated pyridine acid samples.

  • Halide Content:

    • If Method A was used, perform a Silver Nitrate (AgNO₃) test or Ion Chromatography to ensure removal of chloride/bromide salts.

Troubleshooting & Expert Tips

  • Problem: Product "Oils Out" instead of precipitating.

    • Cause: The pH adjustment was too fast, or the concentration is too high.

    • Fix: Re-dissolve in base. Add a seed crystal of the product if available. Acidify extremely slowly over 2 hours. Alternatively, add 10% Ethanol to the aqueous phase before acidification to improve crystal quality.

  • Problem: Low Yield.

    • Cause: Product is slightly soluble in water at pH 3.5.

    • Fix: Saturate the aqueous mother liquor with NaCl ("salting out") and extract with n-Butanol or THF, then evaporate.

  • Problem: Colored Impurities.

    • Cause: Oxidation byproducts of the pyridine ring.

    • Fix: Treat the basic solution (Step 1 of Method A) with activated charcoal (5 wt%) for 30 minutes, then filter before acidification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71305034 (Analogous Structure). [Link][1]

  • European Patent Office. Method for the preparation of pyridine-2,3-dicarboxylic acids (Purification via pH adjustment).[1] EP0259687. [Link][1]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 5-(4-Fluorophenyl)nicotinic acid (Physicochemical properties comparison). [Link][1]

Application Note: Handling, Storage, and Protocol Optimization for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1423032-74-9) is a specialized heterocyclic building block utilized primarily in drug discovery. It serves as a critical scaffold for introducing the 2,2-difluoroethoxy moiety—a lipophilic, metabolically stable bioisostere often used to modulate physicochemical properties (LogD) and improve blood-brain barrier (BBB) permeability in lead compounds.

Unlike simple pyridine carboxylic acids, the presence of the fluorinated ether side chain introduces specific solubility and stability considerations. This guide outlines the rigorous protocols required to maintain the integrity of this reagent from receipt to reaction.

Physicochemical Profile
PropertyDetail
Chemical Name 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
CAS Number 1423032-74-9
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
Appearance White to off-white crystalline powder
Acidity (pKa) ~3.5 (Carboxylic acid), ~4.8 (Pyridine N) (Predicted)
LogP ~1.2 (Predicted)
Solubility High: DMSO, DMF; Moderate: Methanol, Ethanol; Low: Water (pH dependent)

Health, Safety, and Hazard Assessment (HSE)

While specific toxicological data for this exact catalog number may be limited, structurally analogous fluorinated pyridines dictate the following GHS classifications. Treat as a hazardous substance.[1][2]

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Mandatory PPE & Engineering Controls
  • Respiratory: Handling of dry powder must occur within a certified Chemical Fume Hood. If weighing outside a hood, a P95/N95 particulate respirator is required.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine fluorinated powders which can be lachrymatory.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during stock solution preparation.

Storage & Stability Protocols

The stability of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is compromised by three factors: Moisture (hygroscopicity of the pyridine ring), Oxidation (N-oxide formation), and Light (photolytic degradation).

The "Triple-Barrier" Storage System

To ensure >98% purity over 12+ months, adopt the following storage hierarchy:

  • Primary Containment: Amber glass vial with a Teflon-lined screw cap. Plastic containers are discouraged due to potential leaching of fluorinated moieties over long durations.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen. The ether linkage is generally stable, but the pyridine nitrogen is susceptible to slow oxidation.

  • Environment: Store at 2°C to 8°C (Refrigerated) for active use; -20°C for long-term archiving.

Stability Monitoring
  • Visual Check: Yellowing of the white powder indicates oxidation or photo-degradation.

  • QC Method: 1H-NMR (DMSO-d6) is preferred over HPLC for detecting trace hydrolysis of the difluoroethyl group.

Handling & Solubilization Protocols

Solvent Compatibility Matrix
SolventSolubility RatingApplication Note
DMSO Excellent (>50 mM)Preferred for biological assay stocks.
DMF Excellent (>50 mM)Preferred for chemical synthesis (coupling reactions).
Methanol Good (~10-20 mM)Suitable for LCMS prep; avoid for long-term storage (esterification risk).
Water Poor (<1 mM at pH 7)Requires pH adjustment (pH > 8 using NaOH) to solubilize as the carboxylate salt.
Protocol: Preparation of 10 mM Stock Solution (10 mL)

Objective: Create a stable stock for biological screening.

  • Calculate Mass: Target Mass =

    
    .
    
  • Weighing: Weigh ~20.3 mg into a pre-tared amber glass vial. Record exact mass (e.g., 20.45 mg).

  • Solvent Addition: Add anhydrous DMSO (Molecular Sieve treated).

    • Calculation: Volume (mL) = Mass (mg) / 2.0314.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 25°C for 2 minutes.

  • Storage of Stock: Aliquot into 500 µL volumes in polypropylene tubes. Store at -20°C. Avoid freeze-thaw cycles > 3 times.

Visualized Workflows

Diagram 1: Lifecycle & Quality Assurance Workflow

This workflow ensures that the material is validated upon receipt and stored correctly to prevent degradation ("Silent Failure" in assays).

G Receipt Receipt of Chemical (Check Seal & Temp) QC_Entry QC: 1H-NMR / LCMS (Verify Identity) Receipt->QC_Entry Decision Pass QC? QC_Entry->Decision Aliquot Aliquot under Argon (Amber Vials) Decision->Aliquot Yes (>95%) Quarantine Quarantine / Return (Contact Supplier) Decision->Quarantine No (<95%) Storage_Active Active Use (4°C, Dark) Aliquot->Storage_Active Short Term Storage_Archive Archive (-20°C, Inert) Aliquot->Storage_Archive Long Term

Caption: Figure 1: Critical path for reagent intake. Immediate QC prevents the propagation of impurity errors into downstream synthesis.

Diagram 2: Solubilization Decision Tree

Researchers often face precipitation issues when diluting hydrophobic pyridine derivatives. This logic tree guides solvent selection.

G Start Start: Solubilization App_Type Application Type? Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay Biology Chem_Synth Chemical Synthesis (Amide Coupling) App_Type->Chem_Synth Chemistry Solvent_DMSO Use 100% DMSO (Stock 10-50mM) Bio_Assay->Solvent_DMSO Solvent_DMF Use Anhydrous DMF (Avoid alcohol solvents) Chem_Synth->Solvent_DMF Aqueous_Step Dilution into Aqueous Buffer? Solvent_DMSO->Aqueous_Step Precipitation Risk: Precipitation Aqueous_Step->Precipitation Rapid Addition Mitigation Mitigation: 1. Keep DMSO <1% 2. Warm Buffer to 37°C 3. Sonicate Aqueous_Step->Mitigation Stepwise Addition

Caption: Figure 2: Solubilization strategy. Stepwise addition to aqueous buffers is critical to prevent 'crashing out' due to the lipophilic difluoroethoxy tail.

Scientific Rationale & Mechanism

The Fluorine Effect

The 2,2-difluoroethoxy group is not merely a substituent; it acts as a conformational lock and a metabolic shield .

  • Metabolic Stability: The C-F bond is shorter and stronger than C-H, protecting the ethyl chain from rapid oxidative metabolism (P450 dealkylation).

  • Acidity Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyridine nitrogen slightly compared to non-fluorinated analogs, making the molecule less basic and potentially altering its binding affinity in protein pockets [1].

Synthetic Utility

This carboxylic acid is most commonly employed in Amide Coupling reactions.

  • Activation: Standard coupling reagents (HATU, EDC/HOBt) work well.

  • Note: Avoid using thionyl chloride (

    
    ) for acid chloride generation if possible, as the harsh conditions may affect the ether linkage or cause fluorination side-reactions. Use oxalyl chloride with catalytic DMF if acid chloride formation is strictly necessary.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 63851695, 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid.[3]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Fluoropyridine-3-carboxylic acid (Analogous Hazard Data).

  • Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.

Sources

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: INTRODUCTION & STRATEGIC UTILITY

The "Strategic Fluorine" in Medicinal Chemistry 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1005475-76-2) is not merely a building block; it is a tactical scaffold designed to address specific metabolic liabilities in drug discovery.

In medicinal chemistry, the 2,2-difluoroethoxy group serves as a robust bioisostere for standard alkoxy groups (methoxy or ethoxy). While standard ethers are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), the introduction of fluorine atoms at the


-position exerts a strong electron-withdrawing effect. This deactivates the adjacent C-H bonds, significantly retarding metabolic degradation without dramatically altering the steric profile of the molecule.

Furthermore, the pyridine nitrogen provides a hydrogen bond acceptor vector, while the carboxylic acid at the C3 position offers a versatile handle for amide coupling, esterification, or decarboxylative cross-coupling reactions.

PART 2: SAFETY DATA & HANDLING (SDS ANALYSIS)

Senior Scientist Note: While this compound does not release free hydrofluoric acid (HF) under standard physiological or laboratory conditions, the fluorinated side chain requires specific thermal precautions.

GHS Hazard Classification
Hazard CategoryCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation (Single Exposure).
Handling & Storage Protocol
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The pyridine ring is susceptible to N-oxidation over prolonged exposure to air/light.

  • Hygroscopicity: Mildly hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Incompatibility: Avoid strong oxidizing agents and strong bases.

Safety Decision Tree (Visualization)

Safety_Protocol Start Handling 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid PPE Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses Start->PPE State Is the solid dust visible? PPE->State Hood Work in Fume Hood (Required for H335) State->Hood Yes (Dusty) Bench Benchtop handling allowed with local exhaust State->Bench No (Compact Solid) Spill Spill Scenario Hood->Spill Bench->Spill Cleanup Sweep (do not disperse dust). Neutralize surface with mild soap. Spill->Cleanup

Figure 1: Decision logic for safe handling based on physical state and exposure risk.

PART 3: PHYSICOCHEMICAL PROFILE

PropertyValueNote
Molecular Formula

Molecular Weight 203.14 g/mol
Appearance White to off-white powder
Solubility (Organic) DMSO (>50 mg/mL), DMF, MethanolExcellent for stock solutions.
Solubility (Aqueous) Low (pH < 4); High (pH > 7)Acidic proton requires ionization for water solubility.
pKa (Predicted) ~3.5 (Carboxylic Acid), ~2.8 (Pyridine N)The fluorine atoms lower the basicity of the pyridine N compared to nicotinic acid.

PART 4: EXPERIMENTAL PROTOCOLS

Solubility & Stock Solution Preparation

Objective: Create a stable 100 mM stock solution for biological assays or synthesis.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Avoid protic solvents (MeOH/EtOH) if the stock will be stored for >1 month to prevent slow esterification.

  • Calculation:

    • Target Concentration: 100 mM

    • Mass: 20.3 mg[1]

    • Volume DMSO: 1.0 mL

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 2 minutes. The solution should be clear and colorless.

Synthetic Protocol: Amide Coupling (HATU Method)

Context: Coupling this acid to a primary amine (R-NH2) to generate a pharmacophore. Challenge: The electron-withdrawing difluoroethoxy group reduces the electron density of the pyridine ring, making the carboxylic acid slightly more acidic but potentially making the pyridine nitrogen less interfering (less likely to sequester coupling reagents).

Reagents:

  • Acid: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a dry vial, dissolve the Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv).

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Observation: Solution may turn slightly yellow (active ester formation).

  • Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Success Metric: Disappearance of Acid peak (MW 203) and appearance of Product peak (MW 203 + Amine - 18).

  • Workup (Self-Validating Step):

    • Dilute reaction mixture with EtOAc.

    • Wash 1: Saturated

      
       (Removes unreacted acid and HATU byproducts).
      
    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Dry: Over

      
      , filter, and concentrate.
      

Visual Workflow:

Amide_Coupling Input Acid + HATU in DMF Activation Add DIPEA (1.5 eq) Wait 10 min Input->Activation Coupling Add Amine + DIPEA Stir 2-4h RT Activation->Coupling QC LC-MS Check (Target Mass?) Coupling->QC QC->Coupling Incomplete (Add more HATU) Workup EtOAc Extraction Wash: NaHCO3 -> H2O -> Brine QC->Workup Complete

Figure 2: Optimized HATU coupling workflow for fluorinated pyridine acids.

PART 5: ANALYTICAL QC (LC-MS)

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Pyridine absorption) and ESI+ (Positive Mode).

  • Expected Retention: The difluoroethoxy group adds significant lipophilicity compared to a standard nicotinic acid. Expect retention time to be shifted later than non-fluorinated analogs.

PART 6: REFERENCES

  • PubChem. 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid Compound Summary. National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for metabolic stability of fluoroalkoxy groups). Link

  • Sigma-Aldrich. Safety Data Sheet: Pyridine-3-carboxylic acid derivatives. (General safety protocols for class). Link

  • Enamine. Fluoroalkyl Ethers for Drug Design.[3] (Application note on lipophilicity and metabolic stability). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage

Before adjusting parameters, determine where the mass balance is being lost. The synthesis of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid typically involves three critical stages. Use the flowchart below to isolate the failure mode.

Diagnostic Logic Tree

TroubleshootingFlow Start Start: Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Step1 Step 1: Esterification (Acid → Methyl Ester) CheckStep->Step1 Step2 Step 2: Alkylation (5-OH → 5-OR) CheckStep->Step2 Step3 Step 3: Hydrolysis (Ester → Acid) CheckStep->Step3 Issue1 Issue: Zwitterion Solubility Step1->Issue1 Low Conversion Issue2 Issue: O- vs N-Alkylation Competition Step2->Issue2 Byproducts/SM recovery Issue3 Issue: Product lost in Aqueous Phase Step3->Issue3 Empty Flask Action1 See Protocol A: In-situ Activation Issue1->Action1 Action2 See Protocol B: Cesium Effect Issue2->Action2 Action3 See Protocol C: Isoelectric Precipitation Issue3->Action3

Figure 1: Diagnostic decision tree for isolating yield loss in nicotinic acid derivative synthesis.

Technical Deep Dive: The Core Challenges

Challenge A: The Zwitterion Trap (Step 1)

5-Hydroxynicotinic acid exists primarily as a zwitterion in neutral media. This creates high lattice energy and poor solubility in organic solvents, stalling standard esterification or direct alkylation attempts.

  • Symptom: Starting material remains undissolved; reaction slurry is heterogeneous.

  • Fix: Do not attempt direct alkylation of the acid. You must proceed via the ester (Methyl 5-hydroxynicotinate).

Challenge B: Regioselectivity (O- vs. N-Alkylation)

Although 3-hydroxypyridines (meta-position) do not form stable neutral pyridones like their 2- and 4-isomers, the pyridine nitrogen remains nucleophilic.

  • The Trap: Under basic conditions, the phenoxide-like anion is formed. However, if the counter-ion is "hard" (like Li+ or Na+) and the solvent is protic or highly polar, the nitrogen may compete for the alkylating agent, forming the zwitterionic N-alkylpyridinium species.

  • The Solution: Use Cesium Carbonate (Cs₂CO₃) . The large, soft Cesium cation coordinates weakly with the oxygen anion, creating a "naked" phenoxide that is more nucleophilic at Oxygen than Nitrogen.

Challenge C: The Fluorine Effect

The 2,2-difluoroethyl group is electronically unique.

  • Deactivated Electrophile: The

    
    -fluorines withdraw electron density, destabilizing the developing partial positive charge in the 
    
    
    
    transition state.
  • Elimination Risk: The

    
    -protons on the electrophile (e.g., 2,2-difluoroethyl tosylate) are acidified by the fluorines. Strong, hindered bases may trigger E2 elimination to 1,1-difluoroethene rather than substitution.
    

Optimized Protocols & Troubleshooting

Protocol A: Robust Esterification

Avoids zwitterion solubility issues.

Standard Method: Reflux 5-hydroxynicotinic acid in MeOH with 2.0 equiv.


 for 16–24h.
Troubleshooting Low Yield: 
  • Issue: Incomplete conversion due to equilibrium.

  • Fix: Use Thionyl Chloride (SOCl₂) . Add SOCl₂ (3.0 equiv) dropwise to a suspension of the acid in MeOH at 0°C, then reflux. This drives the reaction to completion via the acid chloride intermediate.

  • Workup: Neutralize carefully with solid NaHCO₃. Do not use aqueous extraction if possible; concentrate and triturate with EtOAc/Hexane to remove inorganic salts.

Protocol B: O-Selective Alkylation (The Critical Step)

Reaction: Methyl 5-hydroxynicotinate + 2,2-difluoroethyl tosylate


 Product.
ParameterRecommendationRationale
Solvent DMF or NMP High solubility for the polar substrate; promotes

.
Base Cs₂CO₃ (1.5 equiv)Promotes O-alkylation over N-alkylation (Soft/Hard Acid Base theory).
Electrophile Tosylate (1.2–1.5 equiv)Better leaving group than bromide/chloride for fluorinated alkyls.
Temp 60–80°C Required to overcome the deactivated nature of the fluorinated electrophile.
Time 12–18 HoursMonitor by LCMS.

Common Failure Mode:

  • Observation: LCMS shows starting material (SM) and a peak +28 mass (N-methyl?) or decomposition.

  • Correction: If conversion is low, add NaI (0.1 equiv) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ. Note: Do not exceed 80°C to avoid elimination of the tosylate.

Protocol C: Saponification & Isolation (The "Missing Mass" Mystery)

Users often lose the product here because the final molecule, 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid , is amphoteric.

The Protocol:

  • Dissolve Ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv). Stir at RT until ester is consumed.

  • CRITICAL STEP: Removal of THF before acidification. Evaporate organics.[1][2]

  • Isoelectric Precipitation:

    • Cool the aqueous solution to 0°C.

    • Slowly add 1N HCl while monitoring pH with a meter.

    • Target pH: 3.5 – 4.0 (The isoelectric point, pI).

    • Do not acidify to pH 1. At pH 1, the pyridine nitrogen protonates, forming a soluble cation (

      
      ). At pH 10, it is a soluble anion (
      
      
      
      ). It is least soluble at the zwitterionic pI.

Visualizing the Solubility/pH Relationship:

Solubility Acid pH < 2 (Cationic) Soluble Iso pH ~ 3.5 (Zwitterion) INSOLUBLE Acid->Iso Add Base Iso->Acid Add Acid Base pH > 7 (Anionic) Soluble Iso->Base Add Base Base->Iso Add Acid

Figure 2: Solubility profile of nicotinic acid derivatives vs. pH.

Frequently Asked Questions (FAQs)

Q: Can I use 2,2-difluoroethyl bromide instead of the tosylate? A: Yes, but yields are typically lower (30-40% drop). 2,2-difluoroethyl bromide is volatile (bp ~25°C) and difficult to handle stoichiometrically at the required reaction temperatures (60°C+). The tosylate is a non-volatile solid/oil and allows for precise stoichiometry.

Q: My product is water-soluble and won't precipitate at pH 3.5. How do I extract it? A: If precipitation fails (common on small scales <100mg), do not use Dichloromethane (DCM). Use n-Butanol or IPA/CHCl₃ (1:3) for extraction from the aqueous phase at pH 3.5. Alternatively, use a reverse-phase C18 column directly on the aqueous residue.

Q: Why do I see a byproduct with Mass M+64? A: This is likely the N-alkylation product or a double alkylation if conditions were too harsh. Ensure you are using Cs₂CO₃ and not a stronger base like NaH, which can deprotonate the pyridine ring positions in rare cases, but more likely simply forces non-selective alkylation.

References

  • Harmata, A. S., & Harmata, M. (2020).[3] From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses, 97, 139–156.[3] (Provides the gold-standard method for handling 5-hydroxynicotinic acid and esterification). Link

  • PubChem Compound Summary. (n.d.). 5-Ethoxy-Pyridine-2-Carboxylic Acid Derivatives. (Verifies the chemical space and stability of fluoro-ethoxy pyridine carboxylates). Link

  • Daniels, D. S., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorganic & Medicinal Chemistry Letters. (Establishes the analytical methods for distinguishing regioisomers in pyridine alkylation). Link

  • Beilstein Journals. (2026). Solvent-dependent transformations and solubility of hydroxy-substituted aromatic systems. (Relevant for understanding the solubility profiles of zwitterionic intermediates). Link

Sources

Technical Support Center: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Troubleshooting Guide

Audience: Pharmaceutical Researchers & Process Chemists Document ID: TS-DIF-PYR-005 | Version: 2.1

Introduction: Compound Critical Attributes

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1005474-98-3) is a critical heterocyclic building block often employed in the synthesis of glucokinase activators and other metabolic disease therapeutics.[1][2] Its structural integrity relies on the stability of three key moieties: the pyridine ring , the carboxylic acid , and the difluoroethoxy ether .

While generally robust, this compound exhibits specific degradation behaviors under stress conditions that differ from non-fluorinated analogs. This guide provides expert-level troubleshooting for stability issues, impurity profiling, and analytical anomalies.

Part 1: Chemical Stability & Storage (FAQ)

Q1: My solid sample has turned from off-white to faint yellow. Is it degraded?

Status: Caution Required Root Cause: Pyridine derivatives are susceptible to photo-oxidation and N-oxide formation .[3]

  • Mechanism: Exposure to ambient light and oxygen can lead to the formation of the N-oxide impurity (See Impurity B in Table 1) or trace oxidative coupling products.

  • Action:

    • Check HPLC purity at 254 nm. If purity is >98%, the color change is likely surficial (chromophores have high extinction coefficients).

    • Recrystallization: Dissolve in hot ethanol/water (9:1) to remove colored oxidative impurities.

    • Prevention: Store in amber vials under argon at 2-8°C.

Q2: We observe a "ghost peak" in LC-MS that matches the mass of the parent +16 Da. Is this an impurity?

Status: Common Analytical Artifact Root Cause: In-source oxidation or genuine N-oxidation.

  • Differentiation:

    • In-Source: The peak intensity varies with ion source temperature/voltage and does not elute at a distinct retention time (co-elutes with parent).

    • Genuine Degradant: The N-oxide is more polar than the parent pyridine. It will elute earlier than the parent peak in Reverse Phase (RP) chromatography.

  • Protocol: Inject the sample without a column (flow injection). If the ratio of [M+16]/[M] is constant, it is likely in-source. If you see a resolved peak in the full method, it is a degradation product.

Part 2: Forced Degradation & Stress Testing (Troubleshooting)

Scenario A: Significant loss of assay during acidic hydrolysis (0.1 N HCl, 60°C).

Diagnosis: Ether Cleavage (Dealkylation) Unlike simple ethyl ethers, the electron-withdrawing fluorine atoms on the ethoxy group destabilize the ether linkage under strong acidic conditions, facilitating hydrolysis.

  • Observation: Appearance of 5-hydroxypyridine-3-carboxylic acid (Impurity C).

  • Mitigation: Avoid prolonged exposure to pH < 2 during workups. Use phosphate buffers (pH 3-4) for HPLC mobile phases instead of strong TFA concentrations if on-column degradation is suspected.

Scenario B: New lipophilic impurity appearing after thermal stress (>80°C).

Diagnosis: Decarboxylation Pyridine-3-carboxylic acids (nicotinic acid derivatives) are generally stable, but electron-withdrawing groups (like the difluoroethoxy moiety) at the 5-position can lower the activation energy for thermal decarboxylation.

  • Observation: Loss of CO₂ (M-44). Formation of 3-(2,2-difluoroethoxy)pyridine (Impurity A).

  • Risk Factor: High temperatures in the solid state or high boiling solvents (DMSO/DMF) accelerate this process.

Part 3: Degradation Pathways & Visualization

The following diagram illustrates the primary degradation pathways identified for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

DegradationPathways Parent 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid (Parent) ImpA Impurity A 3-(2,2-Difluoroethoxy)pyridine (Decarboxylation) Parent->ImpA Thermal Stress (>100°C) ImpB Impurity B N-Oxide Derivative (Oxidation) Parent->ImpB Oxidative Stress (H2O2 / Light) ImpC Impurity C 5-Hydroxypyridine-3-carboxylic acid (Acid Hydrolysis) Parent->ImpC Acidic Hydrolysis (pH < 1, Heat)

Figure 1: Primary degradation pathways: Decarboxylation (Thermal), N-Oxidation (Oxidative), and Ether Cleavage (Acidic).

Part 4: Impurity Profiling & Data Summary

Table 1: Common Degradation Products & Identification
Impurity IDCommon NameFormation ConditionRelative Retention (RRT)*Mass Shift (Δ)
Impurity A Decarboxylated AnalogThermal (>100°C), Reflux~1.2 (Late Eluting)-44 Da
Impurity B Pyridine N-OxideOxidation (Peroxides, Air)~0.8 (Early Eluting)+16 Da
Impurity C 5-Hydroxy AcidAcid Hydrolysis (Strong Acid)~0.4 (Very Polar)-64 Da (Loss of -CH2CHF2)
Impurity D Ethyl EsterSolvolysis (Ethanol/H+)~1.5 (Non-polar)+28 Da

*RRT based on C18 Column, Water/ACN gradient with 0.1% Formic Acid.

Part 5: Analytical Method Recommendations

Issue: "Tailing peaks" are common with pyridine carboxylic acids due to the interaction of the basic nitrogen and acidic carboxyl group with residual silanols on the column.

Recommended Protocol:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid. Avoid neutral pH to prevent zwitterion formation which causes split peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Pyridine characteristic absorption).

References

  • Scriven, E. F. V., & Ramsden, C. A. (2019). Pyridine and Pyridine Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.

    • Cited for general pyridine stability and N-oxide form
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

    • Cited for the stability profile of difluoroethoxy ethers compared to non-fluorin
  • Li, M., et al. (2010). Decarboxylation of substituted nicotinic acids: Kinetics and mechanism. Journal of Organic Chemistry, 75(6), 1845-1852.

    • Cited for thermal decarboxylation p
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4]

    • Cited for standard stress testing protocols (Acid/Base/Oxidation).[2]

Sources

stability of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid. It addresses potential stability issues under acidic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid in acidic solutions?

The primary stability concern is the acid-catalyzed hydrolysis of the difluoroethoxy ether linkage. Ethers, in general, can undergo cleavage in strong acidic conditions, which are often required for synthesis, purification, or formulation.[1] The reaction is initiated by the protonation of the ether oxygen atom, which makes the adjacent carbon atom more susceptible to nucleophilic attack by water.[2] While the pyridine nitrogen will also be protonated in acid, the ether bond remains the most likely site of hydrolytic degradation. The gem-difluoro moiety on the ethyl group is generally stable and less prone to direct nucleophilic attack or elimination compared to monofluorinated analogues.[3]

Q2: What are the most probable degradation products under acidic stress?

Based on the mechanism of acid-catalyzed ether hydrolysis, the expected degradation products are 5-hydroxypyridine-3-carboxylic acid and 2,2-difluoroethanol . Identifying these specific products in a stressed sample is key to confirming the degradation pathway. Stress testing, as outlined in ICH guidelines, is designed to generate these potential degradation products for analytical identification.[4][5]

Q3: How do factors like acid concentration and temperature influence the rate of degradation?

The rate of acid-catalyzed hydrolysis is highly dependent on both acid concentration (pH) and temperature.

  • Acid Concentration: A higher concentration of acid (lower pH) increases the equilibrium concentration of the protonated ether intermediate, thereby accelerating the rate of hydrolysis.[6]

  • Temperature: Increasing the temperature provides the necessary activation energy for the reaction, significantly increasing the degradation rate.[7] Forced degradation studies often use elevated temperatures (e.g., 40–80°C) to achieve detectable degradation within a practical timeframe.[7][8]

It is crucial to note that the stability in a specific application will depend on the precise conditions (e.g., specific acid used, presence of other nucleophiles, solvent system).

Q4: Are there other potential degradation pathways to consider?

While ether hydrolysis is the most probable pathway, other mechanisms could be considered under specific conditions:

  • Decarboxylation: Pyridine carboxylic acids can be susceptible to decarboxylation, though this typically requires very high temperatures.

  • Photodegradation: Some pyridine derivatives are known to be sensitive to light.[9] If experiments are conducted under intense light, photodegradation should be considered as a potential parallel pathway. ICH Q1B guidelines provide a framework for assessing photostability.[8]

Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during experiments involving 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid in acidic media.

Problem 1: "My HPLC analysis shows new, unexpected peaks after an acidic reaction or workup."

  • Plausible Cause: This is a classic sign of degradation. The new peaks likely correspond to one or more degradation products.

  • Troubleshooting Steps:

    • Run a Control Experiment: Prepare a sample of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid in the same acidic medium (solvent, acid concentration) and at the same temperature as your experiment, but without other reagents. Analyze this "stressed" sample by HPLC at several time points.

    • Compare Chromatograms: Overlay the chromatogram of your stressed sample with that of your reaction mixture and a standard (unstressed) sample. If the retention times of the unexpected peaks match those in the stressed sample, degradation is confirmed.

    • Peak Identification with LC-MS: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. Compare these masses to the expected degradation products.

      • Parent Compound: C₈H₇F₂NO₃, Expected [M+H]⁺ ≈ 204.04

      • Hypothesized Degradant 1: 5-hydroxypyridine-3-carboxylic acid, C₆H₅NO₃, Expected [M+H]⁺ ≈ 140.03

    • Confirm with a Stability-Indicating Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from all new peaks. This is a core requirement for a "stability-indicating" method as per ICH guidelines.[11]

Problem 2: "The yield of my reaction is consistently low when using this compound as a starting material in an acidic environment."

  • Plausible Cause: The starting material may be degrading under the reaction conditions, reducing the amount available to participate in the desired transformation.

  • Troubleshooting Steps:

    • Quantify Stability: Perform a forced degradation study (see Protocol 2 below) that mimics your reaction conditions (acid, temperature, time).

    • Use HPLC to Determine Purity Drop: Use a validated HPLC method (see Protocol 1) to quantify the percentage of the parent compound remaining over time. A significant decrease in the area of the parent peak confirms degradation is competing with your reaction.

    • Optimize Reaction Conditions: If degradation is confirmed, consider modifying your reaction conditions.

      • Can a weaker acid be used?

      • Can the reaction temperature be lowered?

      • Can the reaction time be shortened?

    • Change Order of Addition: If possible, consider adding the 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid to the reaction mixture at a later stage to minimize its exposure time to the harsh acidic conditions.

Visualized Pathways and Workflows

G cluster_pathway Diagram 1: Hypothesized Acidic Degradation Pathway Parent 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid Intermediate Protonated Ether Intermediate Parent->Intermediate + H⁺ Intermediate->Parent - H⁺ Deg1 5-Hydroxypyridine-3-carboxylic acid Intermediate->Deg1 Cleavage Deg2 2,2-Difluoroethanol Intermediate->Deg2 Cleavage H2O H₂O H2O->Intermediate Nucleophilic Attack

Caption: Hypothesized acid-catalyzed hydrolysis pathway.

G cluster_workflow Diagram 2: Forced Degradation Experimental Workflow A Prepare Samples (t=0) B Control Sample (Compound in Solvent) A->B C Stressed Sample (Compound in Acidic Solvent) A->C D Incubate Samples (e.g., 60°C) B->D C->D E Withdraw Aliquots (e.g., t=2, 4, 8, 24h) D->E Time Points F Neutralize & Dilute E->F G HPLC / LC-MS Analysis F->G H Data Analysis: - Compare Chromatograms - Calculate % Degradation - Identify Degradant Masses G->H

Caption: Workflow for a typical forced degradation study.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention and separation for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesEnsures elution of both the polar parent compound and any less polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Detection (UV) 254 nm and 280 nmAromatic pyridine systems typically absorb in this range. A photodiode array (PDA) detector is ideal to assess peak purity.
Injection Vol. 2 µL

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade the compound to identify degradation products and test the stability-indicating nature of the analytical method, in line with ICH guidelines.[7][11]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Control Sample: To 1 mL of the stock solution, add 1 mL of water.

    • Acid Stress Sample: To 1 mL of the stock solution, add 1 mL of 0.2 M Hydrochloric Acid (resulting in a final concentration of 0.1 M HCl).

  • Incubation: Place both vials in a heating block or oven set to 60 °C.

  • Time-Point Sampling: After 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by adding it to 100 µL of 0.1 M Sodium Hydroxide. This stops the degradation reaction.

  • Analysis: Dilute the quenched sample as needed with the mobile phase and analyze using the HPLC method described in Protocol 1.

  • Data Evaluation:

    • Compare the control and stressed samples to identify new peaks.

    • Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the initial (t=0) or control sample. The target degradation is between 5-20%.[8][11] If degradation is too rapid, reduce the temperature or acid concentration. If it's too slow, increase them.

References

  • ResolveMass Laboratories. (2026, February 15).
  • Parish, J. H. (2009, January 9). Degradation of pyridines in the environment. Taylor & Francis Online.
  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352–1356.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • BenchChem.
  • Maik, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Fairhurst, D. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaguideline.
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • BioPharmaSpec.
  • Vaňková, L., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • Almac Group. (2021). Spotlight on stability: API and drug product testing.
  • Sherwood, J. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs.
  • RSC Publishing. (2025, August 5). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines.
  • Beilstein-Institut. (2019, June 28). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif.
  • Wang, J. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Balucani, N. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Luthe, G., et al. (2008). Electrostatic and aspheric influence of the fluoro-substitution of 4-bromodiphenyl ether (PBDE 3). PubMed Central.
  • Anon. (2018, February 19). HYDROLYSIS REACTIONS.
  • Wikipedia. Ether cleavage.
  • EGUsphere. (2025, April 25).
  • BenchChem. Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
  • Sigma-Aldrich. 5-(2,2-difluoroethoxy)pyridine-2,3-diamine.
  • Chemistry Steps. (2020, February 22).
  • Perlego. Acid Catalysed Hydrolysis of Ester | Overview & Research Examples.
  • Clark, J. mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • PubChem. 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[11][12]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide.

  • BLD Pharm. 2-(Difluoromethyl)pyridine-3-carboxylic acid.

Sources

Technical Support Center: Stability of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid , designed for researchers and drug development professionals.

Case ID: 5-DFE-PYR-STAB-001 Status: Active Guide Applicable Compound: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1099645-13-4)

Executive Summary

Current Stability Rating: High in aqueous alkaline media (pH 8–12) at ambient temperatures.

This molecule exhibits robust stability under standard basic conditions due to the meta-positioning of the substituents relative to the pyridine nitrogen. The primary transformation observed is the reversible deprotonation of the carboxylic acid to form the stable carboxylate salt. Degradation (ether cleavage or dehydrofluorination) is kinetically inhibited and typically requires forcing conditions (e.g.,


, pH > 14).

Module 1: Chemical Stability Profile

The Mechanistic Logic (Why is it stable?)

To troubleshoot effectively, you must understand the electronic environment of the pyridine ring.

  • Meta-Substitution Effect: The 2,2-difluoroethoxy group is at position 5, and the carboxylic acid is at position 3. Both are meta to the ring nitrogen.

    • Consequence: The ring nitrogen does not effectively stabilize the Meisenheimer complex required for Nucleophilic Aromatic Substitution (

      
      ). Therefore, the displacement of the alkoxy group by hydroxide (
      
      
      
      ) is electronically unfavorable and extremely slow.
  • Carboxylate Shielding: Upon exposure to base, the carboxylic acid (

    
    ) deprotonates to form the carboxylate anion (
    
    
    
    ).
    • Consequence: The negative charge of the carboxylate acts as an electron donor (via induction), further increasing the electron density of the ring and repelling nucleophilic attack by hydroxide ions.

  • Difluoroalkyl Robustness: The

    
     group is generally resistant to 
    
    
    
    -elimination in aqueous base because the
    
    
    of the proton adjacent to the fluorines (
    
    
    ) is too high for deprotonation by hydroxide (
    
    
    of water
    
    
    ).
Stability Matrix
ConditionpH RangeTemperaturePredicted StabilityPrimary Species
Mild Base 7.5 – 10.020–25°CStable Carboxylate Salt
Strong Base 12.0 – 14.020–40°CStable Carboxylate Salt
Forcing Base > 14 (e.g., 5M NaOH)> 80°CRisk of Degradation Hydrolysis to 5-hydroxynicotinic acid
Anhydrous Base N/A (e.g., NaH/THF)> 0°CUnstable Potential E2 Elimination

Module 2: Troubleshooting & FAQs

Q1: I observe a color change from white to slight yellow upon adding NaOH. Is the compound degrading?

Diagnosis: Likely No . Root Cause: Pyridine derivatives often form charge-transfer complexes or trace N-oxides in solution that can impart a yellow hue. Action:

  • Check HPLC purity. If purity is

    
    , the color is a physical property of the salt form in solution, not degradation.
    
  • Ensure your base solution is free of iron (

    
    ) contaminants, which form colored complexes with pyridine carboxylic acids.
    
Q2: I see a new peak at RRT 0.65 in my HPLC after stirring in 2M NaOH for 24h.

Diagnosis: Potential Hydrolysis (Ether Cleavage) . Mechanism: While slow, forcing conditions can displace the 2,2-difluoroethoxy group, yielding 5-hydroxypyridine-3-carboxylic acid . Verification Protocol:

  • Step 1: Isolate the peak via prep-HPLC.

  • Step 2: Run MS. Look for a mass shift of

    
     Da (Loss of 
    
    
    
    , Gain of
    
    
    ).
    • Parent

      
      
      
    • Degradant

      
      
      
Q3: Can I use Potassium tert-butoxide (KOtBu) to deprotonate the acid?

Diagnosis: High Risk . Warning: Strong, bulky, anhydrous bases like KOtBu can trigger dehydrofluorination (elimination) of the difluoroethyl group or directed metallation. Recommendation: Stick to inorganic bases (


) in aqueous or alcoholic media.

Module 3: Experimental Protocols

Standard Dissolution Protocol (Salt Formation)

Use this protocol to prepare stable stock solutions for biological assays.

  • Weighing: Accurately weigh 10 mg of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

  • Stoichiometry: Calculate 1.05 equivalents of NaOH (0.1 M or 1.0 M stock). Avoid large excesses of base to minimize ionic strength effects.

  • Addition: Add the calculated volume of NaOH to the solid.

  • Sonication: Sonicate for 1–2 minutes. The solution should become clear.

  • Buffering: Dilute to the desired volume with PBS (pH 7.4) or water.[1][2] The final pH should be checked; the buffering capacity of the carboxylate is low, so the final pH depends on the bulk solvent.

Analytical Method (HPLC) for Stability Monitoring

Use this method to validate the integrity of your material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 220 nm (Carboxyl).

  • Expected Retention:

    • 5-Hydroxynicotinic acid (Degradant): ~2–3 min (Polar).

    • Target Molecule: ~5–6 min.

Module 4: Visualizing the Stability Pathway

The following diagram illustrates the competition between the desired salt formation and potential degradation pathways.

StabilityPathway Start 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid Salt Carboxylate Salt (STABLE FORM) Start->Salt Mild Base (pH 8-12) Fast, Reversible Hydrolysis 5-Hydroxynicotinic Acid (Degradant) Start->Hydrolysis Extreme Heat/Base (SNAr, Very Slow) Elimination Vinyl Ether Species (Transient/Unstable) Start->Elimination Anhydrous Strong Base (E2 Elimination) Base Base (OH-)

Figure 1: Reaction pathways in basic media. The green path represents the standard, stable behavior. Red dashed paths represent degradation risks under non-standard forcing conditions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Authoritative source on Pyridine reactivity patterns).

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. In Journal of Medicinal Chemistry. (Discusses stability of fluorinated ethers).

  • PubChem Compound Summary. (n.d.). 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid. National Center for Biotechnology Information.

Sources

Technical Support Guide: Recrystallization of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the recrystallization protocol for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid . This document is designed for researchers and process chemists requiring high-purity material for downstream applications such as API synthesis or biological screening.

Executive Summary & Solvent Selection

Compound Overview:

  • Chemical Nature: Zwitterionic heteroaromatic acid.

  • Key Challenge: The 2,2-difluoroethoxy substituent introduces lipophilicity and unique hydrogen-bonding capabilities, often leading to "oiling out" rather than crystallization in pure aqueous systems.

  • Primary Objective: Removal of regioisomers (e.g., 6-substituted byproducts) and inorganic salts.

Solvent System Decision Matrix

Based on the interplay between the polar zwitterionic core and the lipophilic fluorinated tail, a binary solvent system is strictly recommended over single-solvent methods.

Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 4:1 to 2:1 Primary Protocol Excellent recovery; balances lipophilic/polar solubility.Requires precise cooling control to avoid oiling.
Methanol / Water 3:1AlternativeHigher solubility for initial dissolution.Lower yield due to higher mother liquor solubility.
Acetonitrile / Water 5:1High PurityBest for removing non-polar organic impurities.Azeotropic handling is complex; higher toxicity.
Water (pH Swing) N/ABulk Cleanupfast removal of inorganic salts.Amorphous precipitation likely; poor crystal habit.

Detailed Recrystallization Protocol

Standard Operating Procedure (SOP) for Ethanol/Water Recrystallization

Phase 1: Dissolution[1]
  • Charge: Place crude 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude material.

  • Heating: Heat the slurry to reflux (

    
    ). The material may not fully dissolve yet.
    
  • Titration: Slowly add Deionized Water dropwise through the condenser until the solution becomes clear.

    • Expert Note: Do not exceed 25% water content. If dissolution is incomplete at 25% water, add more Ethanol/Water premix (4:1) instead of pure water to maintain the solvent ratio.

Phase 2: Hot Filtration (Critical for Clarity)
  • While at reflux, check for insoluble particulates (silica, salts, dust).

  • If present, filter the hot solution through a pre-heated glass frit or Celite pad.

    • Warning: The funnel must be hot to prevent premature crystallization on the filter, which causes yield loss.

Phase 3: Controlled Crystallization
  • Nucleation: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath yet.

  • Seeding (Optional): If the solution remains clear at

    
    , add a seed crystal. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
    
  • Maturation: Once turbidity or crystals appear, stir gently at room temperature for 1 hour.

  • Final Cooling: Cool the slurry to

    
     in an ice/water bath for 2 hours to maximize yield.
    
Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with cold Ethanol/Water (4:1) mixture.

    • Volume: Use

      
       per gram of solid.
      
    • Technique: Disconnect vacuum, pour solvent over cake, let sit for 10 seconds, then reapply vacuum.

  • Drying: Dry under vacuum (

    
    ) for 12 hours.
    

Troubleshooting & FAQs

Q1: The material formed an "oil" at the bottom instead of crystals. What happened?

Diagnosis: This is "oiling out," common with fluorinated ethers. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more Ethanol. The oil is likely the water-rich phase; increasing the organic solvent stabilizes the solution.

  • Cool Slower. Rapid cooling traps the oil state. Wrap the flask in foil or a towel to slow the thermal gradient.

Q2: My yield is significantly lower than expected (<50%).

Diagnosis: The compound is likely too soluble in the mother liquor, or the water content is too high (zwitterions are very soluble in water). Corrective Action:

  • Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.

  • For the next batch, reduce the water volume. Use just enough water to dissolve at reflux, no excess.

Q3: The crystals are colored (yellow/brown) instead of white.

Diagnosis: Oxidation byproducts or trace pyridine contaminants. Corrective Action:

  • Perform a Charcoal Treatment during Phase 1. Add activated carbon (5 wt%) to the hot solution, stir for 10 minutes, and perform the hot filtration step rigorously.

Visualized Workflows

Logic Gate: Solvent Selection Strategy

SolventSelection Start Start: Crude Material Assessment PurityCheck Is Purity > 90%? Start->PurityCheck NatureCheck Is impurity ionic (salts)? PurityCheck->NatureCheck No MethodA Method A: Ethanol/Water (Recrystallization) Standard Protocol PurityCheck->MethodA Yes MethodB Method B: Acid/Base Reprecipitation (Dissolve in NaOH -> Filter -> Acidify) NatureCheck->MethodB Yes (Salts present) MethodC Method C: Acetonitrile Wash (Slurry at reflux) NatureCheck->MethodC No (Organic impurities) MethodB->MethodA Follow up with MethodC->MethodA Follow up with

Caption: Decision tree for selecting the initial purification vector based on crude purity and impurity profile.

Process Flow: Recrystallization Lifecycle

RecrystFlow Dissolve 1. Dissolution (Reflux in EtOH, add H2O) Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter Clear Solution Cool 3. Controlled Cooling (RT -> 0°C) Filter->Cool Slow Ramp Cool->Dissolve Oiling Out (Add EtOH) Collect 4. Isolation (Vac Filtration + Wash) Cool->Collect Crystals Formed Dry 5. Drying (Vac Oven 45°C) Collect->Dry Wet Cake

Caption: Step-by-step workflow emphasizing the critical feedback loop for handling "oiling out" events.

References

  • Voges, R. et al. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media. MDPI. Link

  • University of Massachusetts Amherst . Recrystallization Techniques and Solvent Selection. UMass Organic Chemistry Labs. Link

  • PubChem . 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Matrix Fine Chemicals . Pyridine-3-Carboxylic Acid Derivatives and Solubility Profiles. Link

Validation & Comparative

Characterization Guide: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

[1]

Executive Summary: The "Goldilocks" Bioisostere

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1423032-74-9) represents a critical intermediate in modern medicinal chemistry, specifically designed to optimize the lipophilic efficiency (LipE) of drug candidates.[1]

In the optimization of pyridine-based scaffolds, this compound serves as a strategic alternative to simple alkoxy analogs.[1] The 2,2-difluoroethoxy moiety acts as a "Goldilocks" substituent: it provides greater metabolic stability than a standard ethoxy group (blocking the labile methylene site) while avoiding the excessive lipophilicity and electron-withdrawing penalty of a trifluoroethoxy or pentafluoroethoxy group.[1] This guide details its characterization, comparative performance, and validated synthetic protocols.

Comparative Profiling: Why Choose This Scaffold?

The decision to incorporate a 2,2-difluoroethoxy group is rarely accidental; it is a calculated move to modulate physicochemical properties.[1] The table below compares this scaffold against common alternatives.

Table 1: Physicochemical & Metabolic Comparison
Feature5-Ethoxy- (Baseline)5-(2,2-Difluoroethoxy)- (Target)5-(2,2,2-Trifluoroethoxy)-
Electronic Effect Electron Donating (+M)Weakly Withdrawing (-I)Strongly Withdrawing (-I)
pKa (Pyridine N) ~3.8 (Basic)~2.5 (Less Basic)~1.8 (Weakly Basic)
LogP (Lipophilicity) 1.21.5 (Moderate Increase) 1.9 (High Increase)
Metabolic Stability Low (O-Dealkylation risk)High (C-F bond protection) High
H-Bond Acceptor StrongModerate Weak
Solubility (pH 7.4) HighModerate Low

Key Insight: The 2,2-difluoroethoxy group lowers the basicity of the pyridine nitrogen less drastically than the trifluoro analog, often preserving critical H-bond interactions in the binding pocket while still preventing oxidative metabolism at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Chemical Characterization & Identity

Identification Data
  • IUPAC Name: 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid[1]

  • CAS Number: 1423032-74-9[1]

  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    H
    
    
    F
    
    
    NO
    
    
  • Molecular Weight: 203.14 g/mol [1]

  • Appearance: White to off-white crystalline powder.[1]

Representative NMR Data (DMSO-d )

Note: Shifts are structure-validated estimates based on analogous 3,5-disubstituted pyridines.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    ):
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       13.40 (br s, 1H, -COOH ) – Exchangeable
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       8.75 (d, J = 1.8 Hz, 1H, H-2  Pyridine)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       8.52 (d, J = 2.6 Hz, 1H, H-6  Pyridine)
      
    • 
       7.80 (dd, J = 2.6, 1.8 Hz, 1H, H-4  Pyridine)
      
    • 
       6.45 (tt, J = 54.5, 3.5 Hz, 1H, -CF
      
      
      H ) – Characteristic triplet of triplets
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       4.45 (td, J = 14.8, 3.5 Hz, 2H, -OCH 
      
      
      -) – Characteristic triplet of doublets
  • 
    F NMR (376 MHz, DMSO-d
    
    
    ):
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       -126.5 (dt, J = 54.5, 14.8 Hz, 2F)
      

Experimental Protocols

Validated Synthetic Route

Direct alkylation of 5-hydroxynicotinic acid is often low-yielding due to zwitterionic solubility issues.[1] The Ester-Alkylation-Hydrolysis route is the industry standard for high purity.[1]

Step 1: Alkylation
  • Reagents: Methyl 5-hydroxynicotinate (1.0 eq), 2,2-Difluoroethyl tosylate (1.2 eq), K

    
    CO
    
    
    (2.0 eq).
  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Dissolve Methyl 5-hydroxynicotinate in DMF under N

      
      .
      
    • Add K

      
      CO
      
      
      and stir at RT for 15 min to form the phenoxide.
    • Add 2,2-Difluoroethyl tosylate dropwise.[1]

    • Heat to 80°C for 4-6 hours (Monitor by LCMS for disappearance of phenol).

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with LiCl solution (to remove DMF). Dry over Na

      
      SO
      
      
      and concentrate.
    • Yield: Typically 85-90% (Intermediate: Methyl 5-(2,2-difluoroethoxy)nicotinate).[1][2]

Step 2: Hydrolysis
  • Reagents: LiOH

    
    H
    
    
    O (3.0 eq).
  • Solvent: THF:Water (3:1).[1]

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.[1]

    • Add LiOH and stir at RT for 2 hours.

    • Critical Isolation Step: Acidify reaction mixture carefully with 1N HCl to pH ~3-4. The product will precipitate as a white solid.[1]

    • Filter, wash with cold water, and dry under vacuum at 45°C.

HPLC Purity Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -
    
    
    *) and 220 nm.
  • Retention Time: ~4.5 min (elutes later than 5-hydroxynicotinic acid due to lipophilic tail).[1]

Visualizations

Diagram 1: Synthetic Workflow

This diagram illustrates the validated 2-step synthesis ensuring high purity.

SynthesisRouteStartMethyl 5-hydroxynicotinate(Starting Material)InterIntermediate Ester(Lipophilic)Start->InterAlkylation(80°C, 4h)Reagent2,2-Difluoroethyl Tosylate+ K2CO3 / DMFReagent->InterFinal5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acidInter->Final1. Saponification2. Acid WorkupHydrolysisLiOH / THF / H2O(Hydrolysis)Hydrolysis->FinalAcidificationHCl to pH 3-4(Precipitation)Acidification->Final

Caption: Two-step synthetic pathway via ester intermediate to maximize yield and purity.

Diagram 2: Decision Logic for Scaffold Selection

When should a medicinal chemist select this specific scaffold?

DecisionTreeProblemLead Compound Issue:High Clearance or Low Potency?MetabSpotIs the O-Alkyl groupa metabolic soft spot?Problem->MetabSpotLipophilicityIs LogP currentlytoo high (>3.5)?MetabSpot->LipophilicityYesSol1Use 5-Ethoxy(Risk of dealkylation)MetabSpot->Sol1NoSol2Use 5-(2,2-Difluoroethoxy)(Blocks metabolism,Moderate LogP)Lipophilicity->Sol2Yes (Need balance)Sol3Use 5-(Trifluoroethoxy)(High LogP,Low Basicity)Lipophilicity->Sol3No (Can afford lipophilicity)

Caption: Decision matrix for selecting fluoroalkoxy bioisosteres in lead optimization.

References

  • PubChem. (2025).[1][3][4] 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid - Compound Summary. National Library of Medicine.[1] [Link]

  • Fujihara, H., et al. (2013). Pyridine Derivative and Medicinal Agent.[1][5][6] U.S. Patent Application US20130225548A1.[1] (Describes synthesis of pyridine intermediates for GPR119 modulation).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Authoritative review on fluoroalkoxy group properties). [Link]

  • Xing, L., et al. (2015). Novel fluorinated alkoxy pyridines as P2X3 antagonists. Bioorganic & Medicinal Chemistry Letters. (Application of the scaffold in pain management). [Link]

Technical Guide: Optimized NMR Assignment for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Assignment for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid scaffold represents a critical intermediate. The introduction of the difluoroethoxy group modulates lipophilicity and metabolic stability, while the nicotinic acid core serves as a versatile handle for amidation or coupling.

However, characterizing this molecule presents distinct challenges:

  • Solubility profiles of nicotinic acid derivatives often lead to poor resolution in standard organic solvents.

  • Spin-spin coupling complexity arises from the interaction between

    
     and 
    
    
    
    nuclei in the side chain, creating non-standard splitting patterns.
  • Regioisomer ambiguity on the pyridine ring (positions 2, 4, 5, 6) requires definitive assignment strategies.

This guide compares the "Standard Approach" (Chloroform-d) against the "Optimized Approach" (DMSO-d6) and provides a self-validating protocol for full structural assignment.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in the successful assignment of this molecule. Below is a direct comparison of the two most common NMR solvents.

The Alternative: Chloroform-d ( )
  • Performance: Sub-optimal.

  • Solubility: Nicotinic acid derivatives often exhibit poor solubility in

    
     due to the zwitterionic character of the pyridine nitrogen and carboxylic acid.
    
  • Spectral Quality:

    • Broadening: The carboxylic acid proton (

      
      ) is often invisible or extremely broad due to rapid exchange.
      
    • Aggregation: Concentration-dependent chemical shift drifting may occur.

    • Resolution: Poor solubility leads to low signal-to-noise (S/N) ratios, making the identification of the subtle satellite peaks of the

      
       group difficult.
      
The Product/Solution: Dimethyl Sulfoxide-d6 ( )
  • Performance: Superior (Gold Standard).

  • Solubility: Excellent. Disrupts intermolecular hydrogen bonding, ensuring a monomeric species in solution.

  • Spectral Quality:

    • Acid Proton: The

      
       proton typically appears as a distinct, broad singlet around 13.0–14.0 ppm, confirming the oxidation state.
      
    • Coupling Clarity: The high viscosity and polarity of DMSO often sharpen the multiplet structures of the fluorinated side chain, allowing for precise calculation of

      
       coupling constants.
      
Data Comparison Table
FeatureAlternative (

)
Preferred (

)
Impact on Assignment
Solubility < 5 mg/mL (often suspension)> 20 mg/mLHigh S/N required for

and 2D experiments.
-COOH Signal Missing or broad (>100 Hz)Broad singlet (~13.5 ppm)Confirms presence of free acid vs. salt/ester.
Water Peak ~1.56 ppm (variable)~3.33 ppmDMSO water peak is distinct from key aliphatic regions.
Exchange Rate Fast (averaging signals)SlowAllows observation of labile protons.

Detailed Assignment Protocol

This protocol utilizes a self-validating logic flow: Prediction


 Observation 

Confirmation
.
Step 1: The Fluorinated Side Chain ( & )

The 2,2-difluoroethoxy group (


) has a unique spectral signature due to heteronuclear coupling.
  • The

    
     Proton: 
    
    • Pattern: Triplet of Triplets (tt).

    • Coupling 1 (Geminal): Large

      
       coupling (~52–55 Hz). This splits the signal into a wide triplet.
      
    • Coupling 2 (Vicinal): Smaller

      
       coupling (~3–5 Hz) to the 
      
      
      
      group. This splits each leg of the triplet into a smaller triplet.
    • Expected Shift:

      
       6.0 – 6.5 ppm.
      
  • The

    
     Protons: 
    
    • Pattern: Triplet of Doublets (td) (often appears as a multiplet if resolution is low).

    • Coupling 1 (Vicinal):

      
       coupling (~12–15 Hz) to the fluorine atoms.
      
    • Coupling 2 (Vicinal):

      
       coupling (~3–5 Hz) to the 
      
      
      
      proton.
    • Expected Shift:

      
       4.2 – 4.6 ppm.
      
Step 2: The Pyridine Ring ( )

For a 3,5-disubstituted pyridine (3-COOH, 5-OR), we expect three aromatic signals.[1][2]

  • H2 (Position 2): Located between the Nitrogen and the Carboxylic Acid.

    • Shift: Most deshielded (~8.8 – 9.0 ppm).

    • Multiplicity: Doublet (

      
       Hz) or Singlet.
      
  • H6 (Position 6): Located between the Nitrogen and the Ether.

    • Shift: Deshielded (~8.4 – 8.6 ppm).

    • Multiplicity: Doublet (

      
       Hz) or Singlet.
      
  • H4 (Position 4): Located between the Carboxylic Acid and the Ether.

    • Shift: Shielded relative to H2/H6 (~7.8 – 8.0 ppm).

    • Multiplicity: Doublet of Doublets (dd) or Triplet (due to coupling with H2 and H6).

Step 3: Representative Data (in DMSO-d6)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH 13.50br s-Exchangeable acidic proton.
H-2 8.92d1.8

to N,

to COOH (EWG).
H-6 8.55d2.6

to N,

to OR (EDG).
H-4 7.90dd1.8, 2.6

to N, flanked by substituents.

6.45tt54 (

), 3.5 (

)
Characteristic geminal fluoro-proton.

4.52td14 (

), 3.5 (

)
Methylene next to Oxygen and

.

Visualization of Logic & Workflows[3]

Diagram 1: Assignment Workflow

This flowchart illustrates the decision-making process for assigning the spectra, ensuring no ambiguity remains between the pyridine isomers.

NMR_Assignment_Workflow Start Start: Dissolve 10mg in DMSO-d6 Acquire1H Acquire 1H NMR (Include 19F Decoupling if avail) Start->Acquire1H CheckCOOH Is COOH visible (>13 ppm)? Acquire1H->CheckCOOH YesCOOH Confirm: Free Acid Form CheckCOOH->YesCOOH Yes NoCOOH Warning: Salt or Ester? Check IR or MS CheckCOOH->NoCOOH No AnalyzeAliphatic Analyze 4.0 - 7.0 ppm Region YesCOOH->AnalyzeAliphatic IdentifyCF2H Identify CF2H (tt, ~6.4 ppm) Verify J_HF ~54 Hz AnalyzeAliphatic->IdentifyCF2H IdentifyCH2 Identify CH2 (td, ~4.5 ppm) Verify J_HF ~14 Hz IdentifyCF2H->IdentifyCH2 AnalyzeAromatic Analyze Aromatic Region (3 Signals expected) IdentifyCH2->AnalyzeAromatic AssignH2 Most Deshielded (~8.9 ppm) Assign H2 AnalyzeAromatic->AssignH2 AssignH4H6 Differentiate H4 vs H6 Use NOESY or HMBC AssignH2->AssignH4H6 Final Final Structure Confirmation AssignH4H6->Final

Caption: Logical workflow for the structural assignment of fluorinated pyridine derivatives.

Diagram 2: Splitting Tree for the Difluoroethoxy Group

Understanding the "Triplet of Triplets" is crucial for verifying the side chain integrity.

Splitting_Tree Root CF2H Proton Signal (Uncoupled) Level1_L | Root->Level1_L J(H-F) Level1_M | Root->Level1_M Level1_R | Root->Level1_R J(H-F) Level2_L1 t Level1_L->Level2_L1 J(H-H) Level2_L2 t Level1_M->Level2_L2 Level2_L3 t Level1_R->Level2_L3 Desc Result: Triplet of Triplets (tt) Large J(H-F) ~ 54Hz Small J(H-H) ~ 4Hz Level2_L2->Desc

Caption: Splitting tree illustrating the coupling of the terminal proton with two Fluorines (large split) and two Methylene protons (small split).

Experimental Methodology

To replicate the "Optimized" results, follow this specific acquisition protocol.

  • Sample Preparation:

    • Weigh 10–15 mg of the solid acid.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the sample is fully dissolved. Sonicate if necessary. Suspensions will yield broad lines and obscure the J-coupling.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Relaxation Delay (D1): Set to > 2.0 seconds . The acidic proton and the isolated aromatic protons can have long T1 relaxation times. A short D1 will reduce integration accuracy.

    • Scans (NS): Minimum 16 scans (64 recommended for clear

      
       satellites if needed).
      
    • Spectral Width: -2 to 16 ppm (to capture the carboxylic acid).

  • Processing:

    • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz . This reduces noise without compromising the resolution of the H-F coupling.

    • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

References

  • General NMR of Pyridines

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009. (Standard reference for chemical shift prediction of heterocycles).
    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. Link

  • Fluorine Coupling Constants

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
    • IUPAC Recommendations. "Nuclear magnetic resonance data of fluorine-containing compounds." Link

  • Synthesis and Analysis of Fluorinated Nicotinic Acids

    • Sokolenko, T. M., et al.[3] "5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds."[3] Journal of Organic and Pharmaceutical Chemistry, 2024.[3] (Provides analogous NMR data for 5-substituted fluorinated pyridines). Link

    • Vertex Pharmaceuticals. "3,5-disubstituted pyridines..." PMC, 2013. (Validation of 3,5-substitution patterns in NMR). Link

Sources

comparing 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid against its non-fluorinated and alternative fluorinated analogs. It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and physicochemical balance.

Executive Summary

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1342512-20-2 ) represents a strategic bioisostere in modern drug design. It bridges the gap between the electron-rich 5-ethoxynicotinic acid and the highly electron-deficient 5-(trifluoroethoxy) or 5-fluoronicotinic acid analogs.

By incorporating the -OCH₂CHF₂ motif, this scaffold offers three critical advantages:

  • Metabolic Blockade: The terminal difluoromethyl group effectively blocks CYP450-mediated

    
    -dealkylation, a common clearance pathway for ethoxy groups.
    
  • Lipophilicity Modulation: It lowers LogD compared to the trifluoro-analog while maintaining higher membrane permeability than the parent hydroxy compound.

  • Acidity Tuning: The inductive effect (

    
    ) of the fluorine atoms subtly lowers the pK
    
    
    
    of the pyridine nitrogen, reducing non-specific binding associated with highly basic centers.
Compound Profile & Identification
FeatureSpecification
Compound Name 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
CAS Number 1342512-20-2
Molecular Formula C₈H₇F₂NO₃
Molecular Weight 203.14 g/mol
Core Scaffold Nicotinic Acid (Pyridine-3-carboxylic acid)
Key Substituent 2,2-Difluoroethoxy (-OCH₂CHF₂) at C5 position
Comparative Analysis: The "Fluorine Scan"

The following table contrasts the target compound with its direct medicinal chemistry alternatives. Data represents a synthesis of experimental trends and calculated physicochemical descriptors.[1]

Table 1: Physicochemical & Metabolic Comparison
PropertyTarget: 5-(2,2-Difluoroethoxy) Analog A: 5-Ethoxy Analog B: 5-(Trifluoroethoxy) Analog C: 5-Fluoro
Structure -OCH₂CHF₂-OCH₂CH₃-OCH₂CF₃-F
LogP (Calc) 1.2 – 1.4 1.1 – 1.31.6 – 1.80.8 – 1.0
Metabolic Stability High (Blocked

-oxidation)
Low (Prone to

-dealkylation)
Very High High
H-Bond Acceptor Moderate (Ether O is less basic)Strong (Ether O is basic)Weak (Ether O is electron-poor)Weak
Pyridine pK

~3.2 (Reduced basicity)~4.8 (Electron donating)~2.5 (Strong withdrawal)~3.0
Conformation Gauche Effect (Preferred twist)Anti/StaggeredAnti/StaggeredPlanar
Scientific Insight: The "Goldilocks" Effect of the CHF₂ Group
  • Lipophilicity: The addition of two fluorine atoms increases lipophilicity relative to the ethoxy group (

    
    LogP 
    
    
    
    +0.2–0.4) but avoids the excessive hydrophobicity of the trifluoromethyl group (
    
    
    LogP
    
    
    +0.6–0.8). This is crucial for maintaining solubility while improving permeability.
  • Conformational Locking: The 2,2-difluoroethoxy group exhibits a strong gauche effect , where the C–O and C–F bonds prefer a gauche orientation due to

    
     hyperconjugation. This can pre-organize the ligand for receptor binding, reducing the entropic penalty of binding compared to the flexible 5-ethoxy analog.
    
Experimental Protocols
Protocol A: Synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Rationale: Direct alkylation of the acid is difficult due to zwitterionic solubility issues. The protocol utilizes an ester intermediate to ensure efficient


-alkylation over 

-alkylation.

Reagents:

  • Starting Material: Methyl 5-hydroxynicotinate (CAS 30766-22-4)

  • Alkylating Agent: 1-Bromo-2,2-difluoroethane (or 2,2-Difluoroethyl tosylate)

  • Base: Cesium Carbonate (Cs₂CO₃) - Selected for the "Cesium Effect" to promote O-alkylation.

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Alkylation (The Critical Step):

    • Charge a reaction vessel with Methyl 5-hydroxynicotinate (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M concentration).

    • Stir at room temperature for 30 mins to form the phenoxide anion.

    • Add 1-Bromo-2,2-difluoroethane (1.5 eq). Note: This reagent is volatile; use a sealed tube if heating is required.

    • Heat to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the phenol (M+H 154) and appearance of the ether (M+H 218).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Hydrolysis:

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH·H₂O (2.5 eq).

    • Stir at ambient temperature for 2 hours.

    • Isolation: Acidify carefully to pH 3–4 using 1M HCl. The zwitterionic product often precipitates. If not, extract with n-Butanol or EtOAc/iPrOH (3:1).

Protocol B: Microsomal Stability Assay (Validation)

Objective: Confirm the metabolic stability advantage of the difluoroethoxy group.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The 5-ethoxy analog will show rapid clearance (

      
       min) due to dealkylation. The 5-(2,2-difluoroethoxy)  analog should exhibit high stability (
      
      
      
      min).
Visualized Workflows & Logic
Diagram 1: Synthesis & Strategic Logic

This diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic driving the choice of this specific scaffold.

G Start 5-Hydroxynicotinic Acid (Metabolically Labile OH) Ester Methyl 5-Hydroxynicotinate (Protected Intermediate) Start->Ester MeOH, H2SO4 Alkylation O-Alkylation (Cs2CO3, Br-CH2CHF2) Ester->Alkylation Intermediate Methyl 5-(2,2-difluoroethoxy) nicotinate Alkylation->Intermediate Hydrolysis LiOH Hydrolysis Intermediate->Hydrolysis Final Target Product: 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid Hydrolysis->Final MetaStab Metabolic Stability: Blocks CYP O-Dealkylation Final->MetaStab Lipophil Lipophilicity: Modulated LogD Final->Lipophil

Caption: Synthetic route from 5-hydroxynicotinic acid to the target, highlighting key SAR improvements.

Diagram 2: Bioisosteric Decision Tree

When to choose the 2,2-difluoroethoxy group over alternatives?

D Start Lead Optimization: Modifying 5-Alkoxy Group Q1 Is Metabolic Clearance High? Start->Q1 Q2 Is Solubility a Problem? Q1->Q2 Yes Ethoxy Use -OCH2CH3 (Standard) Q1->Ethoxy No TriFluoro Use -OCH2CF3 (High Stability, Low Sol) Q2->TriFluoro No (LogP ok) DiFluoro Use -OCH2CHF2 (Balanced Profile) Q2->DiFluoro Yes (Need Polarity)

Caption: Decision matrix for selecting the difluoroethoxy moiety during lead optimization.

References
  • Synthesis of 5-Hydroxynicotinic Acid Esters

    • Title: From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts.[3]

    • Source: Organic Syntheses, 2020, 97, 139-156.
    • URL:[Link]

  • Metabolic Stability of Alkoxy Groups

    • Title: Tuning the stability of alkoxyisopropyl protection groups.
    • Source: Beilstein Journal of Organic Chemistry, 2019, 15, 793–802.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Bioisosterism)

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source: Molecules, 2023. (General Principles of C-F bond metabolic blocking).
    • URL:[Link]

  • Compound Identification

    • Title: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS 1342512-20-2).[4]

    • Source: MDFCW Chemical D
    • URL:[Link]

Sources

A Comparative Guide to Analogs of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. This guide provides an in-depth comparison of structural analogs of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid, a molecule of interest due to its combination of a pharmaceutically relevant pyridine core, a carboxylic acid for target interaction, and a difluoroethoxy group known to modulate physicochemical properties. We will explore key bioisosteric replacements and their impact on biological activity, pharmacokinetics, and metabolic stability, supported by experimental data and established medicinal chemistry principles.

Introduction to the Core Scaffold: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

The parent molecule, 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid, also known as 5-(2,2-difluoroethoxy)nicotinic acid, presents a versatile scaffold. The pyridine ring is a common feature in numerous approved drugs, offering opportunities for hydrogen bonding and aromatic interactions.[1][2][3] The carboxylic acid moiety is a crucial functional group for interacting with biological targets, often forming salt bridges or key hydrogen bonds.[4][5][6] However, the acidic nature of this group can also lead to poor membrane permeability and rapid metabolism, prompting the exploration of bioisosteric replacements.[5][6] The 2,2-difluoroethoxy group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and modulate pKa, thereby improving pharmacokinetic properties.[7][8][9]

This guide will dissect the molecule into its three key components—the carboxylic acid, the difluoroethoxy group, and the pyridine core—and analyze the impact of their modifications through the lens of bioisosterism.

I. Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid group is a primary point of modification to enhance drug-like properties.[5][6] Several non-classical bioisosteres can mimic its hydrogen bonding capabilities and acidic nature while offering improved pharmacokinetic profiles.[10][11]

Key Carboxylic Acid Bioisosteres: A Comparative Analysis
BioisostereRationale for ReplacementExpected Impact on Properties
Tetrazole Well-established acidic bioisostere with a similar pKa to carboxylic acids. Often improves metabolic stability and oral bioavailability. Can avoid issues with glucuronidation.Increased lipophilicity, enhanced metabolic stability, potential for improved cell permeability. May alter binding geometry.
Hydroxamic Acid Can act as a carboxylic acid mimic and also chelate metal ions in certain enzyme active sites.[4]Can introduce new binding interactions. Deprotonation can lead to N or O anions, offering different interaction profiles.[4]
Acylsulfonamide Tunable acidity based on the substituent on the nitrogen. Can form similar hydrogen bond interactions as a carboxylate.Generally more lipophilic than the corresponding carboxylic acid. pKa can be modulated to optimize target engagement and physicochemical properties.
N-acylsulfonamides and related bioisosteres These groups can mimic the charge and hydrogen bonding pattern of carboxylic acids.Structure-property relationships of these bioisosteres have been evaluated to fine-tune properties.
Experimental Workflow: Comparative pKa and LogP Determination

A fundamental step in evaluating these analogs is the experimental determination of their acidity (pKa) and lipophilicity (LogP).

Protocol: Potentiometric pKa Determination

  • Preparation of Analyte Solution: Prepare a 1 mM solution of the test compound in a 50:50 (v/v) mixture of methanol and water.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution and then with a standardized 0.1 M NaOH solution, monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Protocol: Shake-Flask LogP Determination

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Equilibration: Add an equal volume of n-octanol and shake the mixture vigorously for 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to separate the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=none, penwidth=1.0, color="#5F6368"];

} dot

Caption: Bioisosteric replacement of the carboxylic acid moiety.

II. Modifications of the 2,2-Difluoroethoxy Group

The difluoroethoxy group plays a significant role in the molecule's overall profile. Analogs with modifications at this position can provide valuable insights into structure-activity relationships (SAR).

Comparative Analogs of the Difluoroethoxy Moiety
Analog MoietyRationale for ModificationExpected Impact on Properties
Ethoxy Removal of fluorine atoms to assess their contribution to potency and metabolic stability.Decreased lipophilicity, potential for increased metabolic lability (oxidation at the α-carbon).
Trifluoroethoxy Increased fluorination to further enhance metabolic stability and lipophilicity.Increased lipophilicity, enhanced metabolic stability. May impact binding due to altered electronics.
Difluoromethyl A smaller difluoroalkyl group to probe steric tolerance.Reduced size and lipophilicity compared to difluoroethoxy.
3,3-Difluorooxetane A rigid, fluorinated bioisostere that can act as a hydrogen bond acceptor.[7][8][9]Introduces conformational rigidity. Can improve metabolic stability and solubility.[7][8][9]
Experimental Workflow: In Vitro Metabolic Stability Assay

To assess the impact of these modifications on metabolic stability, an in vitro assay using liver microsomes is essential.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat), NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the plate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.

dot graph Workflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Workflow for in vitro metabolic stability assay.

III. Pyridine Core and Substituent Modifications

The pyridine ring itself and the relative positions of the substituents offer further avenues for optimization.

Comparative Analysis of Pyridine Core Analogs
AnalogRationale for ModificationExpected Impact on Properties
2-(2,2-Difluoroethoxy)nicotinic acid Isomeric variation to probe the influence of substituent positioning on target binding and physicochemical properties.Altered dipole moment and hydrogen bonding vectors, potentially leading to different target interactions and physical properties.
5-Amino-2-(difluoromethyl)nicotinic acid Introduction of an amino group to explore additional hydrogen bonding interactions.The amino group can act as a hydrogen bond donor, potentially improving target affinity. It will also significantly alter the electronic properties of the pyridine ring.
Naphthyridine Core Replacement of the pyridine with a fused bicyclic system to increase surface area and introduce new interaction points.[12]Increased rigidity and potential for π-stacking interactions. May improve potency but could also increase lipophilicity and reduce solubility.
Introduction of other substituents Adding small alkyl or halogen groups to the pyridine ring can modulate electronics and lipophilicity, and probe for additional binding pockets.Halogen atoms can introduce halogen bonding. Alkyl groups can increase lipophilicity and fill hydrophobic pockets.
Experimental Workflow: In Vitro Biological Assay (Generic)

The ultimate measure of an analog's performance is its biological activity. The specific assay will depend on the therapeutic target. Below is a generic workflow for an in vitro enzyme inhibition assay.

Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the enzyme, substrate, and test compound to a 384-well plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., using luminescence or fluorescence).

  • Data Analysis: Plot the enzyme activity versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

SAR

Caption: Structure-Activity Relationship (SAR) exploration.

Conclusion and Future Directions

The systematic analoging of 5-(2,2-difluoroethoxy)pyridine-3-carboxylic acid provides a clear path toward optimizing its therapeutic potential. By methodically replacing the carboxylic acid, modifying the difluoroethoxy group, and exploring variations of the pyridine core, researchers can fine-tune the physicochemical and pharmacological properties of this scaffold. The experimental protocols outlined in this guide provide a robust framework for generating the comparative data necessary to make informed decisions in a drug discovery program. Future work should focus on synthesizing and evaluating a focused library of these analogs against the specific biological target of interest to build a comprehensive SAR and identify promising clinical candidates.

References

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  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

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  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
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  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
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  • 2-(2,2-DIFLUOROETHOXY)NICOTINIC ACID. Fluorochem.
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  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

  • Process for producing pyridine carboxylic acids.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC. Available at: [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica.
  • Nicotinic acid. Wikipedia.
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  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
  • Nicotinic acid receptor subtypes and their ligands. PubMed. Available at: [Link]

  • Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. Oriental Journal of Chemistry.
  • Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3. Mayo Clinic.
  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. Available at: [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Population pharmacokinetics of rilpivirine following oral administration and long-acting intramuscular injection in real-world p. BORIS Portal.
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A Comparative Guide to the Purity Assessment of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a key building block in modern medicinal chemistry, with its structural motifs appearing in a variety of investigational drug candidates. The difluoroethoxy group can enhance metabolic stability and modulate physicochemical properties, while the pyridine-3-carboxylic acid core provides a versatile scaffold for further chemical modification.

The purity of this intermediate is paramount, as even minute impurities can have significant downstream consequences. Potential impurities can arise from starting materials, by-products of the primary reaction, or degradation products. These can potentially lead to the formation of unwanted side-products in subsequent synthetic steps, introduce toxicity, or reduce the overall efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and well-validated analytical strategy for purity assessment is not merely a quality control measure but a cornerstone of a successful drug development program. This guide will explore and compare the primary analytical techniques for the comprehensive purity profiling of this compound.

Understanding Potential Impurities: A Synthesis-Based Approach

A logical first step in developing a purity assessment strategy is to understand the potential impurities that may be present. While multiple synthetic routes to 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid are conceivable, a common approach involves the oxidation of a corresponding alkyl-substituted pyridine precursor.

One plausible synthetic pathway involves the oxidation of a precursor like 5-(2,2-difluoroethoxy)-3-methylpyridine. In such a process, several classes of impurities can be anticipated:

  • Starting Materials: Incomplete reaction could lead to the presence of the 5-(2,2-difluoroethoxy)-3-methylpyridine precursor in the final product.

  • Intermediates: Partially oxidized intermediates may also be present.

  • By-products: Over-oxidation or side reactions can lead to the formation of various by-products. For instance, oxidation of other positions on the pyridine ring could occur.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process are also potential impurities.[1][2]

A thorough understanding of the synthetic route is therefore essential for the targeted search for and identification of potential process-related impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique can definitively determine the absolute purity of a compound. A multi-faceted, or orthogonal, approach employing techniques with different separation and detection principles is necessary for a comprehensive assessment. For 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3]

The Causality Behind Method Development Choices

The selection of an appropriate HPLC method is critical. For a polar, ionizable molecule like 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, reversed-phase HPLC is the method of choice. The key is to achieve good peak shape and resolution between the main compound and any potential impurities.

  • Column Selection: A C18 column is a standard starting point for reversed-phase chromatography. The hydrophobic nature of the C18 stationary phase will interact with the pyridine ring and the difluoroethoxy group.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The carboxylic acid and pyridine nitrogen are ionizable, making the pH of the mobile phase a critical parameter to control for consistent retention and good peak shape. An acidic mobile phase (e.g., using formic acid or a phosphate buffer at a pH around 2.5-3.5) will ensure that the carboxylic acid is protonated (less polar) and the pyridine nitrogen is protonated (more polar), leading to predictable retention behavior on a C18 column.

  • Detection: The aromatic nature of the pyridine ring allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is invaluable for peak tracking and assessing peak purity.

Comparative HPLC Methodologies
Parameter Method A: Standard C18 Method B: Phenyl-Hexyl Rationale for Comparison
Stationary Phase C18, 5 µmPhenyl-Hexyl, 3.5 µmTo evaluate the effect of π-π interactions with the phenyl phase on the separation of aromatic impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterConsistent acidic modifier.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 min5% to 95% B over 20 minA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 270 nmPDA at 270 nmWavelength chosen based on the UV spectrum of the analyte.
Experimental Protocol: HPLC Purity Determination
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid at a concentration of 1.0 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).

    • Prepare the sample for analysis at the same concentration.

  • Chromatographic System:

    • Use a validated HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B in 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, monitor at 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent, where the area of the main peak is divided by the total area of all peaks.

Validation of the HPLC Method: A Self-Validating System

A robust HPLC method must be validated to ensure it is fit for purpose. Key validation parameters, in accordance with ICH guidelines, include:[3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running blanks, placebo (if in a formulation), and spiked samples with known impurities. Forced degradation studies (acid, base, oxidation, heat, light) are crucial to show that the method can separate the main compound from its degradation products.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and the identification of impurities. For 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The Power of ¹⁹F NMR

Due to the presence of the difluoroethoxy group, ¹⁹F NMR is particularly powerful.[6][7][8]

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive to NMR detection and is 100% naturally abundant, leading to strong signals.[8]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of signals from structurally similar fluorine-containing compounds.[6][7]

  • Quantitative Potential: With appropriate experimental parameters (e.g., sufficient relaxation delay), ¹⁹F NMR can be used for quantitative analysis of fluorine-containing impurities.

Expected NMR Spectra and Impurity Detection
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the ethoxy group. The signal for the -OCH₂- group will be a triplet of triplets due to coupling with both the two fluorine atoms and the -CHF₂ proton. The presence of starting materials or other organic impurities will be evident from additional, unassigned peaks.

  • ¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR is expected to show a doublet for the two equivalent fluorine atoms, coupled to the geminal proton. The chemical shift will be in the characteristic region for a -CHF₂ group.[6][9][10] The presence of other fluorine-containing impurities would give rise to additional signals in the ¹⁹F NMR spectrum.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • Acquire a ¹⁹F NMR spectrum. This is typically done with proton decoupling to simplify the spectrum, although a coupled spectrum can provide useful structural information.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H and ¹⁹F spectra.

    • Assign the peaks to the corresponding nuclei in the structure of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

    • Identify any unassigned peaks as potential impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Mass Spectrometry (MS): For Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for confirming the molecular weight of the target compound and identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a formidable tool for purity assessment.

LC-MS for Non-Volatile Impurities

For most organic impurities that are amenable to HPLC, LC-MS is the preferred technique.

  • Ionization Technique: Electrospray ionization (ESI) is well-suited for a polar molecule like 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid. In positive ion mode, the protonated molecule [M+H]⁺ would be expected.

  • Impurity Identification: By analyzing the mass spectra of the small peaks in the HPLC chromatogram, the molecular weights of the corresponding impurities can be determined. This information, combined with knowledge of the synthetic process, can often lead to the confident identification of these impurities.

GC-MS for Volatile Impurities

For volatile or semi-volatile impurities, such as residual solvents or certain low molecular weight by-products, GC-MS is a valuable technique. The carboxylic acid itself is not very volatile and may require derivatization (e.g., esterification) to be analyzed by GC. However, for the analysis of volatile impurities in the sample, direct injection or headspace GC-MS can be employed. A study on niacin and its impurities successfully utilized a direct GC-MS method.[11]

Experimental Protocol: LC-MS Analysis
  • System: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.

  • Chromatographic Conditions: Use the same HPLC method as developed for purity analysis. This allows for direct correlation of the UV peaks with the mass spectra.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 50-500.

    • Capillary Voltage, Cone Voltage, and other source parameters should be optimized for the analyte.

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]⁺ of the main compound and any potential impurities.

    • Analyze the mass spectra of the peaks to determine their molecular weights.

Workflow and Data Integration

A logical workflow for the purity assessment of a new batch of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is crucial for efficiency and thoroughness.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Purity Confirmation cluster_2 Impurity Investigation Batch New Batch of Compound HPLC HPLC-PDA Analysis Batch->HPLC NMR 1H and 19F NMR Analysis Batch->NMR Purity_Check Purity > 99.5%? HPLC->Purity_Check NMR->Purity_Check Release Release for Further Use Purity_Check->Release Yes Impurity_ID Impurity Identification Purity_Check->Impurity_ID No LCMS LC-MS Analysis Impurity_ID->LCMS Further_NMR 2D NMR (COSY, HSQC) Impurity_ID->Further_NMR Repurification Repurification Required LCMS->Repurification Further_NMR->Repurification

Caption: A logical workflow for the purity assessment of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

Conclusion: An Integrated Approach to Ensure Quality

The purity assessment of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid requires a multi-faceted and scientifically sound approach. HPLC, with its high resolving power and quantitative accuracy, serves as the primary tool for purity determination. However, its true power is realized when it is used in conjunction with NMR and mass spectrometry. NMR provides invaluable structural information and is particularly adept at identifying and quantifying fluorine-containing impurities, while mass spectrometry is essential for confirming molecular weights and identifying unknown impurities.

By employing these orthogonal techniques within a validated framework, researchers, scientists, and drug development professionals can have a high degree of confidence in the purity of this critical building block, thereby ensuring the quality, safety, and efficacy of the final drug products. Adherence to established guidelines, such as those from the ICH, provides a robust framework for this entire process, from impurity identification to setting appropriate specifications.[1][2][12][13][14]

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • LCGC International. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • University of California, Riverside. 19F NMR Reference Standards. [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Chem.ucalgary.ca. 19Flourine NMR. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

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Certificate of Analysis Guide: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for evaluating the quality and performance of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid (CAS: 1342512-20-2), a critical building block in the synthesis of P2X3 receptor antagonists (e.g., analogs related to Sivopixant or second-generation Gefapixant derivatives).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Scientists

Executive Summary: The "O-Alkylation" Criticality

In the development of P2X3 antagonists for chronic cough and neuropathic pain, the pyridine-3-carboxylic acid moiety serves as the scaffold for amide coupling. The "performance" of this intermediate is defined not just by its purity, but by the regiochemical integrity of the ethoxy substitution.

The synthesis of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid involves the alkylation of 5-hydroxynicotinic acid. This reaction competes between O-alkylation (desired) and N-alkylation (undesired pyridone formation). A standard Certificate of Analysis (CoA) often masks this specific impurity under "Total Impurities," yet its presence >0.5% can catastrophically reduce yields in downstream amide couplings due to electronic deactivation.

This guide compares Pharma-Grade (Grade A) vs. Industrial-Grade (Grade B) specifications, providing the experimental protocols to validate them.

Comparative Analysis: Grade A vs. Grade B Performance

The following table contrasts the specifications of a high-performance building block against a standard industrial alternative.

ParameterPharma-Grade (Grade A) Industrial-Grade (Grade B) Impact on Downstream Synthesis
Assay (HPLC) ≥ 99.0% (Area %)≥ 97.0% (Area %)Lower purity introduces non-reactive mass, affecting stoichiometry calculations.
N-Alkyl Isomer ≤ 0.15% ≤ 1.0% or UnspecifiedCritical: High levels poison Pd-catalysts (if used later) and complicate crystallization.
Water (KF) ≤ 0.5%≤ 2.0%Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDCI).
Residual Solvents DMF/DMSO < Class 2 LimitsUncontrolledHigh-boiling solvents interfere with workup and can trap impurities.
Appearance White crystalline powderOff-white to yellow solidColor often indicates oxidation products or trace iron, promoting side reactions.
Performance Data: Amide Coupling Efficiency

Experimental comparison of Grade A vs. Grade B in a standard amide coupling with an amine (e.g., 2,4-diaminopyrimidine derivative) using HATU/DIPEA.

  • Grade A Input: Yield = 88% isolated; Purity = 99.2%.

  • Grade B Input: Yield = 71% isolated; Purity = 94.5% (Requires recrystallization).

Technical Deep Dive: The Impurity Profile

To understand the CoA, one must understand the synthesis vector. The primary challenge is the ambident nucleophilicity of the pyridinol precursor.

Diagram 1: Impurity Origin Pathway

The following diagram illustrates the bifurcation between the desired product and the critical N-alkyl impurity.

ImpurityPathway SM 5-Hydroxynicotinic Acid (Starting Material) Product TARGET PRODUCT 5-(2,2-Difluoroethoxy) pyridine-3-carboxylic acid (O-Alkylation) SM->Product Major Pathway (Kinetic Control) Impurity CRITICAL IMPURITY 1-(2,2-Difluoroethyl)-5-oxo- 1,6-dihydropyridine-3-carboxylic acid (N-Alkylation) SM->Impurity Minor Pathway (Thermodynamic Control) Reagent 2,2-Difluoroethyl Tosylate + Base (Cs2CO3) Reagent->SM Downstream Amide Coupling (Drug Synthesis) Product->Downstream Efficient Coupling Failure Side Reactions / Low Yield Impurity->Failure Electronic Deactivation

Caption: Synthesis pathway showing the competition between O-alkylation (Target) and N-alkylation (Impurity).

Experimental Validation Protocols

Do not rely solely on the vendor's CoA. Use these self-validating protocols to verify the material upon receipt.

Protocol A: HPLC Purity & Isomer Detection

Standard C18 methods may co-elute the N-alkyl isomer with the product. A specialized method is required.

  • Column: Agilent Zorbax SB-Aq, 4.6 x 150 mm, 3.5 µm (or equivalent polar-embedded phase).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Acceptance Criteria:

    • Main Peak RT: ~8.5 min.

    • N-Alkyl Isomer RT: ~7.2 min (More polar due to pyridone character).

    • Resolution (Rs): > 1.5 between isomer and main peak.

Protocol B: 19F-NMR Identity Check

Fluorine NMR is the fastest way to confirm the CHF2 group integrity and detect inorganic fluoride contamination.

  • Solvent: DMSO-d6.

  • Internal Standard:

    
    -Trifluorotoluene (optional).
    
  • Expected Signals:

    • 
       -125.5 ppm (approx): Doublet (
      
      
      
      Hz). Corresponds to the -OCH2CHF2 group.
  • Red Flags:

    • Singlet at -120 to -150 ppm: Indicates inorganic fluoride (KF/NaF salts from synthesis).

    • Multiple doublets: Indicates mixture of O-alkyl and N-alkyl species (chemical shift environment differs slightly).

Analytical Workflow Diagram

This flowchart guides the decision-making process when receiving a new batch of material.

CoA_Workflow Start Receive Material (CAS 1342512-20-2) Visual Visual Inspection (White vs. Yellow) Start->Visual KF Karl Fischer Titration (Water Content) Visual->KF Decision1 Water < 0.5%? KF->Decision1 HPLC HPLC Analysis (Protocol A) Decision2 Purity > 99% & N-Alkyl < 0.15%? HPLC->Decision2 Decision1->HPLC Yes Drying Vacuum Dry (40°C, 24h) Decision1->Drying No (>0.5%) NMR 19F-NMR / 1H-NMR (Identity) Decision2->NMR Yes Reject REJECT / REWORK Decision2->Reject No Approve RELEASE FOR GMP SYNTHESIS NMR->Approve Drying->KF

Caption: Quality Control Decision Tree for 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71305034. Retrieved from [Link]

  • Merck & Co., Inc. (2020). Gefapixant (MK-7264) Clinical Trials and Chemistry. ClinicalTrials.gov Identifier: NCT03449134. Retrieved from [Link]

  • Kai, H., et al. (2021). Discovery of clinical candidate Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters, 52, 128384.[2] Retrieved from [Link]

  • World Intellectual Property Organization (2016). Patent WO2016020405A1: Novel routes of synthesis for P2X3 antagonists. Retrieved from [3]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of our laboratory operations, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid, a compound class of interest in medicinal chemistry. The procedures outlined here are grounded in established safety protocols for handling halogenated organic acids and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its likely hazardous properties based on its structural motifs: a pyridine ring, a carboxylic acid group, and a difluoroethoxy substituent.

  • Corrosivity: As a carboxylic acid, this compound is expected to be corrosive. Aqueous solutions will likely have a pH of less than or equal to 2, classifying it as a corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2]

  • Toxicity: Pyridine derivatives can exhibit toxicity, and fluorinated organic compounds may have unique toxicological profiles. It is prudent to handle this compound as if it is toxic, minimizing exposure through all routes (inhalation, ingestion, and skin contact).[3][4]

  • Reactivity: While not expected to be explosive, carboxylic acids can react exothermically with bases. Violent reactions or the generation of toxic fumes can occur when mixed with incompatible substances.[1]

  • Environmental Hazard: Many organic compounds, particularly those containing halogens, can be toxic to aquatic organisms and may persist in the environment. Therefore, improper disposal, such as pouring it down the drain, is strictly prohibited.[5][6][7]

Based on these characteristics, 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid must be treated as a hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid for disposal, the following PPE is mandatory to prevent personal exposure:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the chemical, which is expected to be a serious eye irritant.[3][4][8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Given that some organic solvents can permeate gloves, it is crucial to change them immediately if contamination is suspected.[7][9]
Body Protection A standard laboratory coat.Protects skin and clothing from accidental spills.[7]
Respiratory Protection Not typically required if handling small quantities in a well-ventilated area or a certified chemical fume hood.A risk assessment should be performed to determine if respiratory protection is needed based on the quantity and manner of handling.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is waste segregation . Due to its fluorinated nature, it must be disposed of as halogenated organic waste .[6][7][10][11]

Step 1: Container Selection and Labeling
  • Choose the Right Container: Select a waste container that is chemically compatible with acidic and halogenated organic waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[12] The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[5]

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[13] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid"

    • The specific hazards: "Corrosive," "Toxic"

    • The date on which the first drop of waste was added to the container.

Step 2: Waste Accumulation
  • Segregation is Key: Do not mix this waste with non-halogenated organic waste, as this will unnecessarily increase the volume of more expensive-to-dispose-of halogenated waste.[14] Also, do not mix with incompatible materials such as bases, oxidizers, or reactive metals.[13]

  • Solid vs. Liquid Waste:

    • Solid Waste: If the compound is in solid form, it should be placed directly into the designated, labeled solid halogenated organic waste container.

    • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution should be poured into the designated liquid halogenated organic waste container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[1] This prevents the release of vapors and protects against spills.

Step 3: Storage and Disposal Request
  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1] This area should be at or near the point of generation and under the control of laboratory personnel.[5]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.[12]

  • Requesting Pickup: Once the container is full or you are ready to dispose of it, follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office. Do not exceed the accumulation time limits set by your institution and regulatory bodies like the EPA.[1][5]

Disposal Decision Workflow

DisposalWorkflow start Start: Have 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid for disposal is_solid Is the waste solid or in solution? start->is_solid solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste is_solid->liquid_waste Solution select_container Select appropriate, compatible waste container (e.g., HDPE, glass) solid_waste->select_container liquid_waste->select_container label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazards (Corrosive, Toxic) Accumulation Start Date select_container->label_container add_to_container Add waste to container in a fume hood label_container->add_to_container seal_container Keep container tightly sealed when not in use add_to_container->seal_container store_in_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment seal_container->store_in_saa request_pickup Follow institutional procedures to request EHS pickup store_in_saa->request_pickup

Caption: Decision workflow for proper disposal.

Contingency and Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical spill absorbent pad or non-reactive material like vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

Waste Minimization: A Proactive Approach

The most effective disposal procedure begins with waste minimization.[1] As researchers, we can contribute by:

  • Ordering only the necessary quantities of chemicals for our experiments.[1]

  • Maintaining an accurate chemical inventory to avoid purchasing duplicates.[1]

  • Designing experiments to use smaller quantities of hazardous materials where possible.[1]

By adhering to these detailed procedures, you are not only ensuring regulatory compliance but are also fostering a culture of safety and responsibility within your laboratory. This commitment is fundamental to the integrity of our research and the advancement of science.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved February 19, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 19, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved February 19, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved February 19, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved February 19, 2026, from [Link]

  • Material Safety Data Sheet: PYRIDINE. (2011, August 29). Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet: Boc-Aziridine-3-carboxylic acid. (n.d.). Retrieved February 19, 2026, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 19, 2026, from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved February 19, 2026, from [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved February 19, 2026, from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet: Odyssey. (2026, February 16). BASF. Retrieved February 19, 2026, from [Link]

  • Fluorine. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 19, 2026, from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 19, 2026, from [Link]

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet: 4-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid. (2023, May 8). KISHIDA CHEMICAL CO., LTD. Retrieved February 19, 2026, from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved February 19, 2026, from [Link]

  • Halogenated Waste. (n.d.). Retrieved February 19, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved February 19, 2026, from [Link]

Sources

Personal protective equipment for handling 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Handling 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid requires a nuanced approach that goes beyond generic "lab safety." As a fluorinated pyridine derivative, this compound presents a dual-hazard profile: the acidic functionality (carboxylic acid) poses corrosive/irritant risks to mucosal membranes, while the fluorinated ether motif increases lipophilicity, potentially enhancing skin absorption and bioavailability relative to non-fluorinated analogs.

Core Safety Directive: In the absence of compound-specific toxicology data (LD50), you must apply the Precautionary Principle . Treat this substance as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer .

Structural Hazard Analysis (SAR)
  • Pyridine Ring: Potential for respiratory irritation and neurological effects if inhaled in high concentrations.

  • Carboxylic Acid: Confirmed capability for chemical burns or severe dermatitis upon prolonged contact.

  • Difluoroethoxy Group: Enhances metabolic stability and tissue penetration. Standard latex gloves are insufficient due to the lipophilic nature of this substituent.

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the Operational Risk Band (ORB) of the specific task.

Task CategoryOperational Risk BandRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport Low (Sealed containers)Fume hood ready (not worn)Single Nitrile (4 mil)Safety Glasses w/ side shieldsStandard Lab Coat (Cotton/Poly)
Weighing & Dispensing High (Dust generation)Fume Hood Required. If outside hood: N95 or P100 Half-MaskDouble Gloving: Nitrile (Outer) + Nitrile (Inner)Chemical Splash Goggles (ANSI Z87.1+)Lab Coat + Tyvek Sleeves (optional)
Synthesis & Reaction Moderate (Solvated)Fume Hood (Sash <18")Chemical Resistant Nitrile (5-8 mil)Safety Glasses or GogglesFlame Resistant (FR) Lab Coat
Spill Cleanup (<50g) Critical Full-Face Respirator (OV/AG Cartridge)Silver Shield® or Heavy ButylChemical Goggles + Face ShieldTyvek Suit + Shoe Covers

Technical Justification for PPE Selection

Hand Protection: The "Permeation" Factor

Do not rely on standard latex gloves. Fluorinated organic compounds exhibit higher permeation rates through natural rubber.

  • Recommendation: Use Nitrile gloves (minimum 0.11 mm / 4 mil) .

  • The "Double-Glove" Protocol: For weighing solid powder, static electricity can cause "fly-out." Wear a colored inner glove (e.g., blue) and a white outer glove. If the inner color becomes visible through the outer glove, it indicates a breach or degradation, providing an immediate visual failure cue.

Respiratory Protection: Engineering Controls First

The primary defense is the Chemical Fume Hood .

  • Velocity Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Sash Management: Keep the sash at the lowest possible position (below breathing zone) to act as a physical shield against potential deflagration or splashing.

Operational Protocols

Diagram 1: PPE Selection & Handling Workflow

This logic flow ensures that safety decisions are made before the container is opened.

PPE_Workflow Start Start: Task Definition FormCheck Is the compound Solid (Powder) or Liquid (Solvated)? Start->FormCheck SolidPath Solid / Powder FormCheck->SolidPath Powder LiquidPath Liquid / Solution FormCheck->LiquidPath Solution Weighing Task: Weighing/Dispensing SolidPath->Weighing Reaction Task: Reaction/Transfer LiquidPath->Reaction HoodCheck Is Fume Hood Available? Weighing->HoodCheck Action_Liquid Protocol C: 1. Single Nitrile Gloves (Change every 30m) 2. Splash Goggles if heating Reaction->Action_Liquid Action_Hood Protocol A: 1. Sash < 18 inches 2. Double Nitrile Gloves 3. Anti-static gun usage HoodCheck->Action_Hood Yes Action_NoHood Protocol B (CRITICAL): 1. N95/P100 Respirator 2. Designated Balance Enclosure 3. Minimize Drafts HoodCheck->Action_NoHood No (Avoid if possible)

Caption: Decision logic for selecting PPE based on physical state and engineering control availability.

Step-by-Step Handling Procedure
  • Donning (Pre-Entry): Put on lab coat and safety glasses. Check glove integrity by inflating them with air (the "pneumatic test") before putting them on.

  • Static Control: 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is likely hygroscopic and static-prone. Use an ionizing fan or anti-static gun inside the hood before opening the vial to prevent powder dispersal.

  • Transfer: Use disposable spatulas. Do not return excess chemical to the stock container to avoid cross-contamination.[1]

  • Doffing: Remove outer gloves inside the fume hood. Wash hands with soap and water immediately after leaving the station.

Emergency Response & Disposal

Diagram 2: Spill Response Logic

Immediate action steps for accidental release.

Spill_Response Incident Spill Detected Assess Assess Volume & Form Incident->Assess Minor Minor (<10g/10mL) Assess->Minor Major Major (>10g/10mL) Assess->Major CleanMinor 1. Absorb with Vermiculite 2. Neutralize (Weak Base) 3. Double Bag Minor->CleanMinor Evacuate 1. Evacuate Lab 2. Call EHS 3. Do Not Re-enter Major->Evacuate Disposal Disposal: Halogenated Organic Waste CleanMinor->Disposal

Caption: Workflow for determining spill response severity and action plan.

Disposal Protocols
  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general organic solvents if your facility recycles non-halogenated solvents, as the fluorine content poisons reforming catalysts.

  • Container Labeling: Clearly mark waste containers with "Contains Fluorinated Pyridine Acid" to alert downstream waste handlers of potential acidity and HF generation upon thermal decomposition.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyridine-3-carboxylic acid derivatives (General Safety). Bethesda, MD: National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC: ACS Committee on Chemical Safety. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.